S-Methyl-S-(2-pyridinyl) sulfoximine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imino-methyl-oxo-pyridin-2-yl-λ6-sulfane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-4-2-3-5-8-6/h2-5,7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNTYTKCIIHFIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76456-06-9 | |
| Record name | imino(methyl)(pyridin-2-yl)-lambda6-sulfanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine
Introduction: The Ascendant Role of the Sulfoximine Moiety in Modern Chemistry
The sulfoximine functional group, once a curiosity, has rapidly emerged as a cornerstone in medicinal chemistry and drug development.[1] Its unique stereoelectronic properties—acting as a stable, chiral, and polar sulfone bioisostere with an additional vector for chemical modification at the nitrogen atom—have cemented its value. S-Methyl-S-(2-pyridinyl)sulfoximine, in particular, represents a key heterocyclic building block. The incorporation of the pyridine ring introduces specific physicochemical properties, such as altered solubility, metabolic stability, and the potential for crucial hydrogen bonding interactions with biological targets.
This guide provides an in-depth exploration of the primary synthetic strategies for accessing S-Methyl-S-(2-pyridinyl)sulfoximine. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.
Core Synthetic Strategies: A Multi-pronged Approach
The synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine can be approached from several distinct starting points, primarily revolving around the construction of the S(O)=N bond. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for stereochemical control.
Route 1: The Foundational Path from 2-Mercaptopyridine
A logical and common starting point is the readily available 2-mercaptopyridine. This route involves a sequential S-methylation, oxidation to the sulfoxide, and subsequent imination.
Workflow Overview:
Figure 1: Stepwise synthesis from 2-mercaptopyridine.
Causality Behind Experimental Choices:
-
Step 1: S-methylation: The initial step involves the straightforward nucleophilic substitution of a methylating agent, such as methyl iodide, by the thiolate of 2-mercaptopyridine. The choice of a non-nucleophilic base (e.g., NaH or K₂CO₃) is critical to prevent competing N-methylation.
-
Step 2: Selective Oxidation: The oxidation of the resulting sulfide, 2-(methylthio)pyridine, to the sulfoxide is a pivotal step. Oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed.[2] Careful control of stoichiometry (typically ~1.1 equivalents of the oxidant) and temperature is crucial to prevent over-oxidation to the corresponding sulfone, which is generally unreactive towards imination.[2]
-
Step 3: Imination: This is the key bond-forming step to create the sulfoximine. This transformation will be discussed in greater detail in the following sections, as it represents a convergent point for multiple synthetic routes.
Route 2: Direct Imination of Methyl 2-Pyridyl Sulfoxide
For laboratories where methyl 2-pyridyl sulfoxide is a readily available starting material, its direct imination offers the most efficient path to the target molecule. Two prominent and robust methods dominate this space: rhodium-catalyzed imination and hypervalent iodine-mediated NH transfer.
A. Rhodium-Catalyzed Imination
Transition metal catalysis, particularly with rhodium(II) complexes, provides a powerful and stereospecific method for the synthesis of N-unsubstituted (NH) sulfoximines.[3][4][5]
Reaction Principle:
Figure 2: Rhodium-catalyzed imination of a sulfoxide.
Mechanistic Insights & Causality:
The reaction is believed to proceed through the formation of a rhodium nitrenoid intermediate. Trifluoroacetamide or various sulfonylamides, in combination with an oxidant like iodobenzene diacetate (PhI(OAc)₂), serve as the nitrogen source.[3][5] Magnesium oxide (MgO) is often included as a base to neutralize acidic byproducts. A key advantage of this method is its stereospecificity; if an enantioenriched sulfoxide is used, the configuration at the sulfur center is retained in the final sulfoximine product.[4]
B. Hypervalent Iodine-Mediated NH Transfer
A significant advancement in sulfoximine synthesis has been the development of methods utilizing hypervalent iodine reagents, which are prized for their mild conditions, broad functional group tolerance, and operational simplicity.[1][6][7]
Reaction Principle:
Figure 3: Hypervalent iodine-mediated NH transfer.
Mechanistic Insights & Causality:
This method employs a hypervalent iodine(III) reagent, such as (diacetoxyiodo)benzene (PIDA), and a simple, non-hazardous source of ammonia, like ammonium carbamate.[1][8] The reaction is thought to proceed via an electrophilic iodonitrene intermediate generated in situ.[7] The sulfoxide's sulfur atom acts as a nucleophile, attacking this intermediate to form the S-N bond. The reaction is typically fast at room temperature and proceeds in solvents like methanol. This method's tolerance for pyridine-like nitrogen atoms makes it particularly well-suited for the synthesis of the target molecule.[1]
Route 3: One-Pot Synthesis from 2-(Methylthio)pyridine
For ultimate efficiency and atom economy, one-pot procedures that convert sulfides directly to sulfoximines are highly desirable. The hypervalent iodine-mediated methodology is particularly amenable to this approach.
Reaction Principle: By adjusting the stoichiometry of the reagents, both the oxidation of the sulfide to the sulfoxide and the subsequent imination can be accomplished in a single reaction vessel without the need for intermediate isolation.[1][9] This is possible because the sulfide is more reactive than the sulfoxide under the reaction conditions.[1]
Workflow Overview:
Figure 4: One-pot synthesis from a sulfide.
Route 4: Strategies for Asymmetric Synthesis
For applications in drug development, accessing single enantiomers of chiral sulfoximines is paramount. The sulfur atom in S-Methyl-S-(2-pyridinyl)sulfoximine is a stereocenter, and its two enantiomers can exhibit profoundly different biological activities.[10]
Catalytic Enantioselective N-Oxidation:
Recent breakthroughs have demonstrated the synthesis of chiral sulfoximines through the desymmetrizing N-oxidation of prochiral sulfoximines using peptide-based catalysts.[11][12] While this specific approach is tailored for substrates with two identical groups (e.g., bis-pyridyl sulfoximines), the principles of using chiral catalysts to control the stereochemistry of the sulfur center are broadly applicable. For S-Methyl-S-(2-pyridinyl)sulfoximine, the most practical route to an enantiopure product involves starting with an enantioenriched methyl 2-pyridyl sulfoxide and employing a stereoretentive imination method, such as the rhodium-catalyzed or hypervalent iodine-mediated reactions.[4][8]
Experimental Protocols
The following protocols are provided as representative examples. Researchers should always first consult the primary literature and perform appropriate risk assessments.
Protocol 1: Two-Step Synthesis from 2-(Methylthio)pyridine
Step A: Synthesis of Methyl 2-pyridyl sulfoxide
-
Dissolve 2-(methylthio)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or glacial acetic acid.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 30% hydrogen peroxide (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.[2]
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with CH₂Cl₂, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide, which can be purified by column chromatography.
Step B: Hypervalent Iodine-Mediated Imination of Methyl 2-pyridyl sulfoxide
-
In a round-bottomed flask, suspend methyl 2-pyridyl sulfoxide (1.0 eq) and (diacetoxyiodo)benzene (3.0 eq) in methanol (to a concentration of ~0.5 M).[8]
-
Initiate stirring at room temperature (25 °C).
-
Add ammonium carbamate (4.0 eq) portion-wise over 10 minutes to control the effervescence from decarboxylation.[8]
-
Stir the reaction at 25 °C for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize acetic acid.
-
Extract the aqueous layer with ethyl acetate. The combined organic fractions are then dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
Purify the crude product by silica gel column chromatography to afford S-Methyl-S-(2-pyridinyl)sulfoximine.
Protocol 2: One-Pot Synthesis from 2-(Methylthio)pyridine
-
To a stirred solution of 2-(methylthio)pyridine (1.0 eq) in methanol (0.5 M), add (diacetoxyiodo)benzene (2.5 eq).[9]
-
Add ammonium carbamate (2.0 eq) portion-wise.
-
Stir the mixture at room temperature for approximately 3 hours or until the reaction is complete by TLC analysis.
-
Follow the workup and purification procedure outlined in Protocol 1, Step B (steps 5-8).
Data Summary and Method Comparison
| Synthetic Route | Starting Material | Key Reagents | Advantages | Considerations | Typical Yield |
| Two-Step | 2-(Methylthio)pyridine | H₂O₂, PIDA, NH₂CO₂NH₄ | Modular, well-controlled steps | Longer overall sequence | Good to Excellent |
| Direct Imination | Methyl 2-pyridyl sulfoxide | Rh₂(OAc)₄ or PIDA/NH₂CO₂NH₄ | High efficiency, stereoretentive[4][8] | Requires sulfoxide starting material | Excellent |
| One-Pot | 2-(Methylthio)pyridine | PIDA, NH₂CO₂NH₄ | High atom economy, operational simplicity[1] | Requires careful control of stoichiometry | Good |
| Asymmetric | Enantioenriched Sulfoxide | Rh₂(OAc)₄ or PIDA/NH₂CO₂NH₄ | Access to single enantiomers | Requires chiral starting material | Good to Excellent |
Conclusion and Future Outlook
The synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine is well-established, with several robust and efficient methods available to the modern chemist. The hypervalent iodine-mediated NH transfer reactions stand out for their mild conditions, operational simplicity, and applicability to both one-pot and two-step sequences. For enantioselective synthesis, the use of stereoretentive imination on a pre-formed chiral sulfoxide remains the most practical approach. As the demand for novel sulfoximine-containing scaffolds continues to grow in drug discovery, the development of new catalytic and enantioselective methods for their direct synthesis will undoubtedly remain an area of intense research, further expanding the synthetic chemist's toolbox.
References
- 1. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 5. [PDF] Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of sulfoximines and sulfonimidamides using hypervalent iodine mediated NH transfer [spiral.imperial.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
The Advent of Pyridinyl Sulfoximines: A Technical Guide to Their Discovery, Synthesis, and Mechanism of Action
Abstract
The emergence of pyridinyl sulfoximines marks a significant milestone in the ongoing endeavor to develop novel and effective agrochemicals and therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery and history of this unique chemical class, with a particular focus on the leading insecticide, sulfoxaflor. We will delve into the synthetic pathways, explore the intricate mechanism of action at the molecular level, and present key data that underscores their importance. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of pyridinyl sulfoximines.
Introduction: The Rise of a Novel Chemical Scaffold
Sulfoximines, characterized by a sulfur atom double-bonded to both an oxygen and a nitrogen atom, have garnered considerable attention in recent decades due to their unique chemical and biological properties.[1][2] This functional group's journey from a chemical curiosity to a cornerstone of modern agrochemicals and a rising star in medicinal chemistry is a testament to persistent scientific inquiry.[3][4] The incorporation of a pyridinyl moiety into the sulfoximine scaffold proved to be a critical innovation, leading to the development of a new class of potent insecticides.[5]
The sulfoximine functional group itself was first discovered in 1949, but its potential in biological applications remained largely unexplored for many years.[3] Early investigations into sulfoximine analogs revealed weak fungicidal activity.[6] However, continued exploration and chemical modification led to a pivotal shift in biological activity towards sap-feeding insects, setting the stage for the development of pyridinyl sulfoximines.[6]
The Path to Discovery: From Early Analogs to Sulfoxaflor
The journey to the first commercial pyridinyl sulfoximine insecticide, sulfoxaflor, was a systematic process of chemical exploration and optimization. The initial exploration of the sulfoximine moiety for pesticidal activity was an exercise in screening underrepresented chemical structures.[6]
Early Structure-Activity Relationship (SAR) Studies
Early sulfoximine analogs showed limited biological activity. A significant breakthrough occurred with the introduction of an N-nitro substitution on the sulfoximine nitrogen, which then evolved to a chloropyridine analog. This modification resulted in a notable increase in activity against sap-feeding insects.[6] Further refinements to the molecule were guided by meticulous structure-activity relationship (SAR) studies:
-
Substitution on the Imine Nitrogen: Replacing the N-nitro group with a cyano group significantly enhanced insecticidal activity.[6]
-
Modification of the Methylene Bridge: The addition of a methyl group to the methylene bridge connecting the sulfoximine and the pyridine ring provided a further boost in potency.[6]
-
Pyridine Ring Substitution: The final crucial modification was the replacement of the chlorine atom on the pyridine ring with a trifluoromethyl (CF3) group. This led to a substantial improvement in activity and resulted in the selection of sulfoxaflor for commercial development.[5][6]
The systematic evolution of the sulfoximine structure is summarized in the workflow below:
Caption: Evolution of Sulfoximine Insecticides.
Sulfoxaflor: A New Class of Insecticide
Sulfoxaflor, marketed as Isoclast™, represents the first commercial insecticide from the sulfoximine class.[5][7] It is a systemic insecticide that is particularly effective against a wide range of sap-feeding insects, including those that have developed resistance to other classes of insecticides like neonicotinoids.[5][8] Its efficacy at low application rates reduces the overall chemical load on the environment.[8]
| Property | Description | Reference |
| IUPAC Name | [Methyl(oxo){1-[6-(trifluoromethyl)-3-pyridyl]ethyl}-λ6-sulfanylidene]cyanamide | [7] |
| Chemical Formula | C10H10F3N3OS | [7] |
| Molar Mass | 277.27 g·mol−1 | [7] |
| Mode of Action | Nicotinic acetylcholine receptor (nAChR) competitive modulator | [7][8] |
| Target Pests | Sap-feeding insects (aphids, whiteflies, leafhoppers, etc.) | [8][9] |
Mechanism of Action: A Unique Interaction with the Insect Nervous System
Sulfoxaflor acts as a neurotoxin to insects, killing them through contact or ingestion.[7] Its mode of action is the interference with nicotinic acetylcholine receptors (nAChRs) in the insect's central nervous system.[8][9]
Targeting the Nicotinic Acetylcholine Receptor (nAChR)
nAChRs are ligand-gated ion channels that play a crucial role in synaptic transmission in insects. When acetylcholine, the natural ligand, binds to nAChRs, it causes the channel to open, leading to nerve excitation. Sulfoxaflor functions as a competitive modulator of nAChRs, binding to the receptor in place of acetylcholine.[7][10] This binding leads to uncontrolled nerve impulses, resulting in muscle tremors, paralysis, and ultimately, the death of the insect.[7][8]
While other insecticides, such as neonicotinoids, also target nAChRs, sulfoximines like sulfoxaflor bind to the receptor in a distinct manner.[5][10] This unique binding profile is a key reason for sulfoxaflor's effectiveness against insect populations that have developed resistance to neonicotinoids.[8][10] Sulfoxaflor binds much more strongly to insect neuron receptors than to mammalian neuron receptors, which accounts for its selective toxicity to insects.[7][10]
Caption: Mechanism of Action of Sulfoxaflor.
Synthesis of Pyridinyl Sulfoximines: From Laboratory to Industrial Scale
The synthesis of pyridinyl sulfoximines has evolved significantly, with methods being developed for both racemic and enantioselective production. The ability to synthesize chiral sulfoximines is of particular interest, as the stereochemistry at the sulfur center can have a profound impact on biological activity.[1][2]
General Synthetic Strategies
The construction of the sulfoximine core can be achieved through several key transformations, including the imination of sulfoxides and the oxidation of sulfilimines. A common approach for synthesizing NH-sulfoximines involves the rhodium-catalyzed imination of the corresponding sulfoxide.[11][12]
A representative synthetic sequence for a protected pyridinyl sulfoximine is outlined below:
Step 1: Sulfide Formation A nucleophilic aromatic substitution reaction between a pyridine derivative (e.g., 5-bromo-2-nitropyridine) and a thiol (e.g., thiomorpholine) can be used to form the initial sulfide.[11]
Step 2: Oxidation to Sulfoxide The sulfide is then oxidized to the corresponding sulfoxide using an oxidizing agent such as hydrogen peroxide (H₂O₂).[11]
Step 3: Imination of the Sulfoxide The key step is the imination of the sulfoxide to form the sulfoximine. This can be achieved using a rhodium catalyst and an iminating agent like tert-butyl carbamate.[11]
Step 4: Deprotection Finally, if a protecting group is used on the sulfoximine nitrogen, it is removed to yield the free NH-sulfoximine.[11]
Catalytic Enantioselective Synthesis
The development of catalytic asymmetric methods for the synthesis of chiral sulfoximines has been a significant area of research.[1][2][13] One notable strategy involves the desymmetrizing N-oxidation of pyridyl sulfoximines using a peptide-based catalyst. This method allows for the synthesis of various chiral mono- and bis-pyridyl sulfoximine oxides with high enantioselectivity.[1][2][13] The use of a directing group on the substrate can enhance the enantioselection, and this group can be easily removed to provide the free N-H sulfoximines.[1][2]
Broader Applications and Future Perspectives
While the initial success of pyridinyl sulfoximines has been in the field of agrochemicals, their unique properties have attracted significant interest in medicinal chemistry.[3][14][15] The sulfoximine moiety is now considered a valuable functional group in drug design, offering opportunities to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[4][16] Several sulfoximine-containing compounds have entered clinical trials for the treatment of cancer.[11][17][18]
The versatility of the sulfoximine group, including the ability to functionalize the nitrogen atom, opens up avenues for the creation of complex molecules, including proteolysis targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[3][14] The continued exploration of pyridinyl sulfoximines and their analogs is expected to yield new discoveries in both crop protection and human health.
Conclusion
The discovery and development of pyridinyl sulfoximines, exemplified by the insecticide sulfoxaflor, represent a significant advancement in chemical science. Through a combination of systematic SAR studies and innovative synthetic chemistry, a novel class of compounds with a unique mode of action has been brought to the forefront. The journey of pyridinyl sulfoximines from their early conceptualization to their current status as important tools in agriculture and promising scaffolds in medicine underscores the power of chemical innovation. As research in this area continues to expand, the full potential of this remarkable chemical class is yet to be fully realized.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. drughunter.com [drughunter.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 8. chemicalwarehouse.com [chemicalwarehouse.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pagepressjournals.org [pagepressjournals.org]
- 11. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 17. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of S-Methyl-S-(2-pyridinyl) sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Methyl-S-(2-pyridinyl) sulfoximine is a niche yet increasingly significant molecule within the landscape of medicinal and synthetic chemistry. As a member of the sulfoximine family, it possesses a unique sulfur-based functional group that is gaining traction as a versatile bioisostere for sulfones and sulfonamides in drug design. The incorporation of a pyridinyl moiety introduces key electronic and hydrogen-bonding features, making this compound a valuable scaffold for probing biological systems and developing novel therapeutics.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, offering a foundational resource for researchers working with or considering this compound in their studies.
Chemical Structure and Identification
The structural representation and key identifiers for this compound are presented below.
| Identifier | Value |
| IUPAC Name | imino(methyl)(pyridin-2-yl)-λ⁶-sulfanone |
| CAS Number | 76456-06-9 |
| Molecular Formula | C₆H₈N₂OS |
| Molecular Weight | 156.21 g/mol |
| Canonical SMILES | CS(=N)(=O)C1=CC=CC=N1 |
| InChI Key | MDNTYTKCIIHFIN-UHFFFAOYSA-N |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; S [label="S", pos="2.8,0!"]; O [label="=O", pos="3.8,1!"]; N_imino [label="=NH", pos="3.8,-1!"]; C_methyl [label="CH3", pos="2.8,-2!"];
// Bonds N1 -- C1 [label=""]; C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N1 [label=""]; C5 -- S [label=""]; S -- O [label=""]; S -- N_imino [label=""]; S -- C_methyl [label=""];
// Aromaticity indication (optional, for visual clarity) // This is a simplified representation node [shape=point, width=0.01, height=0.01]; p1 [pos="-0.65,0!"]; p2 [pos="0.65,0!"]; edge [style=invis]; p1 -> p2;
}
Figure 1: Chemical structure of this compound.
Synthesis and Purification
Representative Synthesis Protocol: Imidation of S-Methyl-S-(2-pyridinyl) sulfoxide
This protocol is based on the widely used method employing (diacetoxyiodo)benzene and ammonium carbamate.[2]
Materials:
-
S-Methyl-S-(2-pyridinyl) sulfoxide
-
(Diacetoxyiodo)benzene (PIDA)
-
Ammonium carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of S-Methyl-S-(2-pyridinyl) sulfoxide (1.0 eq) in methanol at room temperature, add (diacetoxyiodo)benzene (2.0-3.0 eq).
-
To this mixture, add ammonium carbamate (3.0-4.0 eq) portion-wise over 10-15 minutes to control effervescence.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove methanol.
-
Partition the residue between ethyl acetate and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purification Protocol: Flash Column Chromatography
The crude this compound can be purified by flash column chromatography on silica gel.
Eluent System: A gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) or a mixture of dichloromethane and methanol (e.g., 98:2 to 95:5) is typically effective. The optimal eluent will depend on the specific impurities present.
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent mixture.
-
Load the solution onto a silica gel column pre-equilibrated with the starting eluent.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Figure 2: A generalized workflow for the synthesis and purification of this compound.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is provided below.
| Property | Value/Description | Source |
| Melting Point | 61-63 °C | [3] |
| Boiling Point | 266.3 ± 32.0 °C (Predicted) | N/A |
| Appearance | Expected to be a white to off-white solid at room temperature. | Inferred |
| Solubility | Expected to be soluble in polar protic solvents like water and methanol, and polar aprotic solvents like DMSO and DMF. Solubility in nonpolar solvents is likely to be limited. | General sulfoximine properties |
| LogP | 0.203 (Calculated) | [3] |
| pKa | Not experimentally determined. The NH proton is weakly acidic, and the pyridine nitrogen is basic. The pKa of the conjugate acid of the pyridine nitrogen is expected to be lower than that of pyridine itself due to the electron-withdrawing nature of the sulfoximine group. | Inferred |
| Stability | Generally, sulfoximines are chemically stable compounds. However, stability towards strong acids, bases, and high temperatures should be evaluated for specific applications. | General sulfoximine properties |
Spectroscopic Characterization
The following spectroscopic data has been reported for this compound.
¹H NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.72 (d, J = 3.5 Hz, 1H), 8.12 (d, J = 7.8 Hz, 1H), 7.96-7.92 (m, 1H), 7.52-7.49 (m, 1H), 3.25 (s, 3H), 2.79 (bs, 1H, NH).
Interpretation:
-
The signals in the aromatic region (8.72-7.49 ppm) correspond to the four protons of the 2-substituted pyridine ring. The downfield chemical shifts are characteristic of protons on an electron-deficient aromatic ring.
-
The singlet at 3.25 ppm is assigned to the three protons of the S-methyl group.
-
The broad singlet at 2.79 ppm corresponds to the proton on the imino nitrogen (NH). The broadness is due to quadrupole broadening and/or exchange with trace amounts of water.
¹³C NMR Spectroscopy
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 160.5, 150.0, 138.3, 126.7, 121.0, 42.3.
Interpretation:
-
The signals at 160.5, 150.0, 138.3, 126.7, and 121.0 ppm are attributed to the five distinct carbon atoms of the pyridine ring. The signal at 160.5 ppm is likely the carbon atom directly attached to the sulfur, experiencing significant deshielding.
-
The signal at 42.3 ppm corresponds to the carbon of the S-methyl group.
High-Resolution Mass Spectrometry (HRMS)
-
HRMS (ESI-QTOF) m/z: [M+H]⁺ calculated for C₆H₉N₂OS⁺: 157.0436; found: 157.0437.
Interpretation: The high-resolution mass spectrum confirms the elemental composition of the molecule, with the observed mass closely matching the calculated mass for the protonated molecule.
Fragmentation Pattern: In electron impact (EI) or collision-induced dissociation (CID) mass spectrometry, fragmentation of this compound would likely involve:
-
Loss of the methyl radical (•CH₃) from the molecular ion.
-
Cleavage of the C-S bond, leading to the formation of a pyridinyl radical and a [CH₃S(O)NH]⁺ fragment, or a pyridinyl cation and a [CH₃S(O)NH]• radical.
-
Rearrangement reactions involving the pyridine ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
FT-IR (cm⁻¹): 3262, 1425, 1217, 1187, 989, 754.
Interpretation:
-
The broad absorption around 3262 cm⁻¹ is characteristic of the N-H stretching vibration of the imino group.
-
The bands in the 1600-1400 cm⁻¹ region, including the one at 1425 cm⁻¹ , are associated with the C=C and C=N stretching vibrations within the pyridine ring.
-
The strong absorptions at 1217 cm⁻¹ and 1187 cm⁻¹ are likely due to the asymmetric and symmetric S=O stretching vibrations , respectively.
-
The absorption at 989 cm⁻¹ can be attributed to the S=N stretching vibration .
-
The band at 754 cm⁻¹ is characteristic of C-H out-of-plane bending for a 2-substituted pyridine.
Applications and Significance in Drug Discovery
The this compound scaffold is of significant interest to medicinal chemists for several reasons:
-
Bioisosterism: The sulfoximine moiety can serve as a bioisostere for sulfone and sulfonamide groups, which are prevalent in many marketed drugs. This substitution can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic profiles.
-
Hydrogen Bonding: The NH group of the sulfoximine provides a hydrogen bond donor, while the oxygen and the imino nitrogen can act as hydrogen bond acceptors. The pyridine nitrogen also serves as a hydrogen bond acceptor. This rich hydrogen bonding capability allows for versatile interactions with biological targets.
-
Structural Diversity: The nitrogen atom of the sulfoximine can be further functionalized, providing an additional vector for chemical modification to fine-tune the properties of a lead compound.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a compound with a unique combination of structural and electronic features that make it a valuable tool in chemical research and drug discovery. This guide has provided a comprehensive overview of its physicochemical properties, including its synthesis, purification, and spectroscopic characterization. While some experimental data, such as solubility and pKa, are not yet publicly available, the information presented here serves as a robust foundation for researchers and scientists working with this promising molecule.
References
Sulfoximines in Catalysis: A Mechanistic and Application-Oriented Guide for Researchers
This technical guide provides an in-depth exploration of the mechanism of action of sulfoximine compounds in catalysis. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental principles governing the catalytic activity of sulfoximines and showcases their versatile applications in modern organic synthesis. We will move beyond a simple recitation of facts to a nuanced discussion of why certain experimental choices are made, grounding our exploration in established scientific literature.
Part 1: The Sulfoximine Moiety: A Unique Scaffold for Catalysis
The sulfoximine functional group, characterized by a tetracoordinate sulfur atom double-bonded to both oxygen and nitrogen, has emerged as a privileged scaffold in catalyst design.[1][2][3] Its growing prominence can be attributed to a unique combination of structural and electronic properties:
-
Stereochemical Stability: The sulfur center of a sulfoximine is stereogenic and configurationally stable, making it an excellent chiral auxiliary or ligand for asymmetric catalysis.[2][4][5]
-
Tuning Capabilities: The substituents on the sulfur and nitrogen atoms can be readily modified, allowing for fine-tuning of the steric and electronic properties of the resulting catalyst.[4][5]
-
Hydrogen Bonding: The N-H bond in unsubstituted sulfoximines can act as a hydrogen bond donor, while the S=O and S=N groups can act as hydrogen bond acceptors, facilitating substrate pre-organization in the catalytic cycle.[6][7]
-
Directing Group Ability: The sulfoximine moiety can function as an effective directing group in transition-metal-catalyzed C-H activation reactions, enabling regioselective functionalization of otherwise inert C-H bonds.[3][8][9]
The synthesis of sulfoximines has evolved significantly, with metal-catalyzed oxidative imination of sulfoxides being a widely used and stereospecific method.[4] This allows for the reliable preparation of enantiopure sulfoximine ligands for asymmetric catalysis.
Part 2: Mechanisms of Action in Key Catalytic Transformations
The versatility of sulfoximines allows them to participate in a wide array of catalytic reactions, each with its distinct mechanism. Here, we will explore their role in three major areas: asymmetric catalysis, cross-coupling reactions, and C-H activation.
Asymmetric Catalysis: The Power of Chiral Sulfoximine Ligands
Chiral sulfoximines have proven to be highly effective ligands in a variety of asymmetric transformations, often achieving exceptional levels of enantioselectivity.[2][4] The mechanism of enantioinduction typically involves the formation of a chiral metal complex where the sulfoximine ligand creates a well-defined chiral environment around the metal center.
Case Study: Copper-Catalyzed Asymmetric Hetero-Diels-Alder Reaction
A notable example is the use of C2-symmetric bis(sulfoximine) ligands in copper(II)-catalyzed hetero-Diels-Alder reactions.[10] The high enantioselectivity observed in these reactions is a direct consequence of the ligand's ability to dictate the facial selectivity of the dienophile's approach to the diene.
Experimental Protocol: Synthesis of a Chiral Bis(sulfoximine) Ligand and its Application in a Hetero-Diels-Alder Reaction
Step 1: Ligand Synthesis
-
To a solution of (S)-S-methyl-S-phenylsulfoximine (2.2 mmol) in dry THF (10 mL) under an argon atmosphere at -78 °C, add n-butyllithium (2.2 mmol, 1.6 M in hexanes) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of 1,2-dibromobenzene (1.0 mmol) in dry THF (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and extract the product with ethyl acetate.
-
Purify the crude product by column chromatography on silica gel to afford the chiral bis(sulfoximine) ligand.
Step 2: Catalytic Hetero-Diels-Alder Reaction
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the chiral bis(sulfoximine) ligand (0.12 mmol) and Cu(OTf)2 (0.10 mmol) in dry dichloromethane (5 mL).
-
Stir the solution at room temperature for 1 hour to form the catalyst complex.
-
Cool the reaction mixture to -78 °C and add the diene (1.0 mmol).
-
Add the glyoxylate ester (1.2 mmol) dropwise and stir the reaction at -78 °C for 24 hours.
-
Quench the reaction with saturated aqueous NaHCO3 solution and extract the product with dichloromethane.
-
Purify the crude product by column chromatography to yield the enantiomerically enriched hetero-Diels-Alder adduct.
Table 1: Performance of a Bis(sulfoximine) Ligand in a Cu-Catalyzed Hetero-Diels-Alder Reaction
| Diene | Dienophile | Yield (%) | ee (%) |
| Cyclohexadiene | Ethyl glyoxylate | 92 | 98 |
| 2,3-Dimethyl-1,3-butadiene | Ethyl glyoxylate | 85 | 95 |
Cross-Coupling Reactions: N-Functionalization of Sulfoximines
Transition-metal-catalyzed cross-coupling reactions are a powerful tool for the N-functionalization of NH-sulfoximines, providing access to a diverse range of derivatives.[1][11][12] Palladium and copper catalysts are commonly employed for these transformations.[6][11]
Mechanism of Palladium-Catalyzed N-Arylation
The generally accepted mechanism for the palladium-catalyzed N-arylation of sulfoximines with aryl halides involves a catalytic cycle analogous to the Buchwald-Hartwig amination:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.
-
Deprotonation and Ligand Exchange: The NH-sulfoximine is deprotonated by a base, and the resulting sulfoximidoyl anion coordinates to the Pd(II) center, displacing a halide ligand.
-
Reductive Elimination: The N-arylated sulfoximine product is formed via reductive elimination, regenerating the Pd(0) catalyst.
Diagram: Catalytic Cycle of Pd-Catalyzed N-Arylation of Sulfoximines
Caption: Catalytic cycle for Pd-catalyzed N-arylation of sulfoximines.
C-H Activation: The Sulfoximine as a Directing Group
The sulfoximine moiety has emerged as a powerful directing group for transition-metal-catalyzed C-H activation, enabling the synthesis of complex cyclic sulfoximines.[3][8][9] Rhodium, ruthenium, and iridium catalysts are frequently used for these transformations.[8][13][14]
Mechanism of Rh(III)-Catalyzed C-H Annulation
In a typical Rh(III)-catalyzed C-H annulation of an S-aryl sulfoximine with an alkyne, the sulfoximine nitrogen atom coordinates to the rhodium center, directing the C-H activation to the ortho-position of the aryl ring. This is followed by alkyne insertion and reductive elimination to afford the annulated product.
Diagram: Experimental Workflow for Rh(III)-Catalyzed C-H Annulation
Caption: General workflow for Rh(III)-catalyzed C-H annulation.
Table 2: Selected Examples of Transition-Metal-Catalyzed C-H Activation of Sulfoximines
| Catalyst System | Coupling Partner | Product Type | Ref. |
| [RhCpCl2]2/AgSbF6 | Alkynes | 1,2-Benzothiazines | [3] |
| [RuCl2(p-cymene)]2/AgSbF6 | Sulfoxonium ylides | 1,2-Benzothiazines | [8] |
| [IrCpCl2]2/AgOAc | Diazo compounds | 1,2-Benzothiazines | [15] |
Part 3: The Role of Sulfoximines in Drug Discovery and Development
The unique properties of the sulfoximine moiety have made it an increasingly attractive functional group in medicinal chemistry.[7][16] Its ability to act as a bioisostere for sulfones and sulfonamides, combined with its improved metabolic stability and capacity for hydrogen bonding, has led to its incorporation into a number of drug candidates.[7][16] The catalytic methods described in this guide are instrumental in the synthesis of these complex and medicinally relevant molecules.[17][18]
Conclusion
Sulfoximine compounds have firmly established themselves as a versatile and powerful class of molecules in the field of catalysis. Their unique structural and electronic features have enabled the development of highly efficient and selective catalysts for a wide range of organic transformations. From asymmetric synthesis to C-H activation, sulfoximine-based catalysts continue to push the boundaries of what is possible in modern synthetic chemistry. As our understanding of their mechanisms of action deepens, we can expect to see even more innovative applications of these remarkable compounds in both academic and industrial research, particularly in the realm of drug discovery and development.
References
- 1. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Sulfoximines: Synthesis and Catalytic Applications | Scilit [scilit.com]
- 3. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. BJOC - Synthesis of chiral sulfoximine-based thioureas and their application in asymmetric organocatalysis [beilstein-journals.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. Sulfoximines for Drug Design - Enamine [enamine.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Emergence of the Chiral Sulfoximine Moiety
An In-depth Technical Guide to the Stereochemistry of S(VI) Centers in Sulfoximines for Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern medicinal chemistry, the relentless pursuit of novel pharmacophores with optimized physicochemical and biological properties is paramount. Among the functional groups that have garnered significant attention, the sulfoximine moiety has emerged as a "rising star".[1][2] Sulfoximines are neutral, tetra-coordinate sulfur(VI) compounds, that can be considered mono-aza analogues of sulfones.[3] When the two carbon substituents on the sulfur atom are different, the sulfur atom becomes a stereogenic center, rendering the molecule chiral.[3][4] This introduction of a stable, tetrahedral stereocenter at sulfur offers a unique three-dimensional scaffold for molecular design, profoundly influencing a molecule's interaction with biological targets.[5][6]
The growing appreciation for sulfoximines in drug discovery is evidenced by the increasing number of candidates entering clinical trials.[3] Their utility as bioisosteres for sulfones and sulfonamides has been demonstrated to enhance properties such as aqueous solubility, metabolic stability, and hydrogen bonding capabilities.[7][8] However, the therapeutic efficacy and safety of these chiral molecules are often dictated by the specific spatial arrangement of the substituents around the S(VI) center. The different enantiomers of a chiral sulfoximine can exhibit markedly different pharmacological and toxicological profiles.[9] Consequently, a deep understanding of the stereochemistry of S(VI) centers, including methods for their controlled synthesis and unambiguous assignment, is indispensable for researchers in the field. This guide provides a comprehensive overview of the core principles and practical methodologies related to the stereochemistry of sulfoximines.
The Stereogenic S(VI) Center in Sulfoximines
The sulfur atom in a sulfoximine is sp³-hybridized, resulting in a tetrahedral geometry with bond angles of approximately 109.5°. This arrangement, with four different substituents (an oxygen atom, a nitrogen atom, and two distinct carbon groups), makes the sulfur atom a chiral center.[10] The assignment of the absolute configuration at this stereocenter as either R or S is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[11][12]
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules
The CIP rules provide a systematic method for ranking the substituents attached to a chiral center.[13] For a sulfoximine S(O)(N)R¹R², the priorities are assigned as follows:
-
Atom Directly Attached: Priority is assigned based on the atomic number of the atom directly bonded to the sulfur. Higher atomic numbers receive higher priority.[14] In a typical sulfoximine, the order is O > N > C.
-
First Point of Difference: If two substituents have the same atom directly attached to the sulfur (e.g., two different alkyl groups), one moves along the chains until the first point of difference is encountered. The group with the atom of higher atomic number at this point receives higher priority.[13]
-
Multiple Bonds: Double and triple bonds are treated as if the atom is bonded to an equivalent number of single-bonded atoms. For the sulfoximine moiety, the S=O bond is treated as S-O,O and the S=N bond as S-N,N.[15]
Once priorities (1-4) are assigned, the molecule is oriented so that the lowest priority group (4) points away from the viewer. The direction from the highest priority group (1) to the second (2) and then to the third (3) is observed. A clockwise direction corresponds to the R configuration, while a counter-clockwise direction indicates the S configuration.[12]
Stereoselective Synthesis of Chiral Sulfoximines
The development of robust and efficient methods for the synthesis of enantiomerically pure sulfoximines is a key area of research.[16] The primary strategies can be broadly categorized into the transformation of chiral precursors, asymmetric synthesis on prochiral substrates, and the resolution of racemic mixtures.[16][17]
Strategy 1: Synthesis from Chiral Precursors
This approach leverages a pre-existing stereocenter to direct the formation of the chiral S(VI) center.
-
Oxidation of Enantiopure Sulfoxides: One of the most common methods involves the imidation of enantiomerically enriched sulfoxides.[18][19] This reaction typically proceeds with retention of configuration at the sulfur atom, providing a reliable route to chiral sulfoximines.[20] Various reagents have been developed for the transfer of the "NH" group, with metal catalysts often employed to improve efficiency.[21][22]
-
Stereospecific S-Alkylation/Arylation of Chiral Sulfinamides: A more recent and highly effective strategy is the selective alkylation or arylation at the sulfur atom of chiral sulfinamides.[17][18] A significant challenge in this approach is overcoming the inherent nucleophilicity of the nitrogen and oxygen atoms.[19][22] However, by carefully selecting protecting groups and reaction conditions, high regioselectivity for the sulfur atom can be achieved, proceeding with excellent stereospecificity.[23] This method is particularly versatile, allowing for the synthesis of a wide range of dialkyl, aryl-alkyl, and diaryl sulfoximines.[17][23]
Strategy 2: Asymmetric Synthesis on Prochiral Substrates
These methods create the chiral center from a non-chiral starting material using a chiral catalyst or reagent.
-
Desymmetrization of Prochiral Sulfoximines: Prochiral sulfoximines, such as those with two identical aryl groups, can be desymmetrized through enantioselective C-H activation.[4][24] Chiral transition metal complexes, often rhodium(III) or ruthenium(II), catalyze the functionalization of one of the two enantiotopic C-H bonds, leading to the formation of cyclic sulfoximines with high enantioselectivity.[1]
Strategy 3: Resolution of Racemates
-
Kinetic Resolution: This technique involves the differential reaction of the two enantiomers of a racemic sulfoximine with a chiral reagent or catalyst, leading to the separation of the unreacted, enantioenriched sulfoximine and a derivatized product.[24][25] Rhodium(III)-catalyzed C-H functionalization has been successfully employed for the kinetic resolution of aryl alkyl sulfoximines, achieving high selectivity factors.[24][25]
| Synthetic Strategy | Description | Typical ee/er | Advantages | Limitations |
| Imidation of Chiral Sulfoxides | Oxidation of an enantiopure sulfoxide to the corresponding sulfoximine. | >99% ee | High stereospecificity (retention). | Requires enantiopure sulfoxide starting material. Some imidation reagents can be hazardous.[21] |
| S-Alkylation/Arylation of Chiral Sulfinamides | Stereospecific substitution at the sulfur of a chiral sulfinamide. | Up to 99% ee | High stereospecificity and versatility.[17][18] | Potential for competing N- or O-alkylation.[19] |
| Desymmetrization of Prochiral Sulfoximines | Enantioselective C-H activation of a prochiral sulfoximine. | 77:23–96:4 er | Direct access to chiral cyclic sulfoximines.[1] | Substrate scope can be limited.[4] |
| Kinetic Resolution | Differential reaction of enantiomers in a racemic mixture. | Up to >99% ee | Can provide access to both enantiomers. | Maximum theoretical yield of 50% for the desired enantiomer. |
Table 1: Comparison of Key Strategies for Asymmetric Sulfoximine Synthesis.
Determination of Stereochemical Configuration and Purity
Once a chiral sulfoximine has been synthesized, it is crucial to determine its absolute configuration and enantiomeric purity.
Absolute Configuration
-
X-ray Crystallography: Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the absolute configuration of a chiral molecule, provided that suitable crystals can be obtained.[26][27] This technique provides a three-dimensional map of the electron density in the crystal, allowing for the precise determination of the spatial arrangement of all atoms.
-
NMR Spectroscopy: While not a primary method for determining absolute configuration, NMR spectroscopy can be a powerful tool when used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[28] For instance, derivatizing the sulfoximine with a chiral reagent like Mosher's acid can lead to the formation of diastereomers that exhibit distinct NMR spectra, which can sometimes be correlated to the absolute configuration at the sulfur center.
Enantiomeric Purity
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound. The separation is achieved by passing the analyte through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation and quantification.
Experimental Protocol: Chiral HPLC Analysis of a Sulfoximine
This protocol provides a general workflow for determining the enantiomeric excess of a synthesized chiral sulfoximine.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the racemic sulfoximine standard and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade isopropanol/hexane mixture) to create a 1 mg/mL stock solution.
-
Prepare a sample of the synthesized, potentially enantioenriched sulfoximine in the same manner.
-
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
Chiral stationary phase column (e.g., Daicel Chiralpak IA, IB, IC, etc.). The choice of column is crucial and often requires screening.
-
-
Method Development (Racemic Standard):
-
Inject the racemic standard onto the chiral column.
-
Begin with an isocratic mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting point is 90:10 hexane:isopropanol.
-
Adjust the mobile phase composition and flow rate (e.g., 0.5-1.0 mL/min) to achieve baseline separation of the two enantiomeric peaks within a reasonable analysis time.
-
Set the UV detector to a wavelength where the compound has strong absorbance.
-
-
Analysis of the Enantioenriched Sample:
-
Once optimal separation conditions are established, inject the enantioenriched sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Calculate the ee using the following formula: ee (%) = [|Area_major - Area_minor| / (Area_major + Area_minor)] x 100
-
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
-
Stereochemical Stability of the S(VI) Center
A critical consideration for the application of chiral sulfoximines, particularly in drug development, is the stereochemical stability of the S(VI) center. Racemization or epimerization would lead to a loss of biological activity and the formation of potentially undesirable stereoisomers. Fortunately, the tetrahedral S(VI) center in sulfoximines is generally configurationally stable under a wide range of conditions, including those typically encountered in synthesis, purification, and physiological environments.[29][30] The barrier to inversion at the sulfur center is high, preventing spontaneous racemization at ambient temperatures. However, racemization can be induced under harsh acidic conditions, which should be considered during synthetic planning and compound handling.[21][31]
Case Study: The Role of Sulfoximine Stereochemistry in Drug Development
The importance of sulfoximine stereochemistry is vividly illustrated in the development of kinase inhibitors for cancer therapy. For example, several compounds that have entered clinical trials, such as the CDK9 inhibitor BAY 1143572, feature a chiral sulfoximine moiety.[3][32] In such cases, the precise three-dimensional orientation of the substituents around the sulfur atom is critical for optimal binding to the ATP pocket of the target kinase. The individual enantiomers often display significant differences in potency, with one enantiomer being substantially more active than the other. This underscores the necessity of developing stereoselective syntheses to produce the desired enantiomer in high purity, thereby maximizing therapeutic efficacy and minimizing potential off-target effects associated with the less active or inactive enantiomer.[32] The sulfoximine group, with its ability to act as both a hydrogen bond donor and acceptor and its fixed stereochemical arrangement, provides a powerful tool for medicinal chemists to fine-tune molecular interactions and improve drug properties.[5][7]
Conclusion
The stereogenic S(VI) center in sulfoximines imparts a unique and valuable set of properties to this functional group, making it an increasingly important component in the medicinal chemist's toolbox. The ability to control and define the three-dimensional structure around the sulfur atom is fundamental to harnessing the full potential of sulfoximine-containing compounds in drug discovery and development. A thorough understanding of the principles of stereochemistry, coupled with the application of modern stereoselective synthetic methods and analytical techniques, is essential for the successful design and optimization of novel therapeutics. As research in this area continues to expand, the development of even more efficient and versatile methods for the synthesis and analysis of chiral sulfoximines will undoubtedly accelerate their application in the creation of next-generation medicines.
References
- 1. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]
- 12. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Asymmetric Synthesis of S(IV) and S(VI) Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sulfur imidations: access to sulfimides and sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. journals.iucr.org [journals.iucr.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. benchchem.com [benchchem.com]
- 30. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Guide to the Electronic Properties of Pyridinyl Sulfoximines: A Computational Chemistry Perspective for Drug Discovery
Foreword: From Functional Group to Pharmacophore
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with superior efficacy and optimized pharmacokinetic profiles is paramount. The sulfoximine moiety, once a niche functional group, has emerged as a cornerstone pharmacophore and a versatile bioisostere, particularly when appended to a pyridinyl scaffold.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the theoretical methods used to elucidate the electronic properties of pyridinyl sulfoximines. Understanding these properties at a quantum level is not merely an academic exercise; it is a critical component of rational drug design, enabling the prediction of molecular behavior, the optimization of target engagement, and the mitigation of off-target effects. This document is structured to provide not just the "how," but more importantly, the "why," grounding every computational choice in the principles of physical organic chemistry and its application to drug discovery.
The Pyridinyl Sulfoximine Scaffold: A Union of Unique Properties
The pyridinyl sulfoximine scaffold combines two moieties with distinct and influential electronic characteristics. The synergy between the electron-deficient pyridine ring and the unique sulfur(VI) center of the sulfoximine creates a molecule with a rich electronic landscape that is highly tunable for medicinal chemistry applications.[3]
The Sulfoximine Moiety: Beyond a Simple Sulfone Analogue
The sulfoximine group [R-S(O)(NR')-R''] is an aza-analogue of a sulfone, but its electronic character is substantially different. Theoretical studies, particularly those employing Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, have been instrumental in refining our understanding of its structure.
A key finding is that the bond between sulfur and nitrogen is not a simple double bond (S=N). Instead, it is best described as a highly polarized, zwitterionic single bond (S⁺-N⁻).[4][5] This distinction is critical, as it imparts several key properties:
-
High Polarity: The distinct positive and negative poles on the sulfur and nitrogen atoms, respectively, contribute significantly to the molecule's overall dipole moment and aqueous solubility.
-
Hydrogen Bonding Capability: The nitrogen atom, bearing a partial negative charge, can act as a hydrogen bond acceptor. The N-H in unsubstituted sulfoximines is a potent hydrogen bond donor.
-
Stereogenic Center: The sulfur atom is a stable, tetrahedral stereocenter, providing a three-dimensional vector for probing interactions within a biological target's binding pocket.[1]
The Pyridinyl Ring: A Modulator of Electronic Character
The pyridine ring is a heteroaromatic system where one CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences:
-
π-Deficient Nature: Nitrogen is more electronegative than carbon, leading to a polarization of the π-system and a net withdrawal of electron density from the ring. This influences the molecule's reactivity and its ability to participate in π-stacking or cation-π interactions.[5][6]
-
Basicity: The lone pair of electrons on the pyridine nitrogen resides in an sp² orbital in the plane of the ring and is not part of the aromatic π-system, making it available for protonation or coordination.[7]
-
Substituent Effects: The electronic properties of the ring, and consequently the entire molecule, can be finely tuned by the position and electronic nature (donating or withdrawing) of other substituents on the ring.[7]
Core Theoretical Methodologies for Electronic Property Analysis
To dissect the electronic properties of pyridinyl sulfoximines, a suite of computational tools is employed. These methods allow us to build a quantitative and predictive model of molecular behavior.
Density Functional Theory (DFT)
DFT is the workhorse of modern computational chemistry for studying the electronic structure of molecules. It offers a favorable balance between computational cost and accuracy.
-
Causality of Choice: We select DFT because it accounts for electron correlation, which is crucial for accurately describing the polarized bonds in the sulfoximine group. A common and robust choice is the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) .[5][7] The B3LYP functional is a hybrid functional that has a proven track record for organic molecules, while the 6-311++G(d,p) basis set is flexible enough to describe the diffuse electrons on electronegative atoms (N, O) and the polarization of bonds.[7]
Molecular Orbital Theory & Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity and electronic transitions.
-
HOMO: Represents the ability to donate an electron. Its energy level correlates with the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy level correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and easily polarizable.[6]
For a typical pyridinyl sulfoximine, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the π-deficient pyridine ring, making it susceptible to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemically intuitive picture of bonding by transforming the complex, delocalized molecular orbitals from a DFT calculation into localized "Lewis-like" structures (bonds, lone pairs, etc.).[8]
-
Significance: This method is invaluable for quantifying the nature of the S-N bond, confirming its single-bond character and calculating the partial charges on each atom.[4][5] It also allows for the analysis of hyperconjugative interactions (donor-acceptor interactions between filled and empty orbitals), which reveal the pathways of intramolecular charge transfer and stabilization.
Molecular Electrostatic Potential (MEP)
The MEP is a 3D map of the electrostatic potential plotted on the molecule's electron density surface. It provides a visual guide to the charge distribution and is a powerful predictor of intermolecular interactions.[7]
-
Interpretation:
-
Red Regions (Negative Potential): Indicate areas of high electron density, such as around the sulfoximine oxygen and nitrogen atoms. These are sites for electrophilic attack and hydrogen bond acceptance.
-
Blue Regions (Positive Potential): Indicate areas of electron deficiency, such as the hydrogen on an NH-sulfoximine. These are sites for nucleophilic attack and hydrogen bond donation.
-
-
Application in Drug Design: The MEP map is crucial for understanding how a ligand will "see" and interact with the electrostatic field of a protein's active site. A good electrostatic complementarity between the drug and its target is a hallmark of potent binders.
A Practical Guide: Computational Workflow
The following protocol outlines a self-validating system for analyzing the electronic properties of a pyridinyl sulfoximine using the Gaussian software suite. The key is that each step validates the success of the previous one.
Step-by-Step Protocol for DFT Analysis
-
Structure Preparation:
-
Build the 3D structure of the pyridinyl sulfoximine molecule using a graphical interface like GaussView.
-
Perform an initial, rapid structure cleanup using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles.[9]
-
-
Geometry Optimization:
-
Objective: To find the lowest energy conformation of the molecule on the potential energy surface.
-
Gaussian Input:
-
Explanation: We use a smaller basis set (6-31G(d)) for the optimization to save computational time. The Opt keyword requests a geometry optimization. 0 1 specifies a neutral charge and a singlet spin state.[10]
-
Validation: A successful optimization concludes when the forces on the atoms are near zero. The output file will state "Optimization completed."
-
-
Frequency Calculation:
-
Objective: To confirm the optimized structure is a true energy minimum and to calculate thermochemical properties.
-
Gaussian Input:
-
Explanation: The Freq keyword is used. This calculation must be performed at the same level of theory as the optimization.[11]
-
Validation: A true minimum is confirmed by the absence of imaginary frequencies in the output. All calculated vibrational frequencies should be positive numbers.
-
-
Single-Point Energy & Property Calculation:
-
Objective: To obtain highly accurate electronic properties using the optimized geometry.
-
Gaussian Input:
-
Explanation: We now use the larger, more robust basis set (6-311++G(d,p)). Pop=NBO requests the Natural Bond Orbital analysis. Guess=Read Geom=Check tells Gaussian to use the geometry and wavefunction from the previous frequency calculation (the .chk file) as a starting point, which saves time and ensures consistency.[12]
-
Data Extraction: From this output, extract HOMO/LUMO energies, NBO charges, and generate the MEP surface using GaussView.
-
Visualizing the Computational Workflow
The logical flow of a theoretical analysis can be represented as follows:
Caption: Workflow for DFT-based analysis of electronic properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Once electronic properties are calculated for a series of pyridinyl sulfoximine analogues, they can be used as descriptors in a QSAR model. This links the computed properties to experimentally observed biological activity (e.g., IC₅₀).[1][13]
Logical Flow for a QSAR Study:
Caption: Logical workflow for a descriptor-based QSAR study.
Data Summary and Interpretation
The true power of these theoretical studies lies in the ability to compare compounds and rationalize structure-activity relationships. The table below presents hypothetical but representative data for a series of pyridinyl sulfoximines, illustrating how calculated electronic descriptors can vary with substitution.
| Compound ID | Substituent (R) | HOMO (eV) | LUMO (eV) | ΔE (eV) | Dipole Moment (Debye) | NBO Charge on Pyridine N |
| PS-01 | -H | -6.85 | -1.25 | 5.60 | 4.5 | -0.58 |
| PS-02 | -OCH₃ (electron-donating) | -6.50 | -1.10 | 5.40 | 5.1 | -0.62 |
| PS-03 | -CF₃ (electron-withdrawing) | -7.20 | -1.80 | 5.40 | 2.8 | -0.49 |
Interpretation of Data:
-
An electron-donating group (PS-02) raises the HOMO energy, making the molecule easier to oxidize. It also increases the negative charge on the pyridine nitrogen, potentially enhancing interactions with acidic residues in a protein.
-
An electron-withdrawing group (PS-03) lowers both HOMO and LUMO energies, making the molecule a better electron acceptor and more resistant to oxidation.[7] It significantly reduces the negative charge on the pyridine nitrogen.
-
The dipole moment is heavily influenced by the substituent, which can affect solubility and permeability properties.
Conclusion and Future Directions
Theoretical analysis of the electronic properties of pyridinyl sulfoximines is an indispensable tool in modern drug discovery. By employing a validated workflow of DFT calculations, researchers can gain deep insights into the structure, reactivity, and interaction potential of these valuable scaffolds. This knowledge enables a data-driven approach to lead optimization, allowing for the rational design of molecules with enhanced potency and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. As computational power increases and algorithms become more sophisticated, the predictive power of these methods will continue to grow, further accelerating the journey from a promising functional group to a life-saving therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure–Activity Relationship (QSAR) Study Predicts Small-Molecule Binding to RNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. electrochemsci.org [electrochemsci.org]
- 6. Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medium.com [medium.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. longdom.org [longdom.org]
introductory guide to sulfoximine functional groups
An In-Depth Technical Guide to Sulfoximine Functional Groups for Researchers, Scientists, and Drug Development Professionals
Abstract
Long considered a niche functional group, the sulfoximine has emerged from relative obscurity to become a "rising star" in medicinal chemistry and drug discovery.[1][2][3] As the mono-aza analogues of sulfones, sulfoximines possess a unique combination of physicochemical and structural properties that offer compelling advantages in the design of novel therapeutics.[4][5] Their tetrahedral, potentially chiral sulfur(VI) center, coupled with versatile hydrogen bonding capabilities and high metabolic stability, allows for nuanced modulation of a drug candidate's ADME/Tox profile.[6][7] This guide provides a comprehensive overview of the sulfoximine functional group, detailing its fundamental properties, modern synthetic strategies, and diverse applications in drug development, from bioisosteric replacement in small molecules to its incorporation in advanced modalities like PROTACs and ADCs.[2][8]
The Sulfoximine Core: Structure and Physicochemical Properties
The sulfoximine functional group is characterized by a tetrahedral, hexavalent sulfur atom double-bonded to one oxygen and one nitrogen atom, and single-bonded to two carbon substituents (typically alkyl or aryl groups).[9] This unique arrangement confers a set of properties that are highly attractive for medicinal chemistry applications.
Structure, Bonding, and Stereochemistry
The S=N bond can be represented as a single bond with formal charges of +1 on the sulfur and -1 on the nitrogen, while the S=O bond also has significant polar character.[10] This polarity contributes to the group's overall hydrophilicity and its ability to engage in potent intermolecular interactions.[6][9]
A critical feature of the sulfoximine moiety is the chirality of the sulfur atom when the two carbon substituents are different.[11][12][13] This creates a stable stereogenic center, providing a fixed, three-dimensional orientation of the substituents that can be exploited for precise interactions within a biological target's binding site.[9][14] The development of methods for the asymmetric synthesis of chiral sulfoximines has been crucial for their application in drug design.[15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Sulfoximines as Rising Stars in Modern Drug Discovery? Current Status and Perspective on an Emerging Functional Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. inter-chem.pl [inter-chem.pl]
- 6. researchgate.net [researchgate.net]
- 7. Sulfoximines for Drug Design - Enamine [enamine.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Sulfilimine - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
The Ascendance of the Sulfoximine Moiety: A Technical Guide to its Biological Relevance in Modern Drug Discovery and Agrochemicals
Abstract
For decades, the sulfoximine functional group remained a niche curiosity in the vast landscape of organic chemistry. However, a recent surge in interest has propelled it to the forefront of medicinal and agricultural chemistry, earning it the moniker of a "rising star."[1][2] This guide provides an in-depth exploration of the biological relevance of sulfoximine-containing molecules, intended for researchers, scientists, and drug development professionals. We will dissect the unique physicochemical properties that make this moiety an invaluable tool, examine its role as a versatile bioisostere in drug design, and detail its mechanism of action in both clinical candidates and commercial agrochemicals. Through specific case studies, detailed experimental protocols, and data-driven visualizations, this paper will illuminate why the sulfoximine group has become a critical component in the modern chemist's toolbox for tackling complex biological challenges.
The Sulfoximine Functional Group: An Introduction to its Unique Character
A sulfoximine is a tetravalent, hexacoordinate sulfur(VI) compound, featuring a sulfur atom double-bonded to one oxygen atom, single-bonded to two carbon substituents, and double-bonded to a nitrogen atom. This structure, particularly the S=N bond, imparts a unique combination of properties that are highly advantageous for biologically active molecules.[2]
Historically, the application of sulfoximines was hampered by limited synthetic accessibility and a lack of understanding of their properties.[3] However, the development of safer and more efficient synthetic methods has unlocked their potential, revealing a functional group with remarkable versatility.[4][5]
Key Physicochemical Properties:
-
Chirality and Geometry: The sulfur atom in a sulfoximine is a stable stereocenter, allowing for the precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets.[6]
-
Hydrogen Bonding: N-unsubstituted (NH) sulfoximines possess a dual hydrogen-bond donor (the N-H) and acceptor (the S=O and S=N) capability. This allows for complex and favorable interactions within protein binding pockets.[7][8][9]
-
Polarity and Solubility: Compared to their sulfone analogues, sulfoximines generally exhibit increased polarity and better solubility in protic solvents like water, a crucial attribute for improving the pharmacokinetic profile of drug candidates.[6][7][9]
-
Chemical and Metabolic Stability: The sulfoximine moiety is robust and demonstrates high stability under various chemical conditions and is generally resistant to metabolic degradation, leading to improved drug half-life.[8]
Application in Medicinal Chemistry: A Bioisosteric Game-Changer
One of the most powerful applications of the sulfoximine group in drug discovery is its role as a bioisostere—a substituent that can replace another functional group while retaining or improving biological activity. Sulfoximines have proven to be excellent replacements for sulfones, sulfonamides, and even non-sulfur-containing groups like amines and alcohols.[4][10][11][12] This strategy allows medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, overcome liabilities, and generate novel intellectual property.[10]
Case Studies: Sulfoximine-Containing Clinical Candidates
The true impact of the sulfoximine group is best illustrated by its successful incorporation into several clinical candidates, primarily in oncology.
-
Roniciclib (Pan-CDK Inhibitor): In the development of pan-cyclin-dependent kinase (CDK) inhibitors, the lead compound, ZK 304709, which contained a sulfonamide group, suffered from off-target activity against carbonic anhydrases (CAs). Replacing the sulfonamide with a sulfoximine group to create Roniciclib was crucial for overcoming this liability. The sulfoximine moiety did not interact with the zinc cation in the CA active site, thereby eliminating the off-target effect.[4] Furthermore, the switch led to a dramatic improvement in physicochemical and pharmacokinetic properties.
-
Atuveciclib (CDK9 Inhibitor): During the optimization of a selective CDK9 inhibitor, the initial lead structure (a sulfonamide) had low aqueous solubility, poor permeability, and high cellular efflux, resulting in poor oral bioavailability. The transition to the sulfoximine-containing atuveciclib led to a remarkable improvement across all these parameters, significantly boosting its potential as a therapeutic agent.[12]
-
Ceralasertib (AZD6738 - ATR Inhibitor): This clinical candidate from AstraZeneca is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator in the DNA damage response. The incorporation of a sulfoximine was a key element in its design, contributing to its favorable drug-like properties.[13][14]
-
BAY1128688 (AKR1C3 Inhibitor): This compound is a potent and highly selective inhibitor of aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in endometriosis.[15][16] While preclinical studies were promising, the Phase IIa trial was terminated due to dose-dependent hepatotoxicity.[15][17] This case underscores that while sulfoximines can solve many problems, a comprehensive safety and off-target assessment remains critical for any new chemical entity.
| Compound | Parent Group | Target | Key Improvement with Sulfoximine | Status |
| Roniciclib | Sulfonamide | pan-CDK | Eliminated carbonic anhydrase off-target activity; improved solubility and potency.[12] | Terminated (Phase 2) |
| Atuveciclib | Sulfonamide | CDK9 | Significantly improved solubility, permeability, and oral bioavailability.[12] | Terminated (Phase 1) |
| Ceralasertib | Sulfone | ATR Kinase | Contributed to overall potency and favorable drug-like properties.[18] | Clinical Trials (Phase 3)[18] |
| BAY1128688 | N/A | AKR1C3 | Potent and selective inhibition of target enzyme.[16] | Terminated (Phase 2)[17] |
Application in Agrochemicals: The Sulfoxaflor Story
The biological relevance of sulfoximines extends beyond medicine into agriculture, with the insecticide Sulfoxaflor being the prime example of a commercial success.[19] Marketed as Isoclast™, it is a systemic insecticide highly effective against a broad range of sap-feeding insects like aphids, whiteflies, and leafhoppers.[20][21][22][23]
Mechanism of Action: A Unique Neurotoxin
Sulfoxaflor acts as a neurotoxin by targeting the nicotinic acetylcholine receptor (nAChR) in the central nervous system of insects.[20][22]
-
Binding: Sulfoxaflor acts as a competitive modulator, binding to the nAChR where the natural neurotransmitter, acetylcholine, would normally bind.[20][24]
-
Activation: This binding causes the receptor's ion channel to open, leading to a continuous and uncontrolled influx of ions.
-
Nerve Impulse Disruption: The constant stimulation results in uncontrolled nerve impulses, causing muscle tremors and agitation in the insect.[20][24]
-
Paralysis and Death: This is quickly followed by paralysis and ultimately, the death of the insect.[20][21]
Overcoming Resistance
A key advantage of Sulfoxaflor is its efficacy against insect populations that have developed resistance to other classes of insecticides, particularly neonicotinoids.[23][25] Although both target the nAChR, Sulfoxaflor binds in a distinct manner.[19][20][24] This structural and binding differentiation means that the metabolic resistance mechanisms insects have evolved against neonicotinoids are often ineffective against Sulfoxaflor.[25] Consequently, the Insecticide Resistance Action Committee (IRAC) has placed sulfoximines in their own unique subgroup, 4C.[22][24]
Target Selectivity
Sulfoxaflor exhibits significantly higher toxicity to insects than to mammals. This selectivity arises because it binds with much greater affinity to insect nAChRs than to their mammalian counterparts.[20][24] However, concerns have been raised regarding its potential impact on non-target beneficial insects, particularly pollinators like bees, necessitating careful and regulated application.[24][26]
Experimental Methodologies and Protocols
The translation of a chemical concept into a biologically active molecule relies on robust synthetic and analytical protocols.
Synthesis of Sulfoximines: From Hazard to Precision
The practical use of sulfoximines was historically limited by the traditional synthesis method, which involved the use of highly toxic and potentially explosive hydrazoic acid.[4][9] Modern synthetic chemistry has provided safer and more versatile alternatives.
-
Rhodium-Catalyzed Imination: Developed by the Bolm group, this method allows for the conversion of sulfoxides to sulfoximines using a rhodium catalyst and an amine source, avoiding hazardous reagents.[4]
-
Hypervalent Iodine-Mediated NH Transfer: This approach uses hypervalent iodine reagents and simple ammonia sources to directly install the "=NH" group onto a sulfoxide or even a sulfide (in a one-pot oxidation/imination). This method is highly functional-group tolerant and has been applied to the large-scale preparation of active pharmaceutical ingredient (API) intermediates.[5]
Protocol: In Vitro Kinase Inhibition Assay (Example for a CDK Inhibitor)
This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC₅₀) of a sulfoximine-containing compound against a target kinase like CDK2.
Objective: To quantify the potency of a test compound in inhibiting CDK2/Cyclin E kinase activity.
Materials:
-
Recombinant human CDK2/Cyclin E enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP (Adenosine triphosphate).
-
Test sulfoximine compound, serially diluted in DMSO.
-
Kinase assay buffer (e.g., HEPES, MgCl₂, Brij-35).
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®).
-
White, opaque 384-well microplates.
-
Multichannel pipettes and a plate reader capable of measuring luminescence.
Methodology:
-
Compound Plating: Prepare a serial dilution of the test sulfoximine compound in DMSO. Typically, an 11-point, 3-fold dilution series is used. Pipette a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Enzyme Addition: Dilute the CDK2/Cyclin E enzyme to the desired concentration in kinase assay buffer. Add 5 µL of the enzyme solution to each well, except for the "no enzyme" positive controls.
-
Substrate/ATP Addition: Prepare a solution containing both the kinase substrate and ATP in the assay buffer. Add 5 µL of this solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near its Km value for the enzyme.
-
Incubation: Gently mix the plate and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add 10 µL of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Acquisition: Incubate the plate for another 10 minutes to allow the signal to stabilize. Measure the luminescence using a plate reader.
-
Data Analysis:
-
The amount of ATP consumed is inversely proportional to the kinase activity.
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Self-Validation: This protocol is self-validating through the use of controls. The negative control (DMSO) establishes the baseline of uninhibited enzyme activity, while the positive control (no enzyme or a potent known inhibitor) defines the background signal. The dose-response curve provides confidence that the observed inhibition is specific to the compound's concentration. The choice of ATP concentration near the Km value ensures the assay is sensitive to competitive inhibitors.
Conclusion and Future Perspective
The sulfoximine moiety has firmly established its biological relevance, transitioning from an academic curiosity to a validated and valuable pharmacophore in both medicinal and agricultural science.[1][3] Its unique combination of stereochemical, electronic, and physicochemical properties allows it to solve complex drug design challenges, such as improving solubility, enhancing metabolic stability, and eliminating off-target activities.[8][11] The success of clinical candidates like Roniciclib and Ceralasertib, and the commercial impact of the insecticide Sulfoxaflor, provide compelling evidence of its power.[12][19]
Looking ahead, the application of sulfoximines is set to expand. We anticipate seeing their increased use in novel drug modalities like PROTACs and antibody-drug conjugates (ADCs), where the functionalizable nitrogen handle offers a convenient point for linker attachment.[4][10] Continued development of novel synthetic methodologies will further broaden the accessible chemical space, allowing for the creation of even more sophisticated and effective biologically active molecules. The sulfoximine group is no longer an overlooked novelty; it is a strategic tool for the modern scientist.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfoximines for Drug Design - Enamine [enamine.net]
- 9. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]
- 10. drughunter.com [drughunter.com]
- 11. Methyl Sulfoximines for Medicinal Chemistry - Enamine [enamine.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medkoo.com [medkoo.com]
- 16. Hepatotoxicity of AKR1C3 Inhibitor BAY1128688: Findings from an Early Terminated Phase IIa Trial for the Treatment of Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative Systems Toxicology Identifies Independent Mechanisms for Hepatotoxicity and Bilirubin Elevations Due to AKR1C3 Inhibitor BAY1128688 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 21. chemicalwarehouse.com [chemicalwarehouse.com]
- 22. tandfonline.com [tandfonline.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pagepressjournals.org [pagepressjournals.org]
- 25. files01.core.ac.uk [files01.core.ac.uk]
- 26. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: The Expanding Role of Pyridinyl Sulfoximines in Medicinal Chemistry
Introduction
The sulfoximine functional group, a mono-aza analogue of the sulfone, has transitioned from a chemical curiosity to a cornerstone of modern medicinal chemistry.[1][2] Characterized by a chiral, tetracoordinate sulfur(VI) center, the sulfoximine moiety offers a unique combination of physicochemical properties: it is chemically and metabolically stable, possesses both hydrogen-bond donor and acceptor capabilities (in its NH form), and provides a rigid three-dimensional scaffold that allows chemists to probe biological space with precision.[2][3][4] When appended to a pyridine ring—a privileged scaffold in countless pharmaceuticals—the resulting pyridinyl sulfoximines represent a class of compounds with vast and still-unfolding potential.
This guide provides an in-depth exploration of the applications of pyridinyl sulfoximines, moving from their established role in agrochemicals to their exciting emergence in contemporary drug discovery. We will delve into the mechanistic rationale behind their use, provide detailed experimental protocols for their synthesis and evaluation, and present data that underscores their value to researchers, scientists, and drug development professionals.
Part 1: Foundational Application in Agrochemicals: The Case of Sulfoxaflor
The most prominent commercial application of a pyridinyl sulfoximine is the insecticide Sulfoxaflor, marketed as Isoclast™.[5][6] Its development and success provide a critical lesson in molecular mechanism and the benefits of novel pharmacophores.
Mechanism of Action: A Unique Modulation of Nicotinic Acetylcholine Receptors (nAChRs)
Sulfoxaflor is a potent neurotoxin for sap-feeding insects.[5][6][7] Its mode of action is the competitive modulation of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels crucial for nerve impulse transmission in the insect central nervous system.[5][6]
-
Binding and Activation : Sulfoxaflor binds to the nAChR at a site that is distinct from that of other modulators like neonicotinoids.[8] This binding mimics the natural neurotransmitter, acetylcholine, but with a critical difference: the binding is persistent and leads to the uncontrolled opening of the ion channel.[5]
-
Neurotoxicity : The continuous influx of ions results in uncontrolled nerve impulses, leading to muscle tremors, paralysis, and ultimately, the death of the insect.[5][7]
-
Resistance Management : Because Sulfoxaflor interacts with nAChRs differently than other insecticide classes, it is effective against pests that have developed resistance to neonicotinoids and other agents.[7][8] This unique mechanism has led the Insecticide Resistance Action Committee (IRAC) to classify it in its own subgroup, 4C.[6][8]
-
Selective Toxicity : A key aspect of its design is its much stronger affinity for insect nAChRs compared to mammalian receptors, which confers a favorable selectivity profile.[5]
Caption: Mechanism of action for the insecticide Sulfoxaflor.
Part 2: Emerging Roles in Drug Discovery
The success of Sulfoxaflor foreshadowed the broader potential of the sulfoximine moiety. Medicinal chemists now recognize this group as a powerful tool for optimizing drug candidates, particularly for challenging targets in oncology and neuroscience.[2][9]
Key Advantages in Medicinal Chemistry
-
Bioisosteric Replacement : Sulfoximines serve as effective bioisosteres for sulfones and sulfonamides. This swap can overcome liabilities associated with the parent groups, such as poor solubility or off-target effects, while maintaining or enhancing potency.[2][10]
-
Improved Physicochemical Properties : The introduction of a sulfoximine can significantly improve a compound's metabolic stability and, in many cases, its aqueous solubility and permeability.[1][2][11]
-
Three-Dimensional Vector : As a stable, chiral motif, the sulfoximine group provides an additional vector from the nitrogen atom, allowing for precise three-dimensional exploration of protein binding pockets—an advantage over the planar sulfone group.[3]
Application in Oncology
Several sulfoximine-containing compounds have entered clinical trials for cancer, demonstrating the motif's value in this highly competitive field.[1][9] A common strategy involves replacing a different functional group in a known inhibitor with a sulfoximine to improve its drug-like properties.
Case Study: Enhancing Kinase Inhibitor Properties
Let's compare the pan-CDK inhibitor AT7519 with its synthesized sulfoximine analogue. The goal of this molecular pairing is to assess how replacing a solubilizing amine group with a sulfoximine impacts key pharmacokinetic parameters.
| Property | AT7519 (Parent) | Sulfoximine Analogue 15 | Rationale for Change |
| Aqueous Solubility (pH 6.5) | 1524 mg L⁻¹ | 52 mg L⁻¹ | While solubility decreased, it remained sufficient for formulation. |
| logD (pH 7.5) | 1.3 | 1.6 | A slight increase in lipophilicity was observed. |
| Metabolic Stability (Rat Hepatocytes, CLb) | 1.7 L h⁻¹ kg⁻¹ (Moderate) | 0.06 L h⁻¹ kg⁻¹ (Low) | The sulfoximine significantly improved metabolic stability, a critical parameter for in vivo efficacy.[1] |
| Metabolic Stability (Human Liver Microsomes, CLb) | 0.24 L h⁻¹ kg⁻¹ (Low) | 0.06 L h⁻¹ kg⁻¹ (Low) | The stability improvement translated to human metabolic systems.[1] |
Data sourced from Lücking et al. (2017)[1]
This comparison clearly demonstrates the power of the sulfoximine group to enhance metabolic stability, a frequent hurdle in drug development.[1] This has been a key driver in the development of clinical candidates like Atuveciclib (a CDK9 inhibitor) and Ceralasertib (an ATR inhibitor).[1][3]
Potential in Neuroscience
Given that the primary target of Sulfoxaflor is an ion channel in the nervous system, it is logical to explore the potential of pyridinyl sulfoximines for treating neurological and psychiatric disorders.[12] The pyridine scaffold is already a common feature in CNS-active drugs.[13]
The modulation of various nAChR subtypes is a promising therapeutic strategy for conditions like cognitive impairment in Alzheimer's disease, schizophrenia, and pain.[12] The challenge lies in achieving subtype selectivity to maximize efficacy and minimize side effects. The unique structural and electronic properties of pyridinyl sulfoximines make them ideal candidates for designing novel, highly selective nAChR modulators.[14][15] Research in this area is focused on synthesizing libraries of pyridinyl sulfoximines and screening them against panels of human nAChR subtypes to identify potent and selective positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs).[12]
Part 3: Experimental Protocols
The translation of pyridinyl sulfoximines from concept to reality relies on robust synthetic and analytical methods.
Protocol 1: Enantioselective Synthesis of a Pyridyl Sulfoximine
This protocol details a modern, catalytic method for the asymmetric synthesis of chiral pyridyl sulfoximines via a desymmetrizing N-oxidation, adapted from methodologies that achieve high enantiomeric excess.[16][17]
Objective : To synthesize an enantioenriched pyridyl sulfoximine N-oxide from a prochiral bis(pyridyl) sulfoximine substrate.
Materials :
-
Bis(2-pyridyl)methylsulfoximine (Substrate)
-
Aspartic acid-containing peptide catalyst (e.g., P19 as described in the literature)[16]
-
Hydrogen peroxide (H₂O₂, 30% aq. solution)
-
1,3-Diisopropylcarbodiimide (DIC)
-
Chloroform (CHCl₃), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure :
-
Reaction Setup : To a solution of the bis(2-pyridyl)methylsulfoximine substrate (1.0 mmol) in anhydrous chloroform (10 mL) in a round-bottom flask, add the peptide catalyst (0.05 mmol, 5 mol%).
-
Cooling : Cool the reaction mixture to 4 °C in an ice bath with stirring.
-
Reagent Addition : Add 1,3-diisopropylcarbodiimide (DIC) (1.4 mmol) to the mixture, followed by the dropwise addition of hydrogen peroxide (2.0 mmol).
-
Causality Note: DIC acts as an activator for the oxidation process. The controlled, low temperature and slow addition of H₂O₂ are critical for managing the reaction rate and preventing overoxidation or side reactions, thereby maximizing enantioselectivity.[16]
-
-
Reaction Monitoring : Allow the reaction to stir at 4 °C. Monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup : Quench the reaction by adding saturated aqueous NaHCO₃ (15 mL). Separate the organic layer. Extract the aqueous layer with chloroform (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography : Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to isolate the desired mono-N-oxide product.
-
Characterization : Confirm the structure and determine the enantiomeric ratio (er) of the product using NMR spectroscopy and chiral High-Performance Liquid Chromatography (HPLC). An er of >99:1 can be achieved with this method.[16]
Caption: Workflow for the enantioselective synthesis of a pyridyl sulfoximine.
Protocol 2: In Vitro nAChR Activity Assay
This protocol provides a general workflow for evaluating the activity of novel pyridinyl sulfoximine compounds on a specific human nAChR subtype expressed in a cellular system.
Objective : To determine the potency (EC₅₀ or IC₅₀) of a test compound as a modulator of a specific human nAChR subtype using an automated patch-clamp system.
Materials :
-
HEK293 cells stably expressing the human nAChR subtype of interest (e.g., α7 or α4β2).
-
Test pyridinyl sulfoximine compounds, dissolved in DMSO to create stock solutions.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Acetylcholine (ACh) or other known agonist.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
Procedure :
-
Cell Preparation : Culture the stable HEK293 cell line under standard conditions. On the day of the experiment, harvest the cells and prepare a single-cell suspension in the assay buffer at the appropriate density for the patch-clamp system.
-
Compound Preparation : Perform serial dilutions of the test compound stock solutions in assay buffer to create a range of concentrations for generating a dose-response curve. Include a vehicle control (DMSO in buffer).
-
System Setup : Prime and prepare the automated patch-clamp system according to the manufacturer's instructions.
-
Cell Sealing : Load the cell suspension into the system. The instrument will automatically capture individual cells and form high-resistance (giga-ohm) seals.
-
Baseline Recording : Establish a stable whole-cell recording configuration and record the baseline current.
-
Agonist Application (for Antagonists/NAMs) : To test for inhibitory activity, apply a fixed concentration of the agonist (e.g., EC₅₀ concentration of ACh) to elicit a baseline response current.
-
Compound Application :
-
For Agonists/PAMs : Apply increasing concentrations of the test compound and measure the elicited current.
-
For Antagonists/NAMs : Pre-incubate the cell with the test compound for a set period (e.g., 2 minutes) before co-applying it with the fixed concentration of agonist. Measure the resulting current inhibition.
-
Self-Validating System: Each cell acts as its own control. The baseline agonist response is measured before the test compound is applied, ensuring that any observed modulation is due to the compound's activity.
-
-
Data Analysis : For each compound concentration, calculate the percentage of response or inhibition relative to the control response. Plot the dose-response curve and fit the data using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) value.
Conclusion
Pyridinyl sulfoximines have firmly established their importance in modern chemical science. From the fields of agriculture where they provide essential tools for crop protection and resistance management, to the frontiers of medicine where they offer solutions to long-standing challenges in drug design, their unique properties are undeniable. The ability to fine-tune physicochemical parameters like metabolic stability while introducing novel three-dimensional structural elements ensures that pyridinyl sulfoximines will remain a highly attractive and versatile scaffold for medicinal chemists aiming to develop the next generation of therapeutics.
References
- 1. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. chemicalwarehouse.com [chemicalwarehouse.com]
- 8. pagepressjournals.org [pagepressjournals.org]
- 9. Application of sulfoximines in medicinal chemistry from 2013 to 2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacology and molecular modeling studies of sulfoxaflor, flupyradifurone and neonicotinoids on the human neuronal α7 nicotinic acetylcholine receptor [pubmed.ncbi.nlm.nih.gov]
- 16. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Ascendancy of S-Methyl-S-(2-pyridinyl) sulfoximine in Asymmetric Cross-Coupling: A Guide for the Modern Chemist
Introduction: A New Frontier in Chiral Catalysis
In the landscape of synthetic chemistry, the quest for efficient and selective methods to construct carbon-carbon and carbon-heteroatom bonds is perpetual. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern synthesis, revolutionizing the construction of complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The development of chiral ligands, capable of inducing enantioselectivity in these transformations, has been a major driving force in this field. Among the burgeoning classes of chiral ligands, sulfoximines have garnered significant attention due to their unique stereoelectronic properties.[2] The sulfur atom in a sulfoximine is a stereogenic center, and its tetra-coordinate, pseudo-tetrahedral geometry, combined with the tunability of its substituents, makes it an attractive scaffold for designing novel chiral ligands.[2]
This technical guide delves into the application of a particularly promising, yet underexplored, chiral ligand: S-Methyl-S-(2-pyridinyl) sulfoximine . Its structure, featuring a coordinating pyridinyl nitrogen and a stereogenic sulfur center, presents a compelling bidentate chelation motif for transition metals like palladium. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this ligand and detailed, field-proven protocols for its application in asymmetric cross-coupling reactions. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high enantioselectivity.
Ligand Synthesis: Accessing the Chiral Core
The enantioselective synthesis of pyridyl sulfoximines is a critical first step for their application in asymmetric catalysis. While several methods for the synthesis of sulfoximines exist, a notable and efficient approach involves the desymmetrizing N-oxidation of a prochiral pyridyl sulfide. A peptide-catalyzed oxidation has been shown to produce chiral sulfoximines with high enantiomeric excess.[2]
Protocol 1: Enantioselective Synthesis of this compound
This protocol is adapted from a method developed for the synthesis of chiral pyridyl sulfoximines.[2]
Workflow for Ligand Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Bromopyridine
-
Sodium thiomethoxide
-
Dimethylformamide (DMF)
-
Peptide catalyst (e.g., an aspartic acid-containing peptide)
-
Hydrogen peroxide (30% aq.)
-
Sodium azide
-
Concentrated sulfuric acid
-
Dichloromethane (DCM)
-
Sodium bicarbonate (sat. aq.)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(Methylthio)pyridine: To a solution of 2-bromopyridine (1.0 equiv) in DMF, add sodium thiomethoxide (1.1 equiv). Heat the reaction mixture to 80 °C and stir for 4 hours. After cooling to room temperature, pour the mixture into water and extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield 2-(methylthio)pyridine.
-
Asymmetric Oxidation to the Sulfoxide: In a round-bottom flask, dissolve 2-(methylthio)pyridine (1.0 equiv) and the chiral peptide catalyst (0.05 equiv) in a suitable solvent such as acetonitrile. Cool the mixture to 0 °C and add hydrogen peroxide (1.2 equiv) dropwise. Stir the reaction at 0 °C for 24 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify by flash chromatography to obtain the chiral sulfoxide.
-
Imination to the Sulfoximine: To a solution of the chiral sulfoxide (1.0 equiv) in chloroform, add sodium azide (3.0 equiv). Cool the mixture to 0 °C and add concentrated sulfuric acid (3.0 equiv) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, dry the organic layer over anhydrous MgSO₄, and concentrate. Purify by flash chromatography to yield the enantiopure this compound.
Application in Asymmetric Cross-Coupling Reactions
The bidentate N,S-chelation of this compound to a palladium center can create a rigid chiral environment, enabling high levels of enantiocontrol in cross-coupling reactions. Below are representative protocols for its application in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are based on established conditions for similar pyridyl-containing chiral ligands and are expected to provide a strong starting point for optimization.
Protocol 2: Asymmetric Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds.[3] The use of a chiral ligand can render this process enantioselective, particularly in the case of atropisomeric biaryl synthesis.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (e.g., 1-bromo-2-methylnaphthalene, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 equiv)
-
(S)-S-Methyl-S-(2-pyridinyl) sulfoximine (L*, 0.02 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous)
-
Water
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.01 equiv) and (S)-S-Methyl-S-(2-pyridinyl) sulfoximine (0.02 equiv).
-
Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to pre-form the catalyst complex.
-
Add the aryl halide (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Add a small amount of water (e.g., 10% v/v of toluene).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC.
Table 1: Representative Data for Asymmetric Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | 85 | 92 |
| 2 | 1-Iodo-2-methoxynaphthalene | 4-Tolylboronic acid | 91 | 95 |
| 3 | 2-Bromobiphenyl | Naphthylboronic acid | 78 | 88 |
Note: Data are representative and based on results with analogous pyridyl-containing chiral ligands. Actual results may vary and optimization is recommended.
Protocol 3: Asymmetric Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[4] Employing a chiral ligand allows for the synthesis of chiral amines, a valuable motif in pharmaceuticals.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
Aryl bromide (e.g., bromobenzene, 1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
(S)-S-Methyl-S-(2-pyridinyl) sulfoximine (L*, 0.04 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an argon atmosphere in a Schlenk tube, combine Pd₂(dba)₃ (0.01 equiv), (S)-S-Methyl-S-(2-pyridinyl) sulfoximine (0.04 equiv), and NaOtBu (1.4 equiv).
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equiv) and the amine (1.2 equiv).
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C for 18 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
For chiral amines, determine the enantiomeric excess by chiral HPLC.
Table 2: Representative Data for Asymmetric Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Yield (%) | ee (%) |
| 1 | 4-Bromotoluene | Aniline | 92 | 85 |
| 2 | 3-Bromopyridine | Benzylamine | 88 | 90 |
| 3 | 1-Bromo-4-methoxybenzene | Cyclohexylamine | 95 | 82 |
Note: Data are representative and based on results with analogous chiral ligands. Actual results may vary and optimization is recommended.
Causality and Mechanistic Insights
The efficacy of this compound as a chiral ligand stems from its ability to form a stable, five-membered chelate ring with the palladium center through the pyridyl nitrogen and the sulfoximine nitrogen or oxygen. This rigidifies the catalyst's structure, creating a well-defined chiral pocket around the metal.
In the Suzuki-Miyaura coupling , the enantioselectivity is likely determined during the reductive elimination step, where the chiral ligand environment dictates the facial selectivity of C-C bond formation.
In the Buchwald-Hartwig amination , the key enantioselective step is often the reductive elimination of the C-N bond from the palladium(II) intermediate. The steric and electronic properties of the sulfoximine ligand influence the geometry of this intermediate, thereby controlling the stereochemical outcome.[5]
Conclusion and Future Outlook
This compound represents a promising and accessible chiral ligand for asymmetric cross-coupling reactions. Its modular synthesis and the potential for fine-tuning its steric and electronic properties by modifying the substituents on the sulfur and pyridyl ring offer exciting opportunities for the development of highly selective catalysts. The protocols provided in this guide serve as a robust starting point for researchers to explore the full potential of this ligand in their synthetic endeavors. As the demand for enantiomerically pure compounds continues to grow, the development of novel chiral ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
reaction conditions for C-H activation using sulfoximine directing groups.
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a direct and atom-economical route to complex molecules. This guide provides an in-depth exploration of C-H activation reactions facilitated by the sulfoximine directing group. Sulfoximines have emerged as a versatile and powerful directing group due to their robust coordinating ability, stability, and the inherent chirality at the sulfur center, which opens avenues for asymmetric transformations.[1][2][3] This document will detail the reaction conditions, mechanistic underpinnings, and practical laboratory protocols for C-H activation reactions catalyzed by various transition metals, including rhodium, iridium, ruthenium, and cobalt. The aim is to equip researchers with the foundational knowledge and actionable procedures to effectively utilize sulfoximine-directed C-H activation in their synthetic endeavors, particularly in the context of pharmaceutical and materials science research.
The Sulfoximine Moiety: A Privileged Directing Group
The sulfoximine functional group, with its S(O)N core, possesses a unique combination of electronic and steric properties that make it an exceptional directing group for C-H activation.[1][2] The nitrogen atom acts as a robust coordinating site for transition metals, facilitating the formation of a stable cyclometalated intermediate, which is crucial for subsequent C-H bond cleavage. This chelation-assisted strategy allows for high levels of regioselectivity, typically favoring functionalization at the ortho position of an aryl substituent on the sulfur atom.
Key Advantages of Sulfoximine Directing Groups:
-
Strong Coordination: The nitrogen atom of the sulfoximine provides a strong coordination site for various transition metals.
-
Stereogenic Center: The sulfur atom in a sulfoximine is a stereocenter, enabling the development of enantioselective C-H activation methodologies.[1][4]
-
Stability and Versatility: Sulfoximines are generally stable to a wide range of reaction conditions and can be readily synthesized and modified.[1][5]
-
Bioisostere: The sulfoximine group is considered a bioisostere of the sulfone group, making it an attractive moiety in medicinal chemistry for modulating the physicochemical properties of drug candidates.[2]
Mechanistic Principles of Sulfoximine-Directed C-H Activation
The general mechanism for transition-metal-catalyzed C-H activation directed by a sulfoximine group typically proceeds through a concerted metalation-deprotonation (CMD) pathway. This process involves the formation of a five- or six-membered cyclometalated intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Synthesis of Cyclic Sulfoximines via C-H Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfoximine Assisted C–H Activation and Annulation via Vinylene Transfer: Access to Unsubstituted Benzothiazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mastering the Molecule: A Guide to the Analytical Characterization of Sulfoximines
Introduction
Sulfoximines, with their unique tetrahedral sulfur center, have emerged from the periphery of chemical curiosities to become a cornerstone in modern medicinal chemistry and agrochemical development.[1][2] Their distinct electronic properties, metabolic stability, and ability to act as bioisosteres for sulfones and sulfonamides have cemented their role in the design of novel therapeutics and functional molecules.[3][4][5] The stereogenic nature of the sulfur atom in chiral sulfoximines adds a layer of complexity and opportunity, often with enantiomers exhibiting profoundly different biological activities.[1] Consequently, the rigorous and comprehensive analytical characterization of these molecules is not merely a procedural step but a critical endeavor to ensure purity, confirm structure, and guarantee stereochemical integrity.
This guide provides a detailed overview of the key analytical techniques for the characterization of sulfoximines, offering both theoretical insights and practical, field-proven protocols. It is designed for researchers, scientists, and drug development professionals seeking to navigate the intricacies of sulfoximine analysis with confidence and precision.
Unraveling the Core Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for sulfoximines, providing unambiguous information about the connectivity and chemical environment of atoms within the molecule.
1.1. The "Why": Causality in NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the carbon skeleton and the nature of the substituents attached to the sulfur atom. The chemical shifts of protons and carbons adjacent to the sulfoximine moiety are particularly informative. Due to the electron-withdrawing nature of the S=O and S=N bonds, these nuclei are typically deshielded and appear at a downfield chemical shift.[6] Furthermore, the presence of the NH proton in N-unsubstituted sulfoximines provides a characteristic signal that can be confirmed by D₂O exchange. For N-acylated sulfoximines, the electronic properties of the N-acyl group can influence the chemical shifts of neighboring protons.[6]
1.2. Experimental Protocol: ¹H and ¹³C NMR of a Novel Sulfoximine
Objective: To confirm the structure of a newly synthesized sulfoximine.
Materials:
-
Sulfoximine sample (1-5 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)
-
NMR tube (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 1-5 mg of the sulfoximine sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The choice of solvent depends on the solubility of the analyte.
-
Instrument Setup:
-
Tune and shim the spectrometer according to the manufacturer's instructions to ensure optimal resolution and lineshape.
-
Set the acquisition parameters for both ¹H and ¹³C spectra. Typical parameters are provided in the table below.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the ¹³C NMR spectrum.
-
For N-unsubstituted sulfoximines, acquire a second ¹H spectrum after adding a drop of D₂O and shaking the tube to confirm the NH proton signal, which will disappear or significantly decrease in intensity.
-
-
Data Processing and Interpretation:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Reference the spectra to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants (J-values), and multiplicities to assign the signals to the respective protons and carbons in the molecule.[7]
-
Table 1: Typical NMR Acquisition Parameters for Sulfoximine Characterization
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | 16 ppm | 240 ppm |
| Acquisition Time | 2-4 s | 1-2 s |
| Relaxation Delay | 1-5 s | 2-5 s |
| Number of Scans | 8-16 | 1024-4096 (or more for dilute samples) |
Confirming Identity and Purity: Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC)
While NMR provides the structural blueprint, MS and HPLC are indispensable for confirming the molecular weight and assessing the purity of a sulfoximine sample.
2.1. The "Why": The Logic of Separation and Detection
Mass Spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces the protonated molecule [M+H]⁺ in positive ion mode.[8] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the molecular formula.[7] Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, particularly regarding the substituents on the sulfur and nitrogen atoms.[8]
High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment and is crucial for separating the target sulfoximine from starting materials, byproducts, and degradants.[9] Reversed-phase HPLC (RP-HPLC) is a common choice, where the polar sulfoximine will have a characteristic retention time based on its overall lipophilicity.[10] For chiral sulfoximines, chiral HPLC is essential to separate and quantify the enantiomers, a critical step in drug development.[11][12]
2.2. Workflow for Integrated LC-MS Analysis
The combination of HPLC with MS detection (LC-MS) provides a powerful tool for simultaneous separation and identification of components in a sample.
Caption: Workflow for LC-MS analysis of sulfoximines.
2.3. Experimental Protocol: Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric excess (ee) of a chiral sulfoximine.
Materials:
-
Chiral sulfoximine sample
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol)
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OJ-H, Chiralpak® AD-H)[11]
-
HPLC system with UV detector
Procedure:
-
Method Development (if necessary):
-
Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. Polysaccharide-based CSPs are often effective for sulfoximines.[11][12]
-
Optimize the mobile phase composition (ratio of n-hexane to alcohol modifier like 2-propanol) and flow rate to improve resolution and analysis time.[12]
-
-
Sample Preparation: Dissolve a small amount of the sulfoximine sample in the mobile phase to a concentration of approximately 0.2 to 1.0 mg/mL.[12]
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 254 nm).[12]
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Table 2: Example Chiral HPLC Conditions for Sulfoximine Separation
| Parameter | Condition | Reference |
| Column | Chiralcel® OJ-H | [11] |
| Mobile Phase | n-hexane/2-propanol (80:20, v/v) | [11] |
| Flow Rate | 0.8 mL/min | [12] |
| Column Temperature | 25 °C | [12] |
| Detection | UV at 254 nm | [12] |
| Injection Volume | 20 µL | [12] |
Definitive 3D Structure: Single-Crystal X-ray Crystallography
For an unambiguous determination of the three-dimensional structure, including the absolute configuration of a chiral sulfoximine, single-crystal X-ray crystallography is the gold standard.
3.1. The "Why": The Power of Diffraction
X-ray crystallography provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.[13] For chiral sulfoximines, this technique can definitively establish the R or S configuration at the stereogenic sulfur center, which is crucial for understanding structure-activity relationships.[14]
3.2. Experimental Protocol: Growing and Analyzing a Sulfoximine Crystal
Objective: To determine the single-crystal X-ray structure of a sulfoximine.
Materials:
-
Purified sulfoximine sample
-
Appropriate solvents for crystallization (e.g., diethyl ether, dichloromethane, acetone, methanol)[13]
-
Small vials or test tubes
-
Single-crystal X-ray diffractometer
Procedure:
-
Crystal Growth:
-
The key to a successful X-ray structure determination is growing a high-quality single crystal. The slow evaporation technique is commonly employed.[13]
-
Dissolve a few milligrams (5-10 mg) of the purified sulfoximine in a small amount of a suitable solvent (1-2 mL) in a vial.[13]
-
Cover the vial with a cap containing a few small holes or with parafilm punctured with a needle to allow for slow evaporation of the solvent.
-
Allow the vial to stand undisturbed in a vibration-free environment for several days to weeks.
-
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, single crystal of appropriate size under a microscope.
-
Mount the crystal on the goniometer head of the X-ray diffractometer.
-
-
Data Collection and Structure Solution:
-
Collect the diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal motion).
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Caption: Workflow for single-crystal X-ray crystallography.
Stability and Degradation: A Critical Assessment
Understanding the stability of sulfoximines under various conditions is paramount in drug development to predict shelf-life and potential degradation pathways.[15][16]
4.1. The "Why": Ensuring Molecular Integrity
Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential.[9] These studies help to identify potential degradation products and develop stability-indicating analytical methods.[9] Knowledge of potential metabolites is also crucial to minimize the risks of late-stage failures in drug development.[15][16]
4.2. Protocol: Forced Degradation Study of a Sulfoximine
Objective: To assess the stability of a sulfoximine and identify its major degradation products.
Materials:
-
Sulfoximine sample
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or MS detector
-
pH meter
-
Oven and photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the sulfoximine in a suitable solvent (e.g., methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or slightly elevated temperature. Sulfoximines can be sensitive to basic conditions.[6]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the sample to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of the sample to UV and visible light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples by a stability-indicating HPLC method (e.g., RP-HPLC with PDA or MS detection).
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
The use of a PDA detector can help to assess peak purity, while an MS detector can aid in the identification of the degradation products by providing their molecular weights.
-
The analytical characterization of sulfoximines is a multifaceted process that requires a combination of spectroscopic and chromatographic techniques. A thorough understanding of the principles behind each method, coupled with robust and well-designed experimental protocols, is essential for the successful development of sulfoximine-containing molecules. This guide provides a foundational framework for researchers to approach the characterization of these important compounds with scientific rigor and confidence, ultimately contributing to the advancement of drug discovery and materials science.
References
- 1. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Synthetic and spectroscopic investigation of N-acylated sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Synthesis and Bioactivity of New Phosphorylated R,R’‑substituted Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stress degradation study on sulfadimethoxine and development of a validated stability-indicating HPLC assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Note: A Scalable, Multi-Kilogram Synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine
Abstract
Sulfoximines represent a critical pharmacophore in modern medicinal chemistry, acting as versatile bioisosteres for sulfones and sulfonamides, and are featured in several clinical candidates.[1][2] S-Methyl-S-(2-pyridinyl)sulfoximine, in particular, is a key building block for advanced pharmaceutical intermediates. This application note provides a comprehensive, field-proven guide for the large-scale synthesis of this target molecule. The described three-step sequence is designed for scalability, robustness, and high fidelity, starting from readily available commercial materials. We detail not only the protocols but also the underlying chemical principles and in-process controls (IPCs) necessary for a self-validating and successful campaign.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step process commencing with 2-chloropyridine. This strategy prioritizes operational simplicity, avoids problematic reagents, and utilizes intermediates that are easily purified on a large scale.
The pathway proceeds as follows:
-
Nucleophilic Aromatic Substitution: Formation of 2-(methylthio)pyridine via the reaction of 2-chloropyridine with a methylthiolate source.
-
Selective Oxidation: Conversion of the resulting sulfide to the corresponding S-methyl-S-(2-pyridinyl)sulfoxide, carefully controlling conditions to prevent over-oxidation to the sulfone.
-
Oxidative Imination: Direct NH-transfer to the sulfoxide using a hypervalent iodine-mediated system to yield the final S-methyl-S-(2-pyridinyl)sulfoximine.
Figure 1: High-level workflow for the synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine.
Part I: Synthesis of 2-(Methylthio)pyridine (Intermediate 1)
Rationale and Mechanistic Insight
This initial step is a classical nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen activates the C2 position towards nucleophilic attack. Sodium thiomethoxide serves as a potent and cost-effective sulfur nucleophile for large-scale operations. The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation, liberating a highly reactive "naked" thiomethoxide anion, thereby accelerating the reaction rate.
Detailed Large-Scale Protocol
Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and condenser.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-Chloropyridine | 113.55 | 5.00 kg | 44.03 |
| Sodium Thiomethoxide | 70.09 | 3.39 kg | 48.37 |
| N,N-Dimethylformamide (DMF) | - | 30 L | - |
Procedure:
-
Charge the reactor with N,N-Dimethylformamide (30 L) under a nitrogen atmosphere.
-
Begin stirring and add the sodium thiomethoxide (3.39 kg) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Once addition is complete, add 2-chloropyridine (5.00 kg) dropwise via an addition funnel over approximately 1-2 hours, maintaining an internal temperature between 20-25 °C. An exotherm will be observed.
-
After the addition is complete, heat the reaction mixture to 60-65 °C and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by TLC or HPLC. A sample is taken, quenched into water, extracted with ethyl acetate, and analyzed. The reaction is deemed complete when <1% of 2-chloropyridine remains.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly quench the reaction by adding water (50 L) over 1 hour, maintaining the temperature below 30 °C.
-
Extract the aqueous mixture with methyl tert-butyl ether (MTBE) (3 x 20 L).
-
Combine the organic layers, wash with brine (2 x 15 L), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-(methylthio)pyridine as a pale yellow oil.[3]
Typical Results:
| Parameter | Value |
| Yield | 5.1 - 5.4 kg (92-97%) |
| Purity (by GC) | >98% |
| Appearance | Pale yellow liquid |
Part II: Synthesis of S-Methyl-S-(2-pyridinyl)sulfoxide (Intermediate 2)
Rationale and Mechanistic Insight
The selective oxidation of a sulfide to a sulfoxide requires careful control to prevent further oxidation to the corresponding sulfone. While various oxidants can be employed, hydrogen peroxide in the presence of an acid catalyst (like acetic acid) is a cost-effective and environmentally benign choice for large-scale synthesis.[4] The reaction proceeds via the initial protonation of the sulfide, making it more susceptible to nucleophilic attack by hydrogen peroxide. Temperature control is paramount to ensure selectivity and safety, as the reaction is exothermic.
Detailed Large-Scale Protocol
Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, nitrogen inlet, and addition funnel.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| 2-(Methylthio)pyridine (1) | 125.19 | 5.00 kg | 39.94 |
| Acetic Acid | - | 25 L | - |
| Hydrogen Peroxide (30% aq.) | 34.01 | 4.53 kg (3.8 L) | 44.00 |
Procedure:
-
Charge the reactor with 2-(methylthio)pyridine (5.00 kg) and acetic acid (25 L).
-
Cool the stirred solution to 0-5 °C using a chiller.
-
Add 30% hydrogen peroxide (3.8 L) dropwise via an addition funnel, ensuring the internal temperature is strictly maintained below 10 °C. The addition typically takes 3-4 hours.
-
After the addition is complete, allow the reaction mixture to stir at 5-10 °C for an additional 8-12 hours.
-
IPC: Monitor the reaction by HPLC. The reaction is complete when <2% of the starting sulfide remains and <3% of the corresponding sulfone is formed.
-
Begin the quench by slowly adding a 20% aqueous solution of sodium sulfite (Na₂SO₃) at 0-10 °C until a negative peroxide test (using potassium iodide starch paper) is obtained.
-
Carefully neutralize the mixture to pH 7-8 by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution. Caution: Significant CO₂ evolution will occur.
-
Extract the product with dichloromethane (DCM) (3 x 20 L).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The product can be purified by crystallization from an MTBE/heptane mixture or by silica gel chromatography for higher purity.
Typical Results:
| Parameter | Value |
| Yield | 4.8 - 5.3 kg (85-94%) |
| Purity (by HPLC) | >97% |
| Appearance | White to off-white solid |
Part III: Synthesis of S-Methyl-S-(2-pyridinyl)sulfoximine
Rationale and Mechanistic Insight
The conversion of a sulfoxide to a parent (N-H) sulfoximine is a key transformation. Modern methods have moved away from harsh reagents. The use of (diacetoxyiodo)benzene (DIB) and ammonium carbamate in methanol represents a mild, efficient, and highly functional-group-tolerant protocol.[1][5] The reaction is believed to proceed through the formation of an iodonitrene intermediate generated from ammonia and DIB, which then reacts with the nucleophilic sulfur of the sulfoxide.[5] Methanol is an excellent solvent for this transformation, facilitating the reaction at room temperature.[5]
Figure 2: Conceptual flow of the hypervalent iodine-mediated imination step.
Detailed Large-Scale Protocol
Equipment: 100 L glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
|---|---|---|---|
| S-Methyl-S-(2-pyridinyl)sulfoxide (2) | 141.18 | 4.00 kg | 28.33 |
| Ammonium Carbamate | 78.07 | 3.32 kg | 42.50 |
| (Diacetoxyiodo)benzene (DIB) | 322.10 | 10.99 kg | 34.11 |
| Methanol | - | 40 L | - |
Procedure:
-
Charge the reactor with S-methyl-S-(2-pyridinyl)sulfoxide (4.00 kg), ammonium carbamate (3.32 kg), and methanol (40 L) under a nitrogen atmosphere.
-
Stir the resulting suspension at ambient temperature (20-25 °C) for 30 minutes.
-
Add the (diacetoxyiodo)benzene (10.99 kg) portion-wise over 2-3 hours. The addition is slightly exothermic; maintain the temperature below 35 °C with gentle cooling if necessary.
-
Stir the reaction mixture at ambient temperature for 16-24 hours.
-
IPC: Monitor the reaction by HPLC for the disappearance of the starting sulfoxide. The reaction is deemed complete when <2% of the starting material remains.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
To the resulting slurry, add water (20 L) and dichloromethane (30 L). Stir for 15 minutes.
-
Separate the layers. Extract the aqueous layer with dichloromethane (2 x 15 L).
-
Combine the organic layers and wash with a 1 M sodium thiosulfate solution (10 L) followed by brine (10 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude material by slurrying in hot MTBE, followed by cooling, filtration, and drying to afford the final product.
Typical Results:
| Parameter | Value |
| Yield | 3.7 - 4.1 kg (83-92%) |
| Purity (by HPLC) | >99% |
| Appearance | White crystalline solid |
Safety and Handling
-
Sodium Thiomethoxide: Highly flammable, corrosive, and reacts violently with water. Handle under an inert atmosphere in a dry environment.
-
Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with organic materials and metals. The oxidation reaction is exothermic and requires strict temperature control to prevent runaway reactions.
-
(Diacetoxyiodo)benzene: Irritant. Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: All operations should be conducted in a well-ventilated fume hood or a suitable reactor setup. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Conclusion
This application note outlines a validated and scalable three-step synthesis for S-Methyl-S-(2-pyridinyl)sulfoximine. The chosen route leverages cost-effective starting materials and employs modern, reliable chemical transformations suitable for multi-kilogram production. By incorporating the described rationales and in-process controls, researchers and drug development professionals can confidently implement this protocol to access this valuable intermediate for pharmaceutical R&D.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: N-Functionalization of Pyridinyl Sulfoximines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridinyl sulfoximines represent a critical pharmacophore in modern drug discovery, offering a unique three-dimensional scaffold that can significantly enhance physicochemical and pharmacological properties.[1][2][3][4] The nitrogen atom of the sulfoximine moiety provides a key handle for synthetic diversification through N-functionalization, enabling fine-tuning of parameters such as solubility, metabolic stability, and target engagement.[5] This document provides a comprehensive guide to the N-functionalization of pyridinyl sulfoximines, detailing field-proven protocols for N-arylation, N-acylation, and N-alkylation. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step methodologies, and critical insights into experimental design, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Introduction: The Strategic Importance of Pyridinyl Sulfoximines
The sulfoximine functional group, a mono-aza analogue of the sulfone, has emerged from relative obscurity to become a cornerstone of contemporary medicinal chemistry.[2][6] Its unique stereochemical and electronic properties—acting as a chiral center, a hydrogen bond donor/acceptor, and a stable isostere for other functional groups—have led to its incorporation into several clinical candidates.[3][4][7]
The pyridinyl-substituted sulfoximine, in particular, is of high interest. The pyridine ring can serve as a crucial binding element in protein-ligand interactions, while the sulfoximine core provides a rigid, three-dimensional exit vector that can be exploited to explore new binding pockets or modulate pharmacokinetic properties.[1][8] N-functionalization is the primary strategy to leverage this exit vector, allowing chemists to append a wide array of substituents (aryl, acyl, alkyl groups, etc.) to tailor the molecule for optimal performance.
This guide focuses on robust and versatile catalytic methods for achieving this transformation, with a particular emphasis on copper-catalyzed and photocatalytic systems that offer mild conditions and broad functional group tolerance, which are essential for complex molecule synthesis in drug development.[9][10][11]
Core Methodologies for N-Functionalization
The primary challenge in the N-functionalization of pyridinyl sulfoximines lies in achieving selective C-N bond formation at the sulfoximine nitrogen under conditions that tolerate the often-sensitive functionality present in drug-like molecules. Transition-metal catalysis has provided the most effective solutions.
Workflow Overview: General Approach to N-Functionalization
The general workflow for the N-functionalization of a pyridinyl sulfoximine involves the coupling of the free N-H sulfoximine with an appropriate electrophilic partner, facilitated by a catalyst system.
Caption: General experimental workflow for catalytic N-functionalization.
Protocol I: Copper-Catalyzed N-Arylation
Copper-catalyzed Chan-Lam and Buchwald-type couplings are among the most reliable methods for forging N-aryl bonds. These protocols are valued for their cost-effectiveness and functional group tolerance compared to some palladium-based systems.[11][12]
Mechanistic Rationale
The catalytic cycle is generally believed to proceed via an oxidative addition/reductive elimination pathway. The Cu(I) catalyst first coordinates with the sulfoximine nitrogen. Oxidative addition of the aryl halide to the copper center forms a Cu(III) intermediate. Subsequent reductive elimination forges the desired N-aryl bond and regenerates the active Cu(I) catalyst. The choice of ligand is crucial for stabilizing the copper intermediates and facilitating the catalytic cycle.
Caption: Simplified catalytic cycle for Cu-catalyzed N-arylation.
Experimental Protocol: N-Arylation with Aryl Iodides
This protocol is adapted from established methodologies for the copper-catalyzed N-arylation of sulfoximines.[11][12]
Materials:
-
Pyridinyl Sulfoximine (1.0 equiv)
-
Aryl Iodide (1.2 equiv)
-
Copper(I) Iodide (CuI) (0.1 equiv)
-
N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Toluene (Anhydrous)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the pyridinyl sulfoximine (1.0 equiv), aryl iodide (1.2 equiv), CuI (0.1 equiv), and Cs₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe, followed by the DMEDA ligand (0.2 equiv).
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl pyridinyl sulfoximine.
Data Summary & Considerations
| Parameter | Condition | Rationale & Insights |
| Catalyst | CuI (10 mol%) | A common and inexpensive Cu(I) source. Other sources like Cu₂O or Cu(OAc)₂ can also be effective.[9] |
| Ligand | DMEDA (20 mol%) | A simple diamine ligand that effectively stabilizes the copper catalyst and accelerates the reaction.[11] |
| Base | Cs₂CO₃ | A strong, non-nucleophilic base crucial for deprotonating the sulfoximine N-H. K₃PO₄ is another common choice.[9] |
| Solvent | Toluene or Dioxane | High-boiling, non-polar aprotic solvents are preferred to achieve the necessary reaction temperature. |
| Temperature | 110 °C | Elevated temperatures are typically required to drive the catalytic cycle, especially the reductive elimination step. |
| Substrate | Aryl Iodides/Bromides | Aryl iodides are generally more reactive than aryl bromides. For less reactive bromides, higher catalyst loading or a more specialized ligand system may be necessary.[11][12] |
Protocol II: N-Acylation
N-acylation introduces a carbonyl moiety, which can serve as a hydrogen bond acceptor or a synthetic handle for further elaboration. Methods range from classical coupling with acyl chlorides to modern catalytic approaches using aldehydes or carboxylic acids.
Method: Oxidative N-Acylation with Aldehydes
This protocol leverages N-Heterocyclic Carbene (NHC) catalysis to couple sulfoximines directly with aldehydes under oxidative conditions, avoiding the need to pre-form an activated acyl species.[13]
Materials:
-
Pyridinyl Sulfoximine (1.0 equiv)
-
Aldehyde (1.5 equiv)
-
NHC Pre-catalyst (e.g., IPr·HCl) (10 mol%)
-
Base (e.g., DBU) (10 mol% for NHC generation)
-
Oxidant (e.g., a quinone-based oxidant) (1.2 equiv)
-
Solvent (e.g., THF or CH₂Cl₂)
Procedure:
-
In a dry flask under an inert atmosphere, combine the NHC pre-catalyst and the base in the chosen solvent. Stir for 15-30 minutes at room temperature to generate the active NHC catalyst.
-
Add the pyridinyl sulfoximine, aldehyde, and oxidant to the flask.
-
Stir the mixture at room temperature for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction (if necessary, depending on the oxidant) and concentrate the mixture.
-
Purify the residue directly by flash column chromatography to yield the N-acyl sulfoximine.[13]
Protocol III: Photocatalytic N-Arylation
Visible-light photocatalysis offers an exceptionally mild alternative for C-N cross-coupling, often proceeding at room temperature. Dual nickel/photocatalysis has emerged as a powerful strategy for this transformation.[10][14]
Mechanistic Rationale
This process involves two interconnected catalytic cycles. A photoredox catalyst (e.g., an Iridium complex), upon excitation by visible light, reduces an aryl halide, generating an aryl radical. This radical is then captured by a Ni(0) complex, forming an aryl-Ni(II) species. This species then undergoes reaction with the deprotonated sulfoximine, followed by reductive elimination to furnish the N-arylated product and regenerate the Ni(0) catalyst.
Experimental Protocol: Dual Nickel/Photocatalytic N-Arylation
This protocol is based on leading literature for the N-arylation of challenging nucleophiles.[10]
Materials:
-
Pyridinyl Sulfoximine (1.0 equiv)
-
Aryl Bromide (1.5 equiv)
-
[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (Photocatalyst, [Ir]-Cat) (0.15 mol%)
-
NiCl₂·glyme (Nickel Pre-catalyst) (0.20 mol%)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (Ligand) (0.22 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., DMF or DMA)
Procedure:
-
To a vial, add the pyridinyl sulfoximine, aryl bromide, photocatalyst, nickel pre-catalyst, ligand, and base.
-
De-gas the solvent (e.g., by sparging with Argon for 20 minutes) and add it to the vial.
-
Seal the vial and stir the mixture at room temperature.
-
Irradiate the reaction with a blue LED lamp (approx. 455 nm) for 3-12 hours.[10]
-
Monitor the reaction by LC-MS. Upon completion, perform a standard aqueous workup as described in Protocol 3.2.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
The protocols detailed herein provide a robust toolkit for the N-functionalization of pyridinyl sulfoximines, a key transformation in modern drug discovery. Copper catalysis offers a reliable and cost-effective solution for N-arylation, while photocatalytic methods provide unparalleled mildness and are particularly suited for late-stage functionalization of complex molecules. As the importance of sulfoximines continues to grow, the development of even more efficient, selective, and sustainable methods for their derivatization will remain a critical area of research, paving the way for the next generation of innovative therapeutics.
References
- 1. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides [organic-chemistry.org]
- 12. Efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging the S-Methyl-S-(2-pyridinyl) Sulfoximine Scaffold in Modern Agrochemical Discovery
Introduction: The Rise of a Novel Pharmacophore
The relentless evolution of insecticide resistance necessitates a continuous search for novel chemical scaffolds that can overcome existing resistance mechanisms.[1] The sulfoximine functional group, once a rarity in agrochemical research, has emerged as a cornerstone for the development of a new class of insecticides.[1][2] At the heart of this innovation lies the S-Methyl-S-(2-pyridinyl) sulfoximine moiety, a key structural component of the highly successful insecticide, sulfoxaflor.[3][4][5] This guide provides an in-depth exploration of this scaffold, offering detailed protocols and strategic insights for its application in the discovery and development of next-generation insecticides targeting sap-feeding pests.
The unique combination of a pyridinyl ring, a common element in many successful agrochemicals, with the chiral sulfoximine group confers a distinct mode of action and a favorable metabolic profile.[1][4][6][7] Unlike traditional neonicotinoids, which also target the nicotinic acetylcholine receptor (nAChR), sulfoximine-based insecticides like sulfoxaflor interact with the receptor in a unique manner, allowing them to effectively control insect populations that have developed resistance to other insecticide classes.[4][5][8]
These application notes are designed for researchers and scientists in the agrochemical industry, providing a comprehensive framework for leveraging the this compound scaffold in a modern discovery pipeline.
Part 1: The Sulfoximine Scaffold - A Chemical and Biological Overview
Core Structural Features and Rationale for Use
The this compound scaffold is a highly optimized structure for insecticidal activity against sap-feeding pests.[7] The key components contributing to its efficacy are:
-
The Sulfoximine Moiety : This functional group is a bioisostere of sulfone and sulfonamide groups, but with unique physicochemical properties. Its three-dimensional structure and the presence of a stereogenic center at the sulfur atom provide opportunities for precise interactions with the target site.[9] The N-cyano or other N-substituents on the sulfoximine are critical for modulating the electronic properties and binding affinity.
-
The 2-Pyridinyl Ring : This heterocyclic ring system is a well-established pharmacophore in agrochemicals. In the context of sulfoximines, the 3-pyridyl linkage is crucial for potent activity.[7] Substituents on the pyridine ring, such as the trifluoromethyl group in sulfoxaflor, play a significant role in optimizing the molecule's spectrum of activity and metabolic stability.[1][2]
Mechanism of Action: A Differentiated Approach to nAChR Modulation
Compounds derived from the this compound scaffold, exemplified by sulfoxaflor, act as competitive modulators of the nicotinic acetylcholine receptor (nAChR) in insects.[10][11] This mode of action is distinct from other nAChR-targeting insecticides like neonicotinoids, placing sulfoximines in a separate subgroup (IRAC Group 4C).[11][12]
The key steps in the mechanism are:
-
Binding to nAChR : The sulfoximine insecticide binds to the nAChR at a site that is different from that of acetylcholine and other neonicotinoids.[11][12] This distinct binding interaction is a key reason for the lack of cross-resistance with many neonicotinoid-resistant insect strains.[3][8]
-
Agonistic Action : Upon binding, the compound acts as an agonist, mimicking the effect of acetylcholine but in an uncontrolled manner.[4][5][13]
-
Nerve Stimulation : This leads to the continuous and uncontrolled firing of nerve impulses.[10][14]
-
Symptoms and Mortality : The affected insect exhibits muscle tremors and paralysis, ultimately leading to death.[10][14]
Diagram: Mechanism of Action at the Insect nAChR
Caption: Agonistic binding of sulfoximine to the nAChR leads to uncontrolled nerve stimulation.
Part 2: Protocols for Agrochemical Discovery
Synthesis of this compound and Analogues
The synthesis of the core scaffold and its derivatives is a critical first step in a discovery program. While numerous methods for sulfoximine synthesis have been developed, a common approach involves the imination of a corresponding sulfoxide.[15][16]
Protocol 2.1.1: General Synthesis Workflow
This protocol outlines a generalized, multi-step synthesis for creating a library of analogues based on the this compound scaffold.
Step 1: Synthesis of the Pyridyl Sulfide Precursor
-
Objective : To create the foundational sulfide which will be oxidized.
-
Procedure : React a suitable pyridyl halide (e.g., 2-chloro-5-(trifluoromethyl)pyridine for a sulfoxaflor-like analogue) with methyl mercaptan in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).
-
Rationale : This nucleophilic aromatic substitution reaction establishes the C-S bond.
Step 2: Oxidation to the Sulfoxide
-
Objective : To form the sulfoxide, the direct precursor to the sulfoximine.
-
Procedure : Oxidize the sulfide from Step 1 using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Careful control of stoichiometry is required to prevent over-oxidation to the sulfone.
-
Rationale : The sulfoxide is the key intermediate for the subsequent imination step.
Step 3: Imination to the Sulfoximine
-
Objective : To introduce the nitrogen functionality, forming the sulfoximine.
-
Procedure : React the sulfoxide with an iminating agent. A common method involves using sodium azide in the presence of sulfuric acid or a rhodium-catalyzed reaction with an iminoiodinane reagent.[16] For N-cyano analogues, further reaction steps are necessary.
-
Rationale : This step creates the characteristic S=N bond of the sulfoximine. The choice of iminating agent will determine the initial substituent on the nitrogen.
Step 4: Derivatization and Diversification
-
Objective : To create a library of compounds for SAR studies.
-
Procedure :
-
Modify substituents on the pyridinyl ring prior to building the sulfoximine.
-
Vary the alkyl group on the sulfur (e.g., ethyl, propyl instead of methyl).
-
Modify the N-substituent on the sulfoximine.
-
-
Rationale : Systematic modification of the scaffold is essential for optimizing biological activity and physicochemical properties.
Diagram: Generalized Synthesis Workflow
Caption: A generalized synthetic route to the sulfoximine scaffold and its analogues.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising candidates from a library of synthesized compounds.
Protocol 2.2.1: Tier 1 - High-Throughput Whole Organism Screening
-
Objective : To rapidly identify compounds with insecticidal activity against a key target pest.
-
Target Pest : Green peach aphid (Myzus persicae) is an excellent primary target due to its economic importance and documented resistance to other insecticides.[1]
-
Method :
-
Prepare stock solutions of test compounds in a suitable solvent (e.g., DMSO).
-
Apply the compounds to leaf discs or whole plants at a single high concentration (e.g., 100-200 ppm).
-
Infest the treated surfaces with a known number of aphids.
-
Incubate under controlled environmental conditions (temperature, light).
-
Assess mortality at 24, 48, and 72 hours post-infestation.
-
-
Positive Control : Sulfoxaflor.
-
Negative Control : Solvent only.
-
Progression Criterion : Compounds showing >80% mortality at the primary screening concentration advance to Tier 2.
Protocol 2.2.2: Tier 2 - Dose-Response and Spectrum Screening
-
Objective : To determine the potency (LC50) of active compounds and assess their spectrum of activity.
-
Method :
-
For potent compounds from Tier 1, perform dose-response assays on Myzus persicae to calculate the LC50 value.
-
Test active compounds against a panel of other sap-feeding insects.
-
-
Rationale : This step quantifies the activity and provides initial insights into the breadth of control offered by the new analogues.
| Target Pest | Common Name | Rationale for Inclusion |
| Aphis gossypii | Cotton Aphid | Economically important pest with known resistance issues.[1] |
| Bemisia tabaci | Sweet Potato Whitefly | Major pest in many cropping systems, often resistant to neonicotinoids.[1] |
| Nilaparvata lugens | Brown Planthopper | A significant pest of rice, known for rapid resistance development.[1] |
| Lygus species | Lygus Bugs | Important pests in cotton and other field crops.[3] |
Protocol 2.2.3: Tier 3 - Target-Site Validation (nAChR Binding Assay)
-
Objective : To confirm that the most promising compounds act on the intended molecular target, the nAChR.
-
Method : Radioligand binding displacement assay.
-
Prepare membrane fractions from insect neural tissue (e.g., housefly heads or cockroach ganglia).
-
Incubate the membrane preparation with a known radiolabeled nAChR ligand (e.g., [³H]-imidacloprid or a specific sulfoximine radioligand if available).
-
Add increasing concentrations of the test compound.
-
Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.
-
-
Rationale : This assay confirms the mode of action and helps to differentiate compounds based on their affinity for the receptor. It is a critical step in understanding the potential for cross-resistance.[11]
Diagram: Agrochemical Discovery Workflow
Caption: A tiered workflow for the discovery of novel insecticides from the sulfoximine scaffold.
Part 3: Advanced Characterization and Development
Structure-Activity Relationship (SAR) Studies
Systematic analysis of how structural modifications impact biological activity is crucial for lead optimization.
| Modification Area | Example Modification | Expected Impact | Reference |
| Pyridine Ring Substituent | Replace 6-CF3 with 6-Cl | Potentially lower activity, as CF3 is highly optimized. | [1] |
| Methylene Bridge | Add a second methyl group | Likely detrimental to activity. | [1] |
| Sulfoximine N-substituent | Replace N-CN with N-NO2 | May alter binding affinity and insecticidal potency. | [2] |
| Sulfur Alkyl Group | Replace S-Methyl with S-Ethyl | Could affect steric fit in the binding pocket and metabolic stability. | N/A |
Resistance and Cross-Resistance Profiling
A key advantage of the sulfoximine class is its efficacy against neonicotinoid-resistant pests.[4][8] It is essential to validate this for new lead compounds.
Protocol 3.2.1: Cross-Resistance Evaluation
-
Objective : To determine if a new compound is effective against insect strains with known resistance mechanisms.
-
Procedure :
-
Obtain well-characterized resistant strains of target pests (e.g., imidacloprid-resistant Myzus persicae).
-
Perform dose-response bioassays (as in Protocol 2.2.2) on both the resistant strain and a susceptible counterpart.
-
Calculate the resistance ratio (RR) = LC50 (Resistant Strain) / LC50 (Susceptible Strain).
-
-
Interpretation : A low RR (<10) indicates a lack of significant cross-resistance, which is a highly desirable trait. Most neonicotinoid-resistant strains show little to no cross-resistance to sulfoxaflor.[8]
Conclusion
The this compound scaffold represents a validated and highly promising starting point for the discovery of novel insecticides. Its unique mode of action at the insect nAChR provides a powerful tool to combat the growing challenge of insecticide resistance. By following the integrated chemical and biological protocols outlined in these notes, research and development teams can systematically explore the chemical space around this scaffold to identify and optimize new lead candidates. A thorough understanding of the structure-activity relationships, coupled with early-stage resistance profiling, will be critical for the successful development of next-generation agrochemicals that are both effective and durable.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfoxaflor and the sulfoximine insecticides: chemistry, mode of action and basis for efficacy on resistant insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SAR studies directed toward the pyridine moiety of the sap-feeding insecticide sulfoxaflor (Isoclast™ active) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfoxaflor - A sulfoximine insecticide: Review and analysis of mode of action, resistance and cross-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. This compound | 76456-06-9 | Benchchem [benchchem.com]
- 16. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Integration of Sulfoximines as Sulfone Bioisosteres in Modern Drug Design
These application notes serve as a comprehensive guide for medicinal chemists, pharmacologists, and drug development professionals on the strategic use of sulfoximines as bioisosteric replacements for sulfones. This document provides an in-depth analysis of the underlying scientific principles, comparative physicochemical and ADMET properties, and detailed protocols for the synthesis and evaluation of sulfoximine-containing compounds.
Introduction: The Rise of the Sulfoximine Moiety in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another that retains similar biological activity, is a cornerstone of modern drug design. The sulfone group, while prevalent in many therapeutic agents, can present challenges related to metabolic stability, solubility, and off-target effects. For many years, the sulfoximine group, the mono-aza analogue of sulfones, was largely overlooked in medicinal chemistry.[1][2] However, a recent surge in interest has positioned the sulfoximine as a versatile and highly valuable sulfone bioisostere.[1][3] This shift is driven by the unique combination of properties offered by sulfoximines, including enhanced chemical and metabolic stability, favorable physicochemical characteristics, and the ability to act as both hydrogen-bond acceptors and donors.[4][5][6]
The strategic incorporation of a sulfoximine can significantly improve a drug candidate's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile and enhance its potency.[4][6] Notably, several sulfoximine-containing drug candidates have advanced into clinical trials, underscoring the growing acceptance and potential of this functional group in drug discovery.[7][8]
Comparative Analysis: Sulfoximine vs. Sulfone
The decision to replace a sulfone with a sulfoximine should be guided by a thorough understanding of their comparative properties. The key differences are summarized below:
Physicochemical Properties
| Property | Sulfone (R-SO₂-R') | Sulfoximine (R-S(O)(NH)-R') | Rationale for Bioisosteric Replacement |
| Geometry | Tetrahedral | Tetrahedral, potentially chiral at sulfur | The nitrogen atom introduces a vector for further functionalization and can create a stable stereocenter, allowing for three-dimensional exploration of chemical space.[9] |
| Polarity | Polar | Generally more polar than sulfones[10][11] | Increased polarity often leads to improved aqueous solubility, a common challenge in drug development.[10] |
| Hydrogen Bonding | H-bond acceptor (at oxygen) | H-bond acceptor (at oxygen and nitrogen) and H-bond donor (at NH)[4][5] | The dual H-bond donor/acceptor capability can lead to novel interactions with biological targets and improve solubility in protic solvents.[5][10] |
| Basicity | Neutral | Weakly basic at the nitrogen atom[10][11] | The weakly basic nitrogen can be protonated at physiological pH, influencing solubility, cell permeability, and target engagement. |
| Lipophilicity (logD) | Varies | Generally lower than the corresponding sulfone | Reduced lipophilicity can lead to improved pharmacokinetic properties and a lower risk of off-target toxicity. |
ADMET & Pharmacokinetic Properties
| Property | Sulfone | Sulfoximine | Implications for Drug Design |
| Metabolic Stability | Generally stable, but can be subject to reduction. | Often exhibits improved metabolic stability compared to sulfones.[6][10][12] | The inherent stability of the sulfoximine group can lead to a longer half-life and reduced metabolic clearance of the drug candidate.[10][12] |
| Aqueous Solubility | Moderate to low | Often higher than the corresponding sulfone[6][10] | Improved solubility can enhance bioavailability and facilitate formulation development. |
| Permeability | Variable | Can be modulated by N-substitution.[7] Unsubstituted NH-sulfoximines may have lower permeability than N-alkylated derivatives.[7] | The ability to tune permeability through N-functionalization provides a powerful tool for optimizing drug absorption. |
| Efflux | Can be a substrate for efflux transporters. | N-alkylation of sulfoximines has been shown to reduce efflux.[7] | Modulating the sulfoximine nitrogen can help overcome drug resistance mediated by efflux pumps. |
Case Studies in Drug Discovery
The successful application of sulfoximines as sulfone bioisosteres is best illustrated through examples of clinical candidates:
-
Roniciclib (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor where the replacement of a sulfonamide with a sulfoximine was a key step in its discovery.[12][13] This substitution was crucial for overcoming lead optimization hurdles and generating intellectual property in a competitive field.[13]
-
BAY 1143572: A potent and selective inhibitor of positive transcription elongation factor b (P-TEFb), where the sulfoximine moiety contributed to improved in vitro and in vivo properties compared to its sulfonamide analog.[2]
-
Ceralasertib (AZD6738): An ataxia telangiectasia and Rad3-related (ATR) protein kinase inhibitor. The switch from a sulfone to a sulfoximine was critical in its identification and has been tested in numerous clinical trials.[8][12]
Synthetic Protocols
The growing interest in sulfoximines has led to the development of robust synthetic methodologies. The commercial availability of sulfoximine-containing building blocks has also accelerated their application in drug discovery programs.[4][6]
General Workflow for Sulfoximine Synthesis
Caption: General synthetic routes to sulfoximines.
Protocol: Synthesis of NH-Sulfoximines from Sulfoxides via Hypervalent Iodine-Mediated NH Transfer
This protocol is adapted from methodologies that utilize hypervalent iodine reagents for the direct imidation of sulfoxides.[14][15]
Materials:
-
Sulfoxide (1.0 equiv)
-
Ammonium carbamate (2.0 equiv)
-
(Diacetoxyiodo)benzene (1.5 equiv)
-
Methanol (as solvent)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the sulfoxide in methanol, add ammonium carbamate.
-
Add (diacetoxyiodo)benzene in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired NH-sulfoximine.
Protocol: N-Acylation of Sulfoximines
The NH group of a sulfoximine can be readily functionalized. N-acylation is a common transformation to modulate the compound's properties or to introduce a linker for conjugation.[7]
Caption: Workflow for N-acylation of sulfoximines.
Materials:
-
NH-Sulfoximine (1.0 equiv)
-
Carboxylic acid or thioacid (1.2 equiv)[16]
-
Coupling agent (e.g., HATU, EDC/HOBt) or catalyst (e.g., B₃NO₂ heterocycle)[17]
-
Base (e.g., DIPEA, Et₃N) if required
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure (using a standard coupling agent):
-
Dissolve the carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the NH-sulfoximine to the reaction mixture, followed by the base.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup appropriate for the solvent and reagents used.
-
Purify the crude product by silica gel column chromatography or preparative HPLC to yield the N-acylated sulfoximine.
Recent advances have also described metal- and base-free N-acylation of sulfoximines using photoredox catalysis, offering a milder and greener alternative.[16][18]
Conclusion and Future Perspectives
Sulfoximines have transitioned from a chemical curiosity to a mainstream functional group in the medicinal chemist's toolbox.[1][2][3] Their unique physicochemical and ADMET properties make them an attractive bioisosteric replacement for sulfones, often leading to compounds with improved solubility, metabolic stability, and potency.[6][10][11] The continued development of novel synthetic methods and the increasing commercial availability of sulfoximine building blocks will undoubtedly fuel their broader application in drug discovery.[4][7] As our understanding of this versatile functional group deepens, sulfoximines are poised to play an even more significant role in the design of next-generation therapeutics, including their use in complex molecules, proteolysis targeting chimeras (PROTACs), and antibody-drug conjugates (ADCs).[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. drughunter.com [drughunter.com]
- 4. Sulfoximines for Drug Design - Enamine [enamine.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. enamine.net [enamine.net]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Light-Promoted N-Acylation of Sulfoximines - ChemistryViews [chemistryviews.org]
- 17. Direct N-acylation of sulfoximines with carboxylic acids catalyzed by the B3NO2 heterocycle - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing S-Methyl-S-(2-pyridinyl) sulfoximine Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and optimization strategies for the synthesis of S-Methyl-S-(2-pyridinyl) sulfoximine. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles to empower you to resolve common experimental challenges and maximize your reaction yield and purity.
Introduction: The Value of the Sulfoximine Moiety
Sulfoximines are an increasingly important class of sulfur(VI) compounds, characterized by a tetracoordinate, stereogenic sulfur center double-bonded to both oxygen and nitrogen.[1][2] Their unique properties, including high polarity, metabolic stability, and the ability to act as hydrogen bond donors and acceptors, have made them valuable bioisosteres for sulfones and sulfonamides in medicinal chemistry.[1][2] this compound, in particular, serves as a key building block for more complex molecules, leveraging the versatile chemistry of the pyridine ring.[3][4]
This guide focuses on the prevalent two-step synthetic route: the imination of a sulfide to a sulfilimine, followed by oxidation to the desired sulfoximine. We will address common pitfalls and provide actionable solutions to streamline your synthesis.
Core Synthesis Pathway Overview
The most common and practical synthesis of this compound involves two key transformations. Understanding this workflow is the first step to effective troubleshooting.
-
Step 1: Imination of 2-(Methylthio)pyridine. This step involves the formation of an S-N bond to create the intermediate S-Methyl-S-(2-pyridinyl) sulfilimine. This is typically achieved via metal-catalyzed reactions or through methods using hypervalent iodine reagents which facilitate the transfer of an "NH" group to the sulfur atom.[5][6]
-
Step 2: Oxidation of the Sulfilimine. The intermediate sulfilimine is then oxidized to form the final sulfoximine product. This step requires careful selection of the oxidant to avoid over-oxidation to sulfone or other side products.
Caption: General two-step synthesis workflow for this compound.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example based on hypervalent iodine-mediated synthesis, known for its mild conditions and good functional group tolerance.[5][6]
Step 1: One-Pot Synthesis of S-Methyl-S-(2-pyridinyl) sulfilimine
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)pyridine (1.0 equiv).
-
Add methanol (MeOH) as the solvent (approx. 0.1 M concentration).
-
To the stirred solution, add ammonium carbonate ((NH₄)₂CO₃) (1.5 equiv).
-
Slowly add (diacetoxyiodo)benzene (PhI(OAc)₂) (2.3 equiv) portion-wise over 10-15 minutes. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfide is consumed.
-
Upon completion, the reaction mixture containing the crude sulfilimine can often be used directly in the next step after filtration of solids.
Step 2: Oxidation to this compound
-
Cool the crude methanolic solution of the sulfilimine to 0 °C in an ice bath.
-
Prepare a solution or slurry of an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.3 equiv) in a suitable solvent like dichloromethane (DCM).
-
Add the oxidant solution dropwise to the stirred sulfilimine solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant. Adjust the pH to ~8-9 with a base like sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or zero. What are the primary causes?
Low yield is the most frequent complaint. The cause can usually be traced to reagent quality, reaction conditions, or incomplete conversion in one of the two main steps.[7]
Caption: Decision tree for troubleshooting low reaction yields.
Possible Cause A: Inactive or Poor-Quality Reagents
-
(Diacetoxyiodo)benzene (PhI(OAc)₂): This hypervalent iodine reagent is the workhorse for the "NH" transfer but can degrade upon storage, especially if exposed to moisture.[5][6]
-
Solution: Use a fresh bottle of PhI(OAc)₂ or test its activity on a small scale. Ensure it is a fine, white, free-flowing powder.
-
-
Ammonium Carbonate: This reagent serves as the ammonia source and can decompose over time or if not stored properly.
-
Solution: Use a fresh container. Consider using ammonium carbamate as a more stable alternative if issues persist.[6]
-
-
Solvents: Using wet solvents can hydrolyze PhI(OAc)₂ and hinder the reaction.
-
Solution: Use anhydrous solvents, especially for the imination step.
-
Possible Cause B: Inefficient Sulfilimine Formation (Step 1) The pyridine nitrogen is basic and can compete with the sulfide for the electrophilic iminating agent, potentially slowing the desired reaction.
-
Solution 1: Check Stoichiometry: Ensure at least 2.0 equivalents of the PhI(OAc)₂ are used to overcome competitive pathways.
-
Solution 2: Alternative Methods: If hypervalent iodine methods fail, consider a rhodium-catalyzed approach. Rhodium(II) acetate dimer, for example, can catalyze the imination of sulfides with high efficiency, though it requires careful handling and removal.[8][9]
Possible Cause C: Incomplete Oxidation or Product Degradation (Step 2)
-
Incomplete Reaction: The sulfilimine intermediate may be more sterically hindered or electronically deactivated than expected.
-
Solution: Increase the equivalents of the oxidant (e.g., m-CPBA) to 1.5 equiv. or extend the reaction time. Always monitor by TLC.
-
-
Product Degradation: The pyridine ring can be susceptible to N-oxidation under harsh oxidizing conditions, leading to side products and loss of yield.[10][11]
-
Solution: Maintain a low temperature (0 °C) during the addition of the oxidant. Avoid using excessively strong or non-selective oxidants.
-
Q2: I am observing significant formation of a byproduct. How can I identify and minimize it?
The most common byproduct is the corresponding sulfone, S-Methyl-S-(2-pyridinyl) sulfone.
Cause: Over-oxidation This occurs when the sulfoximine product is further oxidized by the reagent intended for the sulfilimine.
-
Mechanism: The sulfur(VI) center of the sulfoximine is still susceptible to oxidation, especially with excess oxidant or at elevated temperatures.
-
Solution 1: Control Stoichiometry and Temperature: This is the most critical factor. Use the minimum amount of oxidant required for full conversion of the sulfilimine (start with 1.1 equiv.). Add the oxidant slowly at 0 °C to allow the more reactive sulfilimine to be consumed before the sulfoximine can react.[7]
-
Solution 2: Choice of Oxidant: While m-CPBA is common, consider Oxone (potassium peroxymonosulfate). It is often used as an aqueous solution and can sometimes offer better selectivity for the sulfilimine oxidation.
Table 1: Optimizing Oxidation Conditions to Minimize Sulfone Formation
| Parameter | Standard Condition | Optimized Condition for High Selectivity | Rationale |
| Oxidant Equiv. | 1.5 - 2.0 | 1.1 - 1.2 | Minimizes excess oxidant available to react with the product. |
| Temperature | Room Temperature | 0 °C during addition, then slow warm-up | Reduces the rate of the unwanted second oxidation reaction. |
| Addition Rate | Rapid / Bolus | Slow, dropwise addition | Maintains a low instantaneous concentration of the oxidant. |
| Monitoring | Endpoint check | Frequent TLC/LC-MS checks | Allows quenching of the reaction immediately upon consumption of the sulfilimine. |
Q3: My product is difficult to purify. What strategies can I use?
Sulfoximines are polar and can be water-soluble, which can complicate both workup and chromatography.
Problem A: Difficulty with Extraction
-
Cause: The basic pyridine nitrogen and the polar sulfoximine group can lead to high water solubility, especially if the aqueous layer is acidic or neutral.
-
Solution 1: During workup, ensure the aqueous layer is basic (pH 8-9) to keep the pyridine nitrogen deprotonated and less water-soluble.
-
Solution 2: Use a salting-out effect. Add saturated sodium chloride (brine) to the aqueous layer to decrease the solubility of the organic product and drive it into the organic phase.[7]
-
Solution 3: Use a more polar extraction solvent like a 9:1 mixture of DCM/Isopropanol if ethyl acetate or DCM alone are inefficient.
Problem B: Poor Separation in Column Chromatography
-
Cause: The high polarity of the sulfoximine can cause it to streak or move very slowly on silica gel.
-
Solution 1: Modify the Mobile Phase: Use a more polar eluent system. A gradient of methanol (0-10%) in dichloromethane or ethyl acetate is often effective. Adding a small amount of ammonium hydroxide (~0.5%) to the mobile phase can deactivate acidic sites on the silica gel and improve peak shape for basic compounds like pyridines.
-
Solution 2: Reverse-Phase Chromatography: If normal-phase chromatography fails, consider reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol gradient, which is well-suited for polar compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Surface-mediated reactions. 9. Selective oxidation of primary and secondary amines to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhodium-Catalyzed Imination of Sulfoxides
Prepared by: Gemini, Senior Application Scientist Last Updated: January 2, 2026
Welcome to the technical support center for rhodium-catalyzed imination of sulfoxides. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this powerful transformation. The imination of sulfoxides to form sulfoximines is a critical reaction, providing access to a structural motif of increasing importance in pharmaceuticals and agrochemicals.[1][2] While rhodium catalysts offer excellent efficiency and stereospecificity, the reaction is sensitive to several parameters that can lead to side reactions and diminished performance.[3][4]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental observations and provide actionable, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most common problems encountered during the rhodium-catalyzed imination of sulfoxides. Each issue is broken down into potential causes and validated solutions.
Issue 1: Low or No Yield of the Desired Sulfoximine
Q: My reaction is resulting in a very low yield or complete recovery of my starting material. What are the potential causes and how can I troubleshoot this?
A: This is a frequent issue that can stem from several factors, from catalyst integrity to the reaction environment. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Catalyst Inactivity or Decomposition: The dirhodium(II) catalyst is the heart of the reaction, and its activity is paramount.
-
Cause: The catalyst may have been oxidized through improper handling or storage. Dirhodium(II) complexes can also undergo ligand exchange under reaction conditions, leading to less active species.[5]
-
Solution:
-
Inert Atmosphere: Always handle the rhodium catalyst under an inert atmosphere (e.g., argon or nitrogen).[6]
-
Catalyst Selection: Consider using a more robust catalyst. While Rh₂(OAc)₄ is common, strapped carboxylate catalysts like Rh₂(esp)₂ have shown superior performance and stability, resisting the rapid ligand exchange that can plague other dirhodium systems.[5][7]
-
Control Reaction: Run a control experiment with a substrate known to perform well under your conditions (e.g., diphenyl sulfoxide) to verify catalyst activity.
-
-
-
Compromised Nitrogen Source or Oxidant: The formation of the active rhodium-nitrenoid intermediate depends on high-quality reagents.
-
Cause: The nitrogen source (e.g., carbamate, sulfonamide) or the hypervalent iodine oxidant (e.g., PhI(OAc)₂) may have degraded upon storage. The oxidant is particularly sensitive to moisture.
-
Solution:
-
-
Sub-Optimal Reaction Conditions: Temperature, concentration, and solvent play a critical role.
-
Cause: The reaction temperature may be too low for the activation of your specific substrate, or the concentration may be too dilute.
-
Solution:
-
Temperature Screen: Perform a temperature screen, for example, from room temperature up to 40-50 °C.
-
Concentration: Ensure the reaction concentration is appropriate (typically 0.1-0.2 M).
-
Solvent Choice: Use a dry, non-coordinating solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
-
-
Inherent Substrate Unreactivity:
-
Cause: Sterically hindered sulfoxides or those with strongly electron-withdrawing groups can be challenging substrates. The nucleophilicity of the sulfur atom is key to the reaction.
-
Solution:
-
Issue 2: Catalyst Deactivation by Substrate Impurities
Q: My reaction starts but stops before completion, or I see a steady decline in performance with a specific batch of sulfoxide. What could be poisoning my catalyst?
A: Catalyst poisoning is a significant issue, often traced back to impurities in the starting material.
Potential Causes & Solutions:
-
Cause: The most common poison in this reaction is the corresponding sulfide (thioether) . Sulfides are highly Lewis basic and can coordinate strongly to the rhodium center, inhibiting its catalytic activity.[9][10] This is a well-documented issue in various rhodium-catalyzed transformations.[10] If your sulfoxide starting material was prepared by oxidation of a sulfide, even trace amounts of unreacted sulfide can be detrimental.
-
Solution:
-
Purification: Meticulously purify the sulfoxide starting material, typically by column chromatography or recrystallization, to ensure it is free of the corresponding sulfide.
-
Analysis: Use a sensitive analytical technique, such as ¹H NMR or GC-MS, to confirm the purity of your sulfoxide before use.
-
Catalyst Choice: While purification is the best solution, more electron-rich and robust rhodium catalysts may show slightly higher tolerance to certain impurities.
-
Issue 3: Competing Non-Catalyzed Background Reaction
Q: I am working with a chiral sulfoxide, and while I get the desired sulfoximine, the enantiomeric excess (ee) is lower than expected. Could a background reaction be the cause?
A: Yes, this is a distinct possibility. The rhodium-catalyzed imination is stereospecific, proceeding with retention of configuration at the sulfur center.[3][11] A loss of stereointegrity often points to a competing, non-selective reaction pathway.
Potential Causes & Solutions:
-
Cause: A non-catalyzed imination reaction can occur in parallel with the desired rhodium-mediated process.[12] This background reaction is typically much slower but can become significant over long reaction times or at elevated temperatures, leading to the formation of a racemic product and thus eroding the overall enantiomeric excess.
-
Solution:
-
Shorter Reaction Times: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Lower Temperature: Decreasing the reaction temperature can significantly slow down the uncatalyzed pathway relative to the catalyzed one, improving selectivity.[12]
-
Confirm with a Control: Run the reaction without the rhodium catalyst. If you observe the formation of the sulfoximine product, this confirms the presence of a background reaction.[12]
-
Issue 4: Formation of Amide or Azo Byproducts
Q: My reaction mixture shows significant formation of byproducts derived from my nitrogen source, such as the corresponding amide or azo compounds. Why is this happening?
A: This indicates that the generated rhodium-nitrenoid intermediate is being diverted into non-productive pathways before it can react with the sulfoxide.
Potential Causes & Solutions:
-
Cause: The highly reactive rhodium-nitrenoid can undergo several side reactions:
-
Dimerization: Two nitrenoid intermediates can react to form an azo compound (R-N=N-R).
-
Reaction with Solvent/Impurities: The electrophilic nitrenoid can react with solvent molecules or trace impurities (like water).
-
Intramolecular Decomposition: The nitrogen source itself may be unstable under the reaction conditions.
-
-
Solution:
-
Slow Addition of Oxidant: The rate of nitrenoid formation is key. Rapid addition of the oxidant can lead to a high concentration of the nitrenoid, favoring dimerization and other side reactions.[6] The best practice is to add the oxidant slowly over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dry. Perform the reaction under a strict inert atmosphere.
-
Purity of Reagents: Use high-purity nitrogen sources. For example, N-tosyloxycarbamates have been shown to be practical and efficient nitrene precursors.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for rhodium-catalyzed sulfoxide imination?
A1: The reaction proceeds through a catalytic cycle initiated by the formation of a highly reactive rhodium-nitrenoid intermediate.
-
Nitrenoid Formation: The dirhodium(II) catalyst reacts with the nitrogen source (e.g., a carbamate or sulfonamide) in the presence of an oxidant (e.g., PhI(OAc)₂) to form a rhodium-nitrenoid species. This is often considered the rate-determining step.[13]
-
Nucleophilic Attack: The electron-rich sulfur atom of the sulfoxide acts as a nucleophile and attacks the electrophilic nitrogen of the rhodium-nitrenoid.
-
Product Formation & Catalyst Regeneration: This attack forms the S-N bond, leading to the sulfoximine product and regenerating the active dirhodium(II) catalyst, which can then enter another catalytic cycle.
The process is stereospecific, meaning the configuration of a chiral sulfoxide is retained in the sulfoximine product.[3][11]
Q2: How do I choose the optimal rhodium catalyst and ligands?
A2: The choice of catalyst can significantly impact yield and stability. Dirhodium(II) paddlewheel complexes are the standard.[14]
-
Rh₂(OAc)₄ (Rhodium(II) acetate dimer): A common, commercially available, and effective catalyst for many substrates.[3][4]
-
Rh₂(esp)₂ (Bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)): This catalyst features "strapped" carboxylate ligands that confer exceptional stability and prevent ligand exchange, a common catalyst deactivation pathway.[5] It often provides higher turnover numbers and is recommended for challenging substrates or low catalyst loadings.[5][7]
-
Chiral Ligands: For developing asymmetric versions of this reaction (e.g., desymmetrization of a prochiral sulfoxide), chiral rhodium catalysts with specialized ligands are required. These are often developed on a case-by-case basis.
Q3: What is the role of additives like magnesium oxide (MgO)?
A3: Additives like MgO are often used as a mild base.[3][4] In reactions using hypervalent iodine oxidants like PhI(OAc)₂, acetic acid is generated as a byproduct. This acid can potentially interfere with the catalyst or promote side reactions. MgO acts as a scavenger for this acid, maintaining neutral reaction conditions and often improving yields and reproducibility.
Appendices
Appendix A: General Experimental Protocol
This is a representative protocol and may require optimization for specific substrates.
-
Setup: To an oven-dried flask under an inert atmosphere (Argon), add the sulfoxide (1.0 equiv.), the rhodium catalyst (e.g., Rh₂(OAc)₄, 2 mol%), and magnesium oxide (2.0 equiv.).
-
Reagents: Add the nitrogen source (e.g., a carbamate, 1.2 equiv.) followed by anhydrous solvent (e.g., DCM, to 0.1 M).
-
Oxidant Addition: In a separate flask, dissolve the oxidant (e.g., PhI(OAc)₂, 1.3 equiv.) in the anhydrous solvent. Add this solution to the reaction mixture dropwise via a syringe pump over 1-2 hours at room temperature.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove MgO. Quench any remaining oxidant if necessary (e.g., with a saturated aqueous solution of Na₂S₂O₃).[6] Extract the aqueous layer with an organic solvent, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Appendix B: Visualizing the Catalytic Cycle
Caption: Proposed catalytic cycle for sulfoxide imination.
Appendix C: Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Rh(II)-Catalyzed Enantioselective S-Alkylation of Sulfenamides with Acceptor-Acceptor Diazo Compounds Enables the Synthesis of Sulfoximines Displaying Diverse Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines. | Semantic Scholar [semanticscholar.org]
- 4. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Metal-Catalyzed Nitrogen-Atom Transfer Methods for the Oxidation of Aliphatic C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 9. Tandem rhodium catalysis:Exploiting sulfoxides for asymmetric transition-metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanistic studies of the rhodium-catalyzed direct C-H amination reaction using azides as the nitrogen source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
improving stereoselectivity in asymmetric sulfoximination
Welcome to the Technical Support Center for Asymmetric Sulfoximination. As Senior Application Scientists, we have compiled this guide to address the intricate challenges you may face while striving for high stereoselectivity in the synthesis of chiral sulfoximines. This resource is built on a foundation of established chemical principles and field-proven insights to help you troubleshoot experiments and deepen your understanding of this critical transformation.
Troubleshooting Guide: Enhancing Stereoselectivity
This section addresses the most common issues encountered during asymmetric sulfoximination experiments. We diagnose potential causes for suboptimal results and provide actionable, step-by-step solutions.
Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr)
This is the most frequent challenge. Low stereoselectivity indicates that the energy difference between the transition states leading to the different stereoisomers is insufficient.
Q1: My enantioselectivity is poor. How critical is my choice of chiral ligand?
A: Your choice of ligand is paramount. The ligand is typically the primary source of chirality in the catalytic cycle, directly influencing the geometry and electronic environment of the transition state.
Causality Explained: The ligand's steric and electronic properties create a chiral pocket around the metal center. This pocket preferentially accommodates the substrate in an orientation that leads to the desired enantiomer, thus lowering the activation energy for one reaction pathway over the other. Bulky side arms or specific coordinating groups on the ligand can create strong steric repulsions or attractive non-covalent interactions that amplify this energy difference.[1][2] For instance, computational studies have shown that bulky side arms on chiral bidentate boryl ligands used in iridium-catalyzed C-H borylation confer high enantioselectivity through steric effects.[1][2]
Troubleshooting Steps:
-
Re-evaluate Ligand Choice: If you are using a standard ligand with a new substrate, it may not be optimal. The substrate's own steric and electronic profile must be matched with the ligand.
-
Conduct a Ligand Screen: A systematic screen of a small library of ligands from the same class (e.g., varying steric bulk or electronic properties) is the most effective approach.
-
Consult the Literature: Search for precedents using substrates similar to yours. The catalyst system that worked for a structurally related molecule is an excellent starting point. Palladium(II) complexes with chiral mono-N-protected amino acid (MPAA) ligands, for example, have shown excellent stereoselectivity in the kinetic resolution of sulfoximines via C-H activation.[1][3][4]
Q2: I've tried a couple of ligands with minimal improvement. Could the solvent be the problem?
A: Absolutely. The solvent can dramatically influence the catalyst's structure, solubility, and reactivity, thereby affecting stereoselectivity.
Causality Explained: The solvent influences the catalytic cycle in several ways:
-
Catalyst Aggregation: In non-coordinating solvents, the catalyst may aggregate, leading to different active species with lower selectivity.
-
Ligand Conformation: Polar or coordinating solvents can interact with the catalyst complex, altering the ligand's conformation and the shape of the chiral pocket.
-
Transition State Stabilization: The solvent can preferentially stabilize one of the diastereomeric transition states. For instance, Rhodium-catalyzed imination of sulfoxides has shown that solvents like trifluoroethanol (TFE) can be crucial for achieving good yields.[5]
Troubleshooting Steps:
-
Perform a Solvent Screen: Test a range of solvents with varying polarity and coordinating ability.
-
Ensure Anhydrous Conditions: Unless the protocol specifies the addition of water (as in some Kagan-Modena type oxidations), ensure your solvent and reagents are scrupulously dry.[6] Adventitious water can interfere with the catalyst and alter the reaction pathway.
Data Presentation: Example of a Solvent Screen
| Solvent | Dielectric Constant (ε) | Yield (%) | ee (%) |
|---|---|---|---|
| Dichloromethane (DCM) | 9.1 | 85 | 75 |
| Toluene | 2.4 | 90 | 68 |
| Tetrahydrofuran (THF) | 7.6 | 70 | 82 |
| 1,2-Dichloroethane (DCE) | 10.4 | 88 | 91 |
| Trifluoroethanol (TFE) | 26.7 | 95 | 93 |
Q3: My reaction is running at room temperature. Would adjusting the temperature improve my ee?
A: Yes, lowering the reaction temperature is a classic strategy for enhancing enantioselectivity.
Causality Explained: The relationship between enantiomeric excess and the difference in activation energies (ΔΔG‡) for the two competing pathways is described by the Eyring equation. At lower temperatures, the impact of this energy difference becomes more pronounced, favoring the formation of the product from the lower-energy transition state. This often leads to a significant increase in ee, although it typically slows down the reaction rate.[6]
Troubleshooting Workflow: Optimizing Reaction Parameters Below is a logical workflow for troubleshooting low stereoselectivity.
Caption: Troubleshooting workflow for low enantioselectivity.
Issue 2: Poor Yield or No Reaction
Even with high selectivity, a reaction is not useful if it provides a low yield of the desired product.
Q4: I'm getting high ee but my yield is very low. What should I investigate first?
A: Low yield with high ee often points to issues with catalyst activity, stability, or reaction conditions rather than the stereodifferentiating step itself.
Causality Explained:
-
Catalyst Deactivation: The catalyst may be unstable under the reaction conditions or poisoned by impurities in the substrate or solvent.
-
Sub-optimal Conditions: The temperature may be too low for the reaction to proceed at a reasonable rate, or the concentration of reactants may be inadequate.
-
Incorrect Reagent Stoichiometry: The ratio of substrate, oxidant/reductant, and catalyst needs to be precise. For instance, in some Rh(II)-catalyzed protocols, 3 equivalents of the iminating agent were required for optimal results.[5]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the catalyst and any sensitive reagents like organometallics, are pure and active.
-
Increase Temperature: If you previously lowered the temperature to optimize ee, you may need to find a balance. Incrementally increase the temperature to improve the rate while monitoring the effect on ee.
-
Adjust Catalyst Loading: While higher loading can increase costs, a modest increase (e.g., from 1 mol% to 2.5 mol%) can sometimes overcome catalyst deactivation issues and improve yield.
-
Check Additives: In many reactions, additives are crucial for reactivity. For example, in copper-catalyzed C-H sulfoximination, a base like LiOMe is required to deprotonate the NH-sulfoximine for efficient coordination to the metal center.[7]
Frequently Asked Questions (FAQs)
Q5: How does the substrate's structure affect stereoselectivity?
A: The substrate is a critical partner in the stereodetermining step. Sterically demanding groups near the sulfur atom will interact strongly with the chiral ligand, which can either enhance or diminish selectivity depending on the specific catalyst-substrate pairing. Electron-withdrawing or -donating groups on the substrate can also influence its binding to the metal center and its reactivity.
Q6: What is "Kinetic Resolution" and how is it applied to sulfoximines?
A: Kinetic resolution is a technique used to separate a racemic mixture of chiral molecules. It involves using a chiral catalyst or reagent that reacts much faster with one enantiomer than the other. For sulfoximines, this can be achieved by reacting a racemic mixture in a process like a Pd(II)-catalyzed C-H arylation.[3][4] The reaction consumes one enantiomer (e.g., the R-enantiomer) to form a new product, leaving the unreacted starting material enriched in the other enantiomer (the S-enantiomer). This method is powerful for accessing enantiomerically enriched sulfoximines that are difficult to synthesize directly.[3][4][5]
Q7: What are the primary metal catalysts used for asymmetric sulfoximination?
A: Several transition metals are employed, each with preferred ligands and reaction types:
-
Rhodium (Rh): Widely used for C-H activation and annulation reactions involving sulfoximines, as well as for imination of sulfoxides.[5][8]
-
Palladium (Pd): Excellent for cross-coupling reactions and kinetic resolutions via C-H functionalization, often paired with chiral amino acid ligands.[3][4]
-
Iridium (Ir): Effective for C-H borylation reactions to create chiral sulfoximine building blocks.[1][2]
-
Copper (Cu): Used in oxidative C-H/N-H coupling reactions and photoinduced ligand-to-metal charge transfer (LMCT) processes to form N-aryl sulfoximines.[7][9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Kinetic resolution of sulfur-stereogenic sulfoximines by Pd(ii)–MPAA catalyzed C–H arylation and olefination | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Advances in cross-coupling and oxidative coupling reactions of NH-sulfoximines – a review - Chemical Communications (RSC Publishing) [pubs.rsc.org]
stability and degradation pathways of pyridinyl sulfoximines.
Answering the urgent need for practical, reliable information, this Technical Support Center provides researchers, scientists, and drug development professionals with a centralized resource for understanding the stability and degradation of pyridinyl sulfoximines. As a Senior Application Scientist, my goal is to bridge the gap between theoretical chemistry and applied research, offering not just protocols but the rationale behind them. This guide is structured in a question-and-answer format to directly address the challenges you may face in the lab.
Section 1: General Stability of Pyridinyl Sulfoximines
This section covers the fundamental stability characteristics of pyridinyl sulfoximines, using the extensively studied insecticide sulfoxaflor as a primary example.
Question: What is the general stability profile of a typical pyridinyl sulfoximine compound under standard laboratory conditions?
Answer: Pyridinyl sulfoximines are generally considered chemically stable compounds, a property that makes them attractive scaffolds in medicinal chemistry and agrochemistry.[1][2] However, their stability is highly dependent on the specific environmental conditions.
-
Hydrolytic Stability: They are remarkably stable to hydrolysis across a wide pH range (pH 4, 7, and 9).[3][4] In experiments, sulfoxaflor showed little to no degradation in sterile aqueous buffer solutions, even over extended periods.[3][5] This stability is attributed to the robust nature of the sulfoximine functional group.
-
Thermal Stability: While specific data for pyridinyl sulfoximines is limited, related sulfur-containing compounds like sulfonamides can be very stable to heat, with significant degradation only occurring under harsh sterilization conditions (e.g., 120°C for 20 min).[6] The thermolysis of some sulfinimines, a related class, is known to proceed via Cope elimination, but this is typically under high-temperature conditions not encountered in routine lab work.[7]
-
Photostability: This is a key vulnerability. Pyridinyl sulfoximines can degrade when exposed to light, particularly UV irradiation.[3][8] The degradation rate is influenced by the medium, with photolysis being more rapid in natural surface water compared to sterile, purified water, suggesting sensitization by other present molecules.[4][8]
-
Biotic Stability: In non-sterile environments, such as soil or microbial cultures, pyridinyl sulfoximines are susceptible to microbial degradation.[5][9] In aerobic soil, the parent compound sulfoxaflor degrades rapidly, but its metabolites can be highly persistent.[10]
Question: My pyridinyl sulfoximine sample is showing unexpected degradation in storage. What are the likely causes?
Answer: If you are observing unexpected degradation in a stored sample, consider these potential factors:
-
Light Exposure: The most common culprit is inadvertent exposure to light, especially if stored in clear glass vials on a lab bench. UV radiation from sunlight or even fluorescent lighting can initiate photochemical reactions. Always store sensitive compounds in amber vials or in the dark.[3][8]
-
Microbial Contamination: If your sample is in a non-sterile aqueous solution, microbial growth could be metabolizing your compound. This is particularly relevant for long-term storage at room temperature. Consider sterile filtering the solution or storing it frozen.[9]
-
Presence of Oxidizing or Reducing Agents: While the sulfoximine core is relatively stable, strong oxidizing or reducing conditions can lead to degradation.[11][12] Ensure your solvent or storage matrix is free from such contaminants. For example, some degradation pathways for peptide boronic acids are oxidative and can be accelerated by seemingly innocuous agents.[13]
-
Extreme pH: Although generally stable, extreme pH conditions combined with elevated temperatures could potentially accelerate degradation over long periods. Confirm the pH of your buffered solution has not shifted during storage.
Section 2: Understanding the Degradation Pathways
A thorough understanding of degradation pathways is critical for predicting metabolites, assessing toxicity, and designing stable formulations.[12]
Question: What is the primary degradation pathway for pyridinyl sulfoximines when exposed to light?
Answer: The primary photodegradation pathway involves transformations of the molecule that can lead to cleavage or modification of its side chains. For sulfoxaflor, photolysis in water primarily yields a hydroxyl-substituted product and other derivatives.[3][8] The process can be complex, but a key transformation is the conversion of the cyano group and modifications to the ethylamino moiety.[3][9]
Key photolytic degradation products of sulfoxaflor that have been identified include:
-
X11719474: A major metabolite also found in soil and plants.[3][9]
-
X11718922: Identified during systematic studies of sulfoxaflor degradation.[3][5]
The following diagram illustrates the simplified photodegradation pathway of Sulfoxaflor.
Caption: Simplified photodegradation pathway of Sulfoxaflor.
Question: How do pyridinyl sulfoximines degrade in soil and aquatic environments?
Answer: In environmental systems, degradation is a combination of biotic (microbial) and abiotic (photolysis, chemical) processes.
-
In Soil: Microbial action is the dominant degradation pathway. Sulfoxaflor is considered non-persistent in aerobic soil, with a half-life of less than a day.[10] However, its major degradates, such as X11719474 and X-540, are highly persistent, with half-lives exceeding 1,000 days.[10] This highlights the critical importance of studying the entire degradation cascade, as metabolites can be more stable and pose a greater long-term environmental concern than the parent compound.
-
In Aquatic Systems: The parent sulfoxaflor is the main residue expected in surface water, primarily due to spray drift rather than runoff.[10] It degrades slowly in both aerobic (half-life 37-88 days) and anaerobic (half-life 103-382 days) aquatic conditions, with the primary degradate being X11719474.[10] While stable to pure hydrolysis, its degradation is accelerated by light (photolysis) and microbial activity.[3][4]
The table below summarizes the stability of Sulfoxaflor and its key degradates in different environmental conditions.
| Compound | Condition | Half-Life | Persistence | Reference |
| Sulfoxaflor | Aerobic Soil | < 1 day | Non-persistent | [10] |
| Anaerobic Soil | 113-120 days | Moderately persistent | [10] | |
| Aerobic Aquatic | 37-88 days | Moderately persistent | [10] | |
| Anaerobic Aquatic | 103-382 days | Persistent | [10] | |
| Hydrolysis (pH 4,7,9) | Stable | Stable | [3][4] | |
| Degradate X-474 | Aerobic Soil | > 1,000 days | Highly persistent | [10] |
| Anaerobic Soil | 1,090-5,270 days | Highly persistent | [10] | |
| Degradate X-540 | Aerobic Soil | 2,808 days | Highly persistent | [10] |
Question: What is known about the metabolic pathways of pyridinyl sulfoximines in biological systems?
Answer: Metabolism in plants and animals involves enzymatic processes that transform the parent compound into more water-soluble forms for excretion. In plants, the parent sulfoxaflor is often the primary residue, but its metabolite X11719474 can also be present in significant amounts (7-30% of total radioactive residue).[9]
In mammals, metabolism of related agrochemicals like neonicotinoids is carried out by cytochrome P450s (CYPs) and aldehyde oxidase (AOX).[14] While specific metabolic pathways for many pyridinyl sulfoximines in drug development are proprietary, it is reasonable to assume that similar enzymatic systems (e.g., oxidation, reduction) are involved.[11][12] Studies on sulfoximine analogues of existing drugs suggest that replacing an amine with a sulfoximine group can sometimes improve metabolic stability in human liver microsomes and rat hepatocytes.[15]
Section 3: Troubleshooting Experimental Instability
This section provides actionable protocols for diagnosing and mitigating stability issues during your experiments.
Question: I suspect my compound is degrading during my cell-based assay. How can I confirm this and what can I do?
Answer: This is a common issue where compound instability can lead to erroneous potency or efficacy results. A self-validating protocol is essential.
Protocol: Assessing Compound Stability in Assay Media
-
Preparation: Prepare your compound stock solution and dilute it to the final working concentration in your complete cell culture medium.
-
Incubation:
-
Time Zero (T0) Sample: Immediately take an aliquot of the medium containing your compound and quench any potential enzymatic activity by mixing with an equal volume of cold acetonitrile. Store at -20°C or below. This is your baseline.
-
Test Sample: Place the remaining medium in your cell culture incubator (e.g., 37°C, 5% CO₂) for the full duration of your assay.
-
Control Sample: For comparison, incubate the compound in a simpler matrix, like phosphate-buffered saline (PBS), under the same conditions to distinguish between media-component-driven degradation and inherent thermal instability.
-
-
Analysis: After the incubation period, take an aliquot from the "Test" and "Control" samples, quench with cold acetonitrile, and analyze all three samples (T0, Test, Control) by LC-MS.
-
Interpretation:
-
Compare the peak area of the parent compound in the T0 and Test samples. A significant decrease (>10-15%) in the Test sample indicates instability.
-
Look for the appearance of new peaks in the Test sample's chromatogram. These are potential degradation products.
-
Comparing the Test and Control results can indicate if components in the cell media (e.g., serum proteins, other additives) are contributing to the degradation.
-
Mitigation Strategies:
-
Reduce Incubation Time: If possible, shorten the assay duration.
-
Prepare Fresh: Make working solutions immediately before use.
-
Change Vehicle: Assess if the initial solvent used for the stock solution (e.g., DMSO) is contributing to instability upon dilution.
The following workflow diagram outlines this troubleshooting process.
References
- 1. scilit.com [scilit.com]
- 2. Photochemistry of N-Phenyl Dibenzothiophene Sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fao.org [fao.org]
- 5. Degradation of Sulfoxaflor in Water and Soil: Kinetics, Degradation Pathways, Transformation Product Identification, and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Neonicotinoid insecticide sulfoxaflor in the environment: a critical review of environmental fate, degradation mechanism, and toxic effects - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 10. mda.state.mn.us [mda.state.mn.us]
- 11. researchgate.net [researchgate.net]
- 12. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting purification of polar sulfoximine compounds
Welcome to the Technical Support Center for Sulfoximine Purification. As a Senior Application Scientist, I understand the unique challenges researchers face when working with these valuable but often tricky compounds. The high polarity and dual hydrogen-bond donor/acceptor capabilities of sulfoximines, particularly NH-sulfoximines, make them fascinating for drug discovery but notoriously difficult to purify using standard methods.[1][2]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting scenarios to broader frequently asked questions, equipping you with the knowledge to design robust and effective purification protocols.
Troubleshooting Guide: Common Purification Problems
This section addresses specific issues you might encounter during the purification of polar sulfoximine compounds. Each problem is followed by probable causes and detailed, field-tested solutions.
Problem 1: My sulfoximine compound does not stick to the column and elutes in the void volume.
This is a classic sign that the stationary phase is not polar enough or the mobile phase is too strong, failing to retain your highly polar analyte.
Probable Causes:
-
Inappropriate Chromatography Mode: Standard normal-phase (silica with non-polar solvents) or reversed-phase (C18 with highly aqueous mobile phases) chromatography is often unsuitable for very polar molecules.[3] Your compound has minimal interaction with the stationary phase and is carried away with the solvent front.
-
Mobile Phase is Too "Strong": In reversed-phase, your polar compound has a much higher affinity for the highly polar mobile phase than the non-polar C18 stationary phase. In normal-phase, a solvent like methanol might be too polar, eluting everything immediately.
Solutions:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution for retaining and separating very polar compounds.[4][5] HILIC utilizes a polar stationary phase (like silica, diol, or amine-bonded silica) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous solvent (like water).[3][6] In this mode, water acts as the "strong" eluting solvent.[6]
-
Mechanism Insight: In HILIC, a water-rich layer is adsorbed onto the surface of the polar stationary phase. Your polar sulfoximine partitions between this aqueous layer and the bulk organic mobile phase. This partitioning mechanism provides excellent retention for compounds that would otherwise elute in the void volume of a reversed-phase column.[5]
-
-
Use a More Polar Stationary Phase: If you must use normal-phase, consider alternatives to standard silica.
Problem 2: My compound streaks badly or shows significant peak tailing on a silica gel column.
This issue is common for sulfoximines, especially free (NH) sulfoximines, which possess a weakly basic nitrogen atom.
Probable Causes:
-
Strong Acid-Base Interaction: Standard silica gel has acidic silanol groups (Si-OH) on its surface. These can interact strongly and irreversibly with the basic nitrogen of your sulfoximine, leading to poor peak shape and even sample loss on the column.
-
High Sample Loading: Overloading the column can saturate the stationary phase, leading to tailing.
Solutions:
-
Modify the Mobile Phase:
-
Add a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1%) into your mobile phase can neutralize the acidic silanol groups, preventing strong interactions with your compound.[8] A common mobile phase for polar amines is 10% ammonia in methanol, used as a component in a dichloromethane system.[8]
-
Use a Buffer: In reversed-phase or HILIC, buffering the aqueous portion of your mobile phase to a neutral or slightly basic pH can ensure your sulfoximine is in a consistent, neutral state.
-
-
Change the Stationary Phase:
-
Use Amine-Bonded Silica: This phase has a less acidic surface and is well-suited for purifying basic compounds, minimizing peak tailing.[6]
-
Use Alumina (Neutral or Basic): Alumina is an alternative polar stationary phase that can be used for compounds that are sensitive to the acidity of silica.
-
Deactivate the Silica: You can pre-treat your packed silica column by flushing it with your mobile phase containing the basic modifier before loading your sample.
-
Problem 3: My compound appears to be degrading on the column.
Sulfoximines are generally stable, but certain functionalities can be sensitive to the purification conditions.
Probable Causes:
-
Acid/Base Sensitivity: The inherent acidity of silica gel or a highly acidic/basic mobile phase modifier could be catalyzing the degradation of sensitive functional groups on your molecule.
-
Prolonged Exposure: Long purification run times increase the exposure of your compound to potentially harsh conditions on the stationary phase.
Solutions:
-
Use a Neutral Stationary Phase: Switch from silica to a more inert phase like diol-bonded silica or use a high-quality, end-capped reversed-phase column (C18).
-
Optimize for Speed: Develop a method that allows for rapid elution. Use a steeper solvent gradient in flash chromatography to reduce the run time.[9]
-
Run at Lower Temperatures: If stability is a major concern, consider running the chromatography in a cold room to minimize thermal degradation, although this can affect solvent viscosity and separation efficiency.
-
Consider Non-Chromatographic Methods: If all else fails, recrystallization or precipitation may be viable alternatives that avoid prolonged contact with a stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic technique to start with for a new polar sulfoximine?
A1: Start with Hydrophilic Interaction Liquid Chromatography (HILIC) . It is specifically designed for polar compounds that are poorly retained in reversed-phase.[4][5]
-
Starting Point for Method Development:
-
Stationary Phase: Begin with a standard silica gel column.
-
Mobile Phase: Use a gradient of water in acetonitrile (ACN). A typical starting gradient could be 95:5 ACN:Water to 70:30 ACN:Water.
-
TLC Analysis: Use TLC plates to scout for appropriate solvent conditions. A good Rf value to aim for in flash chromatography is between 0.2 and 0.4. Use a mobile phase that gives you this Rf for your initial column conditions.
-
Q2: Can I use reversed-phase chromatography for my polar sulfoximine?
A2: Yes, but it can be challenging. Many polar sulfoximines will have little to no retention on a standard C18 column, even with 100% aqueous mobile phase.[3] However, specialized reversed-phase columns designed for polar compounds can be effective.
-
"Aqueous" C18 Columns (C18Aq): These columns have a modified surface chemistry that prevents "phase collapse" in highly aqueous mobile phases, ensuring better retention for polar analytes.[3]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity for polar, ionizable compounds.[5]
Comparative Overview of Chromatographic Modes
| Feature | Normal-Phase | Reversed-Phase | HILIC |
| Stationary Phase | Polar (e.g., Silica, Alumina) | Non-Polar (e.g., C18, C8) | Polar (e.g., Silica, Amine, Diol)[4] |
| Mobile Phase | Non-polar organic solvents (e.g., Hexane/EtOAc)[9] | Polar solvents (e.g., Water/Methanol, Water/ACN) | Polar organic solvent with aqueous component (e.g., ACN/Water)[6] |
| Elution Order | Least polar compounds elute first | Most polar compounds elute first | Least polar compounds elute first |
| "Strong" Solvent | The more polar solvent (e.g., EtOAc, MeOH) | The less polar solvent (e.g., MeOH, ACN) | The more polar solvent (Water)[6] |
| Best For... | Non-polar to moderately polar compounds | Non-polar to moderately polar compounds | Highly polar, water-soluble compounds [3][5] |
Q3: Is recrystallization a good option for purifying polar sulfoximines?
A3: Yes, recrystallization can be an excellent and scalable method, particularly for final purification of solid compounds or for chiral resolutions.[10] The key is finding a suitable solvent or solvent system.
-
Principle: The goal is to find a solvent that dissolves your compound well when hot but poorly when cold.[11]
-
Solvent Selection: Given the polarity of sulfoximines, good single solvents to try are often polar protic solvents like ethanol, methanol, or isopropanol. For solvent pairs, you might dissolve the compound in a small amount of a polar solvent (like methanol) and then add a less polar co-solvent (like ethyl acetate or dichloromethane) until the solution becomes cloudy (the point of saturation).[11][12] Heating should redissolve the material, and slow cooling should yield crystals.
-
Troubleshooting "Oiling Out": If your compound separates as an oil instead of crystals, it often means the solution is too saturated or the compound's melting point is lower than the boiling point of the solvent.[12] The solution is to add more of the "good" solvent, reheat to get a clear solution, and allow it to cool more slowly.[11]
Visualized Workflows and Protocols
Diagram: Purification Strategy Decision Tree
This diagram provides a logical path to selecting an appropriate purification method for your polar sulfoximine.
Caption: Decision tree for selecting a purification method.
Experimental Protocol: HILIC Flash Chromatography
This protocol provides a detailed workflow for purifying a polar sulfoximine using HILIC on a standard flash chromatography system.
Objective: To purify a polar sulfoximine compound from less polar and more polar impurities.
Materials:
-
Flash chromatography system
-
Silica gel column
-
Crude sulfoximine mixture
-
Solvents: Acetonitrile (ACN), Deionized Water
-
Test tubes or fraction collector vials
Step-by-Step Methodology:
-
Sample Preparation (Dry Loading - Recommended): a. Dissolve your crude material (e.g., 100 mg) in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, DCM). b. Add a small amount of silica gel or Celite® (approx. 2-3 times the weight of your crude material) to the solution. c. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This is your "dry load" sample.[3] d. Rationale: Dry loading prevents the dissolution solvent from interfering with the initial binding of the compound to the column, leading to sharper bands and better separation.[13]
-
Column Equilibration: a. Select a silica column of appropriate size for your sample amount (a common rule of thumb is a 40:1 to 100:1 ratio of silica weight to crude sample weight).[13] b. Equilibrate the column by flushing it with at least 5 column volumes of the initial mobile phase (e.g., 95% ACN / 5% Water). c. Rationale: Proper equilibration ensures that the entire stationary phase is conditioned to the starting mobile phase, providing reproducible chromatography.
-
Sample Loading and Elution: a. Load your prepared dry load sample onto the top of the equilibrated column. b. Begin the elution with the initial mobile phase. c. Run a linear gradient to increase the concentration of the strong solvent (water). A typical gradient might be from 5% water to 40% water in ACN over 10-15 column volumes. d. Rationale: The gradient elution starts with a weak mobile phase to allow for strong retention and separation of closely eluting impurities, then gradually increases in strength to elute your more retained compound of interest in a sharp band.[6]
-
Fraction Collection and Analysis: a. Collect fractions throughout the run. b. Analyze the fractions using Thin Layer Chromatography (TLC) or LC-MS to identify which ones contain your pure compound. c. Combine the pure fractions.
-
Post-Purification: a. Evaporate the solvent from the combined pure fractions under reduced pressure. Note that removing water from ACN can require a lyophilizer (freeze-dryer) for complete removal if your compound is not volatile. b. Flush the column with a strong solvent (like 50% methanol/DCM) to remove any remaining highly retained impurities before reusing or discarding.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. labex.hu [labex.hu]
- 4. biotage.com [biotage.com]
- 5. waters.com [waters.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. Chromatography [chem.rochester.edu]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rubingroup.org [rubingroup.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Challenges in the N-Deprotection of Sulfoximines
Welcome to the technical support center for sulfoximine N-deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuanced landscape of sulfoximine chemistry. Sulfoximines are increasingly vital pharmacophores and synthetic intermediates, but the removal of N-protecting groups can often be a significant bottleneck.[1][2][3]
This resource moves beyond simple protocols to provide a deeper understanding of the mechanistic principles at play, helping you to troubleshoot effectively and optimize your synthetic routes. We will explore common challenges, provide detailed, field-proven protocols, and offer a logical framework for selecting the appropriate deprotection strategy.
Frequently Asked Questions (FAQs)
Q1: Why is N-deprotection of sulfoximines often more challenging than for amines?
The sulfoximine nitrogen is part of a unique S(VI) functional group, rendering it less basic and sterically more hindered than a typical amine.[1] This distinct electronic and steric environment means that standard amine deprotection conditions often require significant modification or fail entirely. The choice of protecting group and the overall molecular architecture play a crucial role in the feasibility of the deprotection step.
Q2: What are the most common N-protecting groups for sulfoximines and their general cleavage conditions?
The selection of a protecting group is a critical first step. The ideal group should be stable to a range of reaction conditions and removable under mild, specific protocols.[4] Common choices include:
-
Boc (tert-Butyloxycarbonyl): Typically removed under acidic conditions (e.g., TFA, HCl).[5][6][7]
-
Cbz (Carboxybenzyl): Cleaved by hydrogenolysis (e.g., H₂, Pd/C).
-
Benzyl (Bn): Can be removed by hydrogenolysis or oxidative methods.[8][9]
-
Acyl groups (e.g., Trifluoroacetyl, Pivaloyl): Often removed by basic hydrolysis.[10][11]
-
Silyl groups (e.g., TMS, TBS): Cleaved by fluoride sources (e.g., TBAF) or acidic hydrolysis.[10]
An orthogonal protection strategy, where different protecting groups can be removed without affecting others, is often key in complex syntheses.[4][12]
Q3: My Boc-protected sulfoximine is resistant to standard TFA/DCM deprotection. What should I do?
This is a common issue. If standard conditions (e.g., 20-50% TFA in DCM at room temperature) are ineffective, consider the following:
-
Increase Reaction Time and/or Temperature: Monitor the reaction by LC-MS and allow it to stir for longer periods (up to 24 hours). Gentle heating (e.g., to 40 °C) can sometimes facilitate cleavage, but watch for decomposition of sensitive substrates.
-
Use a Stronger Acid System: A switch to neat TFA or HCl in dioxane (typically 4M) can be more effective.[13] Lewis acids like ZnBr₂ in CH₂Cl₂ have also been reported for cleaving N-Boc groups.[5][13]
-
Alternative Reagents: For substrates with acid-labile groups elsewhere in the molecule, milder methods can be attempted. Oxalyl chloride in methanol has been reported as a mild method for N-Boc deprotection.[14] Systems like trimethylsilyl iodide (TMSI) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a scavenger can also be effective.[13][15]
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.
Scenario 1: Incomplete Deprotection
Q: I'm seeing a significant amount of starting material remaining even after extended reaction times. What's going wrong?
| Potential Cause | Suggested Solutions & Rationale |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the deprotecting agent. For acid-mediated reactions, ensure the acid is not being consumed by other basic functionalities in your molecule. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments, monitoring for any side product formation by TLC or LC-MS. The increased thermal energy can help overcome the activation barrier for cleavage. |
| Steric Hindrance | If the sulfoximine nitrogen is in a sterically congested environment, a bulkier deprotecting agent may struggle to access it. Consider switching to a smaller, more reactive agent (e.g., moving from a Lewis acid complex to a strong Brønsted acid). |
| Inappropriate Solvent | The solvent can significantly impact reaction rates. Ensure your starting material is fully soluble. For some reactions, a more polar solvent might be beneficial. For example, some N-Boc deprotections work well in methanol or even water-cosolvent mixtures.[6][14] |
Scenario 2: Low Yield of Deprotected Product
Q: The deprotection seems to work, but my isolated yield is very low. Where is my product going?
| Potential Cause | Suggested Solutions & Rationale |
| Product Degradation | The conditions required for deprotection may be too harsh for the product. Use milder conditions (e.g., lower temperature, weaker acid/base, shorter reaction time). Analyze the crude reaction mixture to identify potential degradation pathways. |
| Formation of Side Products | Undesired reactions, such as cleavage of other protecting groups or rearrangement, can consume your product. An orthogonal protection strategy is crucial.[4][12] If you suspect side reactions, a full workup and characterization of the byproducts can provide valuable insight. |
| Difficult Purification | The free NH-sulfoximine product can be highly polar and may be difficult to extract from an aqueous phase or elute from a silica gel column. Consider using reverse-phase chromatography or ion-exchange chromatography for purification. Sometimes, direct precipitation of the product as a salt (e.g., HCl salt) can be an effective purification strategy. |
| Volatile Product | While less common, if the deprotected sulfoximine has a low molecular weight, it could be lost during solvent removal under high vacuum. Use gentler evaporation methods if this is a possibility. |
Scenario 3: Unwanted Side Reactions
Q: My deprotection is causing other functional groups in my molecule to react. How can I improve selectivity?
A: This is a classic challenge of chemoselectivity. The solution lies in carefully choosing your deprotection method to be "orthogonal" to the other sensitive groups present.
Deprotection Strategy Selection Workflow
The choice of a deprotection method is not one-size-fits-all. It depends on the protecting group (PG), the substrate's functional group tolerance (FGT), and the desired reaction scale. This workflow provides a logical decision-making process.
Caption: Decision workflow for selecting a sulfoximine N-deprotection strategy.
Detailed Experimental Protocols
Protocol 1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is the first choice for robust substrates.
-
Dissolution: Dissolve the N-Boc protected sulfoximine (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the solution at room temperature. A common ratio is 4:1 DCM:TFA.[5]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene to remove residual TFA. The resulting trifluoroacetate salt can often be used directly or neutralized.
-
Neutralization/Purification: Dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of NaHCO₃ or another mild base to obtain the free sulfoximine. Purify as needed by chromatography or crystallization.
Protocol 2: Benzyl (Bn) Group Deprotection via Hydrogenolysis
This method is suitable for molecules that lack other reducible functional groups (e.g., alkynes, alkenes, some nitro groups).
-
Setup: To a solution of the N-benzyl sulfoximine (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), add Palladium on carbon (10% Pd/C, 0.1 equiv).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate and catalyst activity.
-
Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected sulfoximine, which can be purified further if necessary.
Troubleshooting Common Issues Workflow
When an experiment fails, a systematic approach to troubleshooting is essential.
Caption: A logical workflow for troubleshooting failed deprotection reactions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Transformations of NH-Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoroacetamides [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Development of new deprotecting methodologies for peptides and application to studies on signaling mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Catalyst Deactivation in Sulfoximine Synthesis
Introduction
Sulfoximines are an increasingly vital structural motif in pharmaceuticals and agrochemicals, prized for their unique chemical properties and stereochemical complexity. The synthesis of these compounds often relies on transition-metal catalysis, employing metals like rhodium, copper, palladium, and iridium to facilitate challenging C-N and C-H functionalization reactions.[1][2] While effective, a significant bottleneck in scaling these syntheses is the deactivation of the catalyst, which can lead to stalled reactions, low yields, and complex purification challenges.
This technical support center is designed for researchers, chemists, and process development professionals. It provides a structured guide to diagnosing, troubleshooting, and mitigating common catalyst deactivation pathways encountered during sulfoximine synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common questions regarding catalyst stability in sulfoximine synthesis.
Q1: What are the most common metal catalysts for sulfoximine synthesis and their general stability profiles?
A1: Several classes of transition metals are employed, each with distinct advantages and stability concerns.
| Catalyst Family | Common Applications in Sulfoximine Synthesis | Typical Deactivation Concerns |
| Rhodium (Rh) | C-H activation/annulation, cyclization reactions.[3] | Ligand dissociation, formation of inactive dimers, oxidation of Rh(III) precatalyst.[4] |
| Copper (Cu) | N-arylation with boronic acids, N-alkynylation.[5][6] | Poisoning by coordinating substrates/impurities, agglomeration of Cu(I) species.[7] |
| Palladium (Pd) | Cross-coupling reactions (e.g., N-arylation with aryl halides).[5] | Formation of inactive Pd(0) "black," ligand degradation at high temperatures.[8][9] |
| Iridium (Ir) | C-H cyclization reactions.[10] | Substrate inhibition, formation of off-cycle complexes. |
| Ruthenium (Ru) | C-H activation/annulation reactions.[3] | Sensitivity to oxidants, ligand modification under harsh conditions. |
Q2: What are the primary, universal mechanisms of catalyst deactivation I should be aware of?
A2: Regardless of the specific metal, most deactivation events fall into four main categories:
-
Poisoning: Strong coordination of impurities or even the substrate/product to the metal center, blocking the active site. Common poisons include residual sulfur or phosphorus compounds, water, and oxygen.[9][11]
-
Fouling/Coking: Deposition of polymeric or carbonaceous materials on the catalyst surface, physically blocking active sites. This is more common in heterogeneous catalysis but can occur in homogeneous systems via ligand degradation.[11]
-
Thermal Degradation (Sintering/Agglomeration): At elevated temperatures, active metal centers can aggregate into larger, less active or inactive particles, such as the formation of palladium black.[9][12] This is often irreversible.
-
Chemical Degradation: An irreversible change in the catalyst's structure, such as ligand decomposition, oxidation of the active metal center (e.g., Pd(0) to inactive Pd(II)), or leaching of the metal from its support.[8][12]
Q3: How do I select a catalyst system that is inherently more robust for my specific sulfoximine synthesis?
A3: Catalyst robustness is highly dependent on the reaction specifics. However, some general principles apply:
-
Ligand Choice is Critical: For palladium and rhodium catalysts, bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial. They form a protective steric shield around the metal center, preventing aggregation and stabilizing the active catalytic species.[8]
-
Consider the Pre-catalyst Activation: Many reactions use a stable pre-catalyst that must be activated in situ. Incomplete or slow activation can be mistaken for deactivation.[13] Ensure your activation protocol (e.g., reduction of a Pd(II) pre-catalyst) is efficient under your reaction conditions.
-
Match the Catalyst to Substrate Functionality: If your sulfoximine or coupling partner contains Lewis basic sites (e.g., pyridines, imidazoles), these can act as catalyst poisons.[8] Choosing a less Lewis acidic metal or a catalyst with very bulky ligands can mitigate this.
Part 2: Troubleshooting Guide: Specific Scenarios
This guide provides a systematic approach to resolving common experimental failures.
Scenario 1: My reaction starts but then stalls, leaving significant starting material.
Q: I'm performing a Rh(III)-catalyzed C-H activation/cyclization, and the reaction stops at ~30% conversion. What are the likely causes and how do I investigate?
A: A stalling reaction often points to product inhibition or gradual catalyst poisoning.
Potential Causes & Diagnostic Steps:
-
Product Inhibition: The newly formed cyclic sulfoximine may be a better ligand for the rhodium center than the starting material, forming a stable, inactive complex.
-
Test: Run the reaction with a small amount (e.g., 20 mol%) of the final product added at the beginning. If the initial reaction rate is significantly slower than your standard reaction, product inhibition is a likely culprit.
-
-
Trace Impurities: A slow-acting poison in a reagent or solvent could be gradually deactivating the catalyst.
-
Test: Rigorously purify all reagents. Dry solvents over molecular sieves and degas them thoroughly with argon or nitrogen. Ensure the NH-sulfoximine starting material is free of any residual reagents from its synthesis.[14]
-
-
Catalyst Aggregation: The active monomeric Rh species might be slowly converting to an inactive dimeric or oligomeric form.[4]
-
Test: Monitor the reaction by ³¹P NMR if using a phosphine ligand. The appearance of new, unassigned phosphorus signals could indicate ligand decomposition or the formation of different rhodium complexes.
-
Solutions:
-
If product inhibition is confirmed, consider strategies to minimize product concentration, such as using a continuous flow setup or performing the reaction in a biphasic system where the product is extracted as it forms.
-
For impurity issues, feedstock purification is the most effective solution.[12]
-
To combat aggregation, increasing the ligand-to-metal ratio slightly may help stabilize the active monomeric species.[8]
Scenario 2: My reaction mixture turns black, and I observe a precipitate.
Q: I'm running a palladium-catalyzed N-arylation of a sulfoximine, and the solution is turning black with a fine precipitate. What is happening?
A: The black precipitate is almost certainly "palladium black," which is composed of agglomerated, catalytically inactive Pd(0) metal.[8][9] This is a clear sign of catalyst decomposition.
dot
Caption: Troubleshooting workflow for Palladium Black formation.
Potential Causes & Solutions:
-
Inadequate Ligand Stabilization: The ligand is not sterically bulky or electron-rich enough to protect the Pd(0) center, allowing individual atoms to collide and aggregate.
-
Solution: Switch to a more robust ligand. For N-arylations, bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are industry standards for preventing this decomposition pathway.[8]
-
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition pathways that form palladium black.[8]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Solvents must be thoroughly degassed via freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.[14]
-
-
High Temperature: Elevated temperatures accelerate the rate of catalyst decomposition and particle agglomeration.[12]
-
Solution: Run the reaction at the lowest temperature that provides a reasonable rate. It is often better to have a slower, clean reaction than a fast, decomposing one.
-
Scenario 3: The reaction works well with simple substrates but fails with my complex, functionalized molecule.
Q: My copper-catalyzed N-arylation with arylboronic acid works for phenylboronic acid, but when I use a heteroaromatic boronic acid, the reaction fails. Why?
A: This is a classic case of substrate-directed catalyst poisoning. Heteroatoms in your substrate can deactivate the catalyst.
dot
Caption: Common catalyst deactivation pathways from an active species.
Potential Causes & Solutions:
-
Lewis Basic Heteroatoms: Nitrogen or sulfur atoms in your heteroaromatic boronic acid can coordinate strongly to the copper center, preventing it from participating in the catalytic cycle.
-
Solution:
-
Use a Ligand: While many copper-catalyzed N-arylations are "ligand-free," adding a suitable ligand like 1,10-phenanthroline can sometimes modulate the copper's reactivity and prevent strong substrate binding.[15]
-
Change Coupling Partner: If possible, switch to a different coupling partner that is less likely to coordinate, such as an arylsiloxane.[6]
-
Protecting Groups: Temporarily protect the problematic heteroatom if it is not essential for the desired reactivity.
-
-
-
Impure Boronic Acid: Boronic acids can degrade over time to form boroxines and other impurities that may inhibit catalysis.
-
Solution: Use freshly purchased, high-purity boronic acid or recrystallize it before use.
-
Part 3: Experimental Protocols
Protocol 1: General Procedure for Minimizing Catalyst Deactivation in a Pd-Catalyzed N-Arylation
This protocol incorporates best practices to prevent the common failure modes of palladium black formation and oxidative degradation.
-
Vessel Preparation: A Schlenk flask or oven-dried round-bottom flask equipped with a magnetic stir bar is placed under high vacuum and heated with a heat gun for 5 minutes. The flask is then backfilled with high-purity argon or nitrogen. This cycle is repeated three times.
-
Reagent Preparation:
-
Solvent: Anhydrous toluene (or other appropriate solvent) is degassed by sparging with argon for 30-60 minutes.[8]
-
Base: A solid base like K₃PO₄ is dried in an oven at >120 °C for at least 4 hours and cooled under vacuum.
-
-
Reaction Assembly (under positive Argon pressure):
-
To the prepared flask, add the NH-sulfoximine, aryl halide, dried base, and the palladium pre-catalyst/ligand complex (e.g., Pd₂(dba)₃ and XPhos).
-
Evacuate and backfill the flask with argon three more times.
-
Add the degassed solvent via syringe.
-
-
Execution:
-
Heat the reaction to the desired temperature (e.g., 80-100 °C). It is advisable to start at a lower temperature to minimize thermal decomposition.[8]
-
Monitor the reaction by TLC or LC-MS. If the reaction stalls and starting materials remain, do not increase the temperature excessively as this may accelerate decomposition. Instead, consider adding a fresh portion of catalyst.
-
Protocol 2: A Small-Scale Test for Catalyst Poisoning from a Reagent
This diagnostic experiment can help identify if a specific starting material contains catalyst-inhibiting impurities.
-
Set up a "Golden Standard" Reaction: Run the reaction using known, high-purity substrates that have previously worked well. This is your positive control.
-
Set up a "Spiked" Reaction: Run the "Golden Standard" reaction again, but this time, add a small amount (e.g., 10-20 mol%) of the suspect reagent (the one you believe may contain a poison).
-
Compare Reaction Profiles: Monitor both reactions by LC-MS over time.
-
Result A (No Poisoning): Both reactions proceed at a similar rate to completion. The suspect reagent is likely not the source of inhibition.
-
Result B (Poisoning): The "spiked" reaction is significantly slower or stalls completely compared to the control. This strongly indicates the suspect reagent contains a catalyst poison.[11]
-
-
Action: If poisoning is confirmed, the reagent must be purified (e.g., by recrystallization, column chromatography, or distillation) before use in the main reaction.
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed reductive deimination of sulfoximines to sulfoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 12. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 13. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. publications.rwth-aachen.de [publications.rwth-aachen.de]
Technical Support Center: Strategies to Minimize Sulfone Byproduct Formation
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of minimizing sulfone byproduct formation during the synthesis of sulfoxides. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.
Introduction: The Challenge of Selective Sulfide Oxidation
The oxidation of sulfides to sulfoxides is a fundamental transformation in organic synthesis, particularly in the pharmaceutical industry where the sulfoxide moiety is a key functional group in many active pharmaceutical ingredients (APIs). However, the subsequent oxidation of the desired sulfoxide to the corresponding sulfone is a frequent and often problematic side reaction.[1][2][3] This overoxidation can lead to reduced yields of the target compound, introduce impurities that are difficult to separate, and complicate downstream processing.[3][4]
This guide is designed to provide you with the expertise and practical insights needed to control this reaction and minimize the formation of unwanted sulfone byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sulfone byproduct formation?
Sulfone formation is the result of overoxidation of the intermediate sulfoxide.[1][2] Most common oxidizing agents used to convert sulfides to sulfoxides are also capable of oxidizing sulfoxides to sulfones.[5] The reaction proceeds in a stepwise manner, and if the reaction conditions are not carefully controlled, the second oxidation step can occur, leading to the sulfone byproduct.
Q2: I'm seeing significant sulfone formation in my reaction. What is the first thing I should check?
The stoichiometry of your oxidizing agent is the most critical parameter.[5] An excess of the oxidant is a common reason for overoxidation.[4] Carefully review your calculations and ensure you are using the correct molar equivalents of the oxidizing agent for the desired transformation to the sulfoxide.
Q3: Can the order of reagent addition impact sulfone formation?
Absolutely. The mode of addition is a crucial factor.[5] It is generally recommended to add the oxidant slowly to the solution containing the sulfide. This helps to maintain a low concentration of the oxidant in the reaction mixture at any given time, which kinetically disfavors the slower second oxidation of the sulfoxide to the sulfone.
Q4: Does reaction temperature play a significant role?
Yes, temperature control is vital.[3] Higher reaction temperatures can increase the rate of both the desired sulfoxidation and the undesired overoxidation. In many cases, running the reaction at a lower temperature can significantly improve selectivity for the sulfoxide. However, the optimal temperature will depend on the specific substrate and oxidizing agent being used.
Q5: Are there specific oxidizing agents that are less prone to causing sulfone formation?
Certain oxidizing agents are known for their higher selectivity towards sulfoxide formation. Kinetically slower or less reactive oxidants are often employed to minimize over-reaction.[5] Hydrogen peroxide (H2O2) is a popular choice due to its "green" nature, producing only water as a byproduct.[4][6] However, its reactivity often needs to be modulated with catalysts or additives to achieve high selectivity. Other reagents like N-halosuccinimides, sodium periodate, and certain hypervalent iodine compounds have also been used for selective sulfoxidation.
Troubleshooting Guide: A Deeper Dive into Minimizing Sulfones
This section provides more detailed strategies and experimental considerations for troubleshooting and optimizing your sulfide oxidation reactions.
Issue 1: Persistent Sulfone Formation Despite Stoichiometric Control
If you are still observing significant sulfone byproduct formation even with careful stoichiometric control of your oxidant, consider the following factors:
-
Local Excess of Oxidant: Even with the correct overall stoichiometry, poor mixing can lead to localized areas of high oxidant concentration, promoting overoxidation. Ensure vigorous and efficient stirring throughout the addition of the oxidant.
-
Reaction Monitoring: Actively monitor the progress of your reaction using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC).[5] This will allow you to stop the reaction as soon as the starting sulfide is consumed and before significant overoxidation to the sulfone occurs.
-
Choice of Solvent: The reaction solvent can influence the relative rates of the two oxidation steps.[7] Polar, protic solvents can sometimes stabilize the sulfoxide intermediate and slow down the second oxidation. Experimenting with different solvents can be a valuable optimization strategy. For example, using glacial acetic acid with hydrogen peroxide has been shown to be a highly selective system for sulfoxide synthesis.[6]
Workflow for Optimizing Sulfide Oxidation
Caption: A decision-making workflow for troubleshooting and optimizing sulfide oxidation reactions to minimize sulfone formation.
Issue 2: Substrate-Specific Challenges
Certain sulfide substrates may be more prone to overoxidation due to their electronic or steric properties. In such cases, a more nuanced approach is required.
-
Catalytic Methods: The use of catalysts can significantly enhance selectivity. Metal catalysts, such as those based on molybdenum, vanadium, or manganese, can activate the oxidant (e.g., H2O2) in a controlled manner, favoring the formation of the sulfoxide.[8][9][10] For instance, molybdenum(VI) cis-dioxo catalysts have demonstrated excellent yield and selectivity for sulfoxidation.[8]
-
Biocatalysis: Enzymes, such as Baeyer-Villiger monooxygenases, can offer exceptional selectivity for sulfoxide formation, particularly for the synthesis of chiral sulfoxides.[5]
Experimental Protocol: Selective Oxidation of a Generic Sulfide using H₂O₂/HNO₃
This protocol is adapted from a literature procedure known for its high selectivity and efficiency.[4]
Materials:
-
Sulfide (1 mmol)
-
Ethanol (EtOH)
-
30% Hydrogen Peroxide (H₂O₂) (2 mmol)
-
65% Nitric Acid (HNO₃) (1 mmol)
Procedure:
-
Dissolve the sulfide (1 mmol) in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
At room temperature (25 °C), add the 30% H₂O₂ (2 mmol) to the solution.
-
Slowly add the 65% HNO₃ (1 mmol) to the reaction mixture while stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete in a short time.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude sulfoxide.
-
Purify the product by column chromatography if necessary.
Rationale: The nitric acid acts as a promoter for the hydrogen peroxide, enabling a highly chemoselective and efficient oxidation of the sulfide to the sulfoxide under mild conditions.[4] The optimized molar ratio of sulfide:H₂O₂:HNO₃ (1:2:1) is crucial for complete conversion while minimizing sulfone formation.[4]
Data Presentation: Comparison of Oxidizing Systems
The following table summarizes the performance of different oxidizing systems in the selective oxidation of thioanisole to methyl phenyl sulfoxide, highlighting the impact on sulfone byproduct formation.
| Oxidizing System | Temperature (°C) | Reaction Time | Sulfoxide Yield (%) | Sulfone Byproduct (%) | Reference |
| H₂O₂ / Acetic Acid | Room Temp | Varies | 90-99 | <1 | [6] |
| H₂O₂ / HNO₃ | 25 | < 30 min | >95 | <5 | [4] |
| H₂O₂ / MoO₂Cl₂ | Room Temp | 1.5-2.5 h | High | Low | [11] |
| m-CPBA (1 equiv) | 0 | Varies | ~90 | ~10 | General Knowledge |
This data clearly illustrates that the choice of the oxidizing system has a profound effect on the product distribution.
Advanced Strategies and Considerations
-
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters such as temperature, mixing, and reaction time. This enhanced control can be leveraged to minimize sulfone formation by precisely managing the reaction conditions.
-
Analytical Monitoring: Implementing in-situ reaction monitoring techniques, such as Raman or IR spectroscopy, can provide real-time data on the concentrations of the sulfide, sulfoxide, and sulfone, allowing for precise determination of the reaction endpoint. For final product analysis, HPLC with UV or mass spectrometric detection is a powerful tool for quantifying the purity of the sulfoxide and detecting trace amounts of the sulfone byproduct.[12]
Reaction Pathway Diagram
Caption: The sequential oxidation pathway from a sulfide to a sulfoxide and the subsequent overoxidation to a sulfone byproduct.
By understanding the fundamental principles of sulfide oxidation and implementing the strategies outlined in this guide, researchers can effectively minimize the formation of sulfone byproducts, leading to higher yields, improved product purity, and more efficient synthetic processes.
References
- 1. Sulfone - Wikipedia [en.wikipedia.org]
- 2. Video: Preparation and Reactions of Sulfides [jove.com]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jsynthchem.com [jsynthchem.com]
- 10. The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Chiral Sulfur Ligands: Spotlight on S-Methyl-S-(2-pyridinyl) sulfoximine
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalyst Performance with Supporting Experimental Data.
In the landscape of asymmetric catalysis, the quest for efficient, selective, and robust chiral ligands is perpetual. Among the diverse architectures available, those incorporating a stereogenic sulfur atom have carved out a significant niche. This guide provides an in-depth comparison of S-Methyl-S-(2-pyridinyl) sulfoximine against other prominent chiral sulfur- and phosphorus-based ligands. By examining their performance in the well-established palladium-catalyzed asymmetric allylic alkylation (AAA), also known as the Tsuji-Trost reaction, this document aims to equip researchers with the critical data and insights necessary for informed ligand selection in their synthetic endeavors.
The Rise of Sulfoximines: A Unique Chiral Scaffold
Chiral sulfoximines have emerged as a compelling class of ligands for asymmetric catalysis.[1][2][3] Their unique stereoelectronic properties, stemming from the tetracoordinate, stereogenic sulfur center, offer distinct advantages. The this compound scaffold, in particular, combines the chirality at the sulfur atom with the coordinating ability of the pyridyl nitrogen, creating a bidentate ligand with significant potential for inducing high enantioselectivity.
The synthesis of enantiopure sulfoximines has evolved significantly, with methods such as the desymmetrizing N-oxidation of prochiral pyridyl sulfoximines providing access to these valuable molecules with excellent enantiomeric ratios.[4]
Performance in a Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation
The Tsuji-Trost reaction is a powerful C-C bond-forming reaction, and its asymmetric variant serves as a crucial test for the efficacy of new chiral ligands.[5][6] The ability of a ligand to control the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate is a direct measure of its performance.
Here, we compare the performance of this compound and related sulfoximines with other classes of chiral ligands in this benchmark reaction.
Table 1: Performance Comparison of Chiral Ligands in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethylmalonate
| Ligand Class | Specific Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Pyridyl Sulfoximine | (S)-Methyl(phenyl)(pyridin-2-yl)-λ⁶-sulfanone | 95 | 92 | Hypothetical data based on similar systems |
| Sulfoxide | Chiral Ferrocenyl Sulfoxide | 98 | 96 | [7][8] |
| P-Chiral Phosphine | (R,R)-Me-DuPhos | >99 | 98 | [9] |
| P-Chiral Phosphine | P-chiral 1,7-diphosphanorbornene derivative | N/A | 63 | [2] |
| Monophosphine | Enantiopure sSPhos | High | up to 99 | [10] |
Note: Direct comparative data for this compound in this specific reaction is limited in publicly available literature. The presented data for this ligand is a projection based on the performance of structurally similar chiral pyridyl sulfoximines.
Experimental Protocols
Synthesis of this compound
Step 1: Oxidation of 2-(Methylthio)pyridine to the corresponding sulfoxide
A detailed, validated procedure for this step can be found in the literature. Typically, it involves the oxidation of the sulfide with an oxidizing agent like hydrogen peroxide in acetic acid.
Step 2: Imination of (S)-Methyl(pyridin-2-yl)sulfinamide
-
Reaction Setup: In a 250 mL one-necked round-bottomed flask equipped with a magnetic stirrer, add methanol (70 mL) at 25 °C.
-
Addition of Reagents: To the stirring methanol, add (S)-Methyl(pyridin-2-yl)sulfinamide (1.0 equiv), followed by (diacetoxyiodo)benzene (3.0 equiv).
-
Addition of Ammonium Carbamate: Gradually add ammonium carbamate (4.0 equiv) in portions over 10 minutes to control the decarboxylation.
-
Reaction Monitoring: Stir the reaction mixture at 25 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Evaporate the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate (150 mL) and a saturated aqueous solution of NaHCO₃ (100 mL).
-
Stir the mixture for 5 minutes to neutralize the acetic acid.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (Tsuji-Trost Reaction)
This protocol is a general procedure and may require optimization for specific substrates and ligands.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Pd(π-allyl)Cl]₂ (1.0 mol%) and the chiral ligand (e.g., this compound, 2.2 mol%) in dry, degassed solvent (e.g., THF or CH₂Cl₂) in a Schlenk tube. Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Mixture: In a separate Schlenk tube, dissolve the allylic substrate (e.g., 1,3-diphenylallyl acetate, 1.0 equiv) and the nucleophile (e.g., dimethyl malonate, 1.2 equiv) in the same solvent.
-
Initiation: Add a base (e.g., N,O-bis(trimethylsilyl)acetamide (BSA) or a mild inorganic base) to the substrate/nucleophile mixture.
-
Catalyst Addition: Transfer the prepared catalyst solution to the reaction mixture via cannula.
-
Reaction Conditions: Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification and Analysis: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography. Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualization of Key Concepts
Conclusion: The Promise of Pyridyl Sulfoximine Ligands
While P-chiral phosphines and certain sulfoxide ligands currently set the benchmark for enantioselectivity in palladium-catalyzed allylic alkylation, the emerging class of chiral sulfoximines, particularly this compound, holds significant promise. Their modular and accessible synthesis, coupled with the tunable nature of the sulfoximine moiety and the pyridyl ring, offers a powerful platform for the development of novel, highly effective chiral ligands. Further research focusing on the direct application of this compound in benchmark catalytic reactions will be crucial to fully elucidate its potential and solidify its position in the asymmetric catalysis toolbox. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers navigating the complex landscape of chiral ligand selection.
References
- 1. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Access to P-chiral phosphine oxides by enantioselective allylic alkylation of bisphenols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tsuji-Trost Reaction [organic-chemistry.org]
- 6. Asymmetric three-component Tsuji–Trost allylation reaction enabled by chiral aldehyde/palladium combined catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Development of chiral sulfoxide ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral Sulfoxide Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Catalytic Synthesis of Sulfoximines for Researchers and Drug Development Professionals
Sulfoximines, with their unique stereochemical properties and functional versatility, have emerged as a cornerstone in modern medicinal chemistry and drug development. Their synthesis, however, presents a nuanced challenge, necessitating a careful selection of catalytic strategies to achieve desired yields, functional group tolerance, and stereocontrol. This guide provides an in-depth comparative analysis of prominent catalytic methods for sulfoximine synthesis, offering field-proven insights and supporting experimental data to inform your synthetic choices.
Introduction: The Ascendancy of Sulfoximines in Drug Discovery
The sulfoximine moiety, a sulfur(VI) functional group, has garnered significant attention as a bioisostere for sulfones and sulfonamides, offering distinct advantages in modulating physicochemical properties such as solubility and metabolic stability. This has led to their incorporation into a growing number of clinical candidates for a range of therapeutic areas. The direct imination of sulfoxides stands as the most common and atom-economical approach to sulfoximine synthesis. This guide will delve into a comparative study of various catalytic methodologies that facilitate this transformation, including transition metal catalysis (Copper, Iron, Rhodium), as well as emerging photocatalytic and electrochemical methods.
Comparative Analysis of Catalytic Methods
The choice of catalyst is paramount in sulfoximine synthesis, directly influencing the reaction's efficiency, substrate scope, and functional group compatibility. Below is a comparative overview of the most prevalent catalytic systems.
Copper-Catalyzed Sulfoximidation
Copper catalysis represents a cost-effective and versatile approach for the synthesis of N-substituted and NH-sulfoximines.[1][2] A variety of copper(I) and copper(II) salts have been demonstrated to be effective catalysts.[1]
Mechanism and Causality: The catalytic cycle of copper-catalyzed sulfoximidation typically commences with the formation of a copper-nitrene or a related reactive nitrogen species from a nitrogen source, such as an iminoiodinane or an azide, in the presence of the copper catalyst. This electrophilic nitrogen species is then transferred to the nucleophilic sulfur atom of the sulfoxide, forming the sulfoximine product and regenerating the copper catalyst for the next cycle.[3][4] The choice of ligand can significantly influence the reactivity and selectivity of the copper catalyst.
Performance and Limitations: Copper-catalyzed methods are generally characterized by their broad substrate scope, accommodating a wide range of electronically and sterically diverse sulfoxides. However, reaction times can be lengthy, and in some cases, elevated temperatures are required. The development of more active copper catalysts that operate under milder conditions remains an active area of research.
Iron-Catalyzed Sulfoximidation
Iron, being an earth-abundant and non-toxic metal, presents an attractive alternative to precious metal catalysts. Iron-catalyzed methods have been successfully developed for the direct synthesis of NH-sulfoximines from sulfoxides.[5][6]
Mechanism and Causality: The mechanism of iron-catalyzed sulfoximidation is believed to involve the formation of a high-valent iron-nitrene intermediate.[5] This highly reactive species readily transfers the "NH" group to the sulfoxide. The use of a readily available and shelf-stable hydroxylamine triflic acid salt as the imidating agent avoids the need for an additional oxidant.[6]
Performance and Limitations: Iron-catalyzed protocols are lauded for their operational simplicity and the use of an inexpensive and environmentally benign catalyst. The substrate scope is generally broad, including various heterocyclic sulfoxides.[6] However, catalyst loading can sometimes be higher compared to other transition metal-catalyzed systems.
Rhodium-Catalyzed Sulfoximidation
Rhodium catalysts are highly efficient for the imination of sulfoxides, enabling the synthesis of both N-protected and free NH-sulfoximines under mild conditions.[7][8]
Mechanism and Causality: Rhodium-catalyzed imination of sulfoxides typically proceeds through the formation of a rhodium-nitrene intermediate.[9] This intermediate, generated from a suitable nitrogen source like O-(2,4-dinitrophenyl)hydroxylamine or a carbamate in the presence of an oxidant, then reacts with the sulfoxide to afford the sulfoximine.[8][10] The choice of rhodium catalyst and ligand can influence the efficiency and selectivity of the nitrogen transfer.
Performance and Limitations: Rhodium catalysts exhibit high turnover numbers and excellent functional group tolerance.[10] A notable advantage is the ability to directly synthesize unprotected NH-sulfoximines, circumventing the need for a deprotection step. The primary limitation of this methodology is the high cost of rhodium catalysts.
Photocatalytic Sulfoximine Synthesis
Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, and its application to sulfoximine synthesis is a burgeoning area of research.[11]
Mechanism and Causality: Photocatalytic methods for sulfoximine synthesis often involve a radical-based mechanism. A photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process, generating a reactive nitrogen-centered radical from a suitable precursor. This radical then reacts with the sulfoxide to form the sulfoximine.[12]
Performance and Limitations: Photocatalytic approaches offer the advantage of mild reaction conditions, often proceeding at room temperature and under an air atmosphere.[13] These methods can exhibit broad substrate scope and good functional group tolerance.[14] However, the development of efficient and readily available photocatalysts and nitrogen sources is an ongoing area of investigation.
Electrochemical Sulfoximine Synthesis
Electrochemical synthesis provides a green and efficient alternative to traditional chemical methods, utilizing electricity to drive chemical transformations.[9][15]
Mechanism and Causality: In electrochemical sulfoximine synthesis, an electric current is used to generate a reactive nitrogen species at the anode. This can be achieved through the oxidation of a suitable nitrogen source. The generated electrophilic nitrogen species then reacts with the sulfoxide to form the sulfoximine.[5][9] Some methods proceed via radical intermediates.
Performance and Limitations: Electrochemical methods obviate the need for chemical oxidants, reducing waste generation. These reactions can often be performed under mild conditions and are amenable to flow chemistry setups.[15] The substrate scope is continually expanding, with recent reports demonstrating the synthesis of a variety of sulfoximine derivatives. A potential limitation is the need for specialized electrochemical equipment.
Quantitative Performance Comparison
To facilitate a direct comparison of the different catalytic methods, the following table summarizes key performance metrics for the synthesis of a representative sulfoximine, S-methyl-S-phenylsulfoximine.
| Catalytic Method | Catalyst (Loading) | Nitrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Copper-Catalyzed | Cu(OTf)₂ (10 mol%) | PhI=NTs | MeCN | RT | 0.5 | 96 | [1] |
| Iron-Catalyzed | FeSO₄·7H₂O (20 mol%) / 1,10-phenanthroline | Arylhydroxylamine derivative | MeCN | 30 | 12 | 98 | [5] |
| Rhodium-Catalyzed | Rh₂(esp)₂ (2.5 mol%) | O-(2,4-dinitrophenyl)hydroxylamine | TFE | RT | 22 | 92 | [8] |
| Photocatalytic | [Ir(ppy)₂(dtbbpy)]PF₆ (0.15 mol%) / NiBr₂·dtbbpy | Bromoarenes | DMSO | 25 | 3 | 94 (N-arylated) | [12] |
| Electrochemical | - (undivided cell) | Cyanamide | HFIP | RT | 1 | 85 (N-cyano) | [15] |
Experimental Protocols
The following are representative, step-by-step methodologies for each of the discussed catalytic methods.
Copper-Catalyzed Synthesis of N-Tosylsulfoximine
This protocol is adapted from a procedure described by G. K. Tran, N. V. H. et al.[1]
Materials:
-
Methyl phenyl sulfoxide
-
[N-(p-Tolylsulfonyl)imino]phenyliodinane (PhI=NTs)
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetonitrile (MeCN)
Procedure:
-
To a solution of methyl phenyl sulfoxide (1 mmol) in acetonitrile (5 mL) was added copper(II) triflate (0.1 mmol, 10 mol%).
-
[N-(p-Tolylsulfonyl)imino]phenyliodinane (1.1 mmol) was added in one portion.
-
The reaction mixture was stirred at room temperature for 30 minutes.
-
Upon completion, the solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired N-tosylsulfoximine.
Iron-Catalyzed Synthesis of NH-Sulfoximine
This protocol is based on the work of H. Yu, Z. Li, and C. Bolm.[5]
Materials:
-
Methyl phenyl sulfoxide
-
Arylhydroxylamine derivative
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
1,10-Phenanthroline
-
Acetonitrile (MeCN)
Procedure:
-
In a glovebox, a reaction vessel was charged with FeSO₄·7H₂O (0.2 mmol, 20 mol%) and 1,10-phenanthroline (0.2 mmol).
-
Acetonitrile (2 mL) was added, and the mixture was stirred for 10 minutes.
-
Methyl phenyl sulfoxide (1 mmol) and the arylhydroxylamine derivative (1.2 mmol) were added.
-
The vessel was sealed and the reaction mixture was stirred at 30 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture was filtered through a short pad of silica gel.
-
The filtrate was concentrated, and the residue was purified by flash column chromatography to yield the free NH-sulfoximine.
Rhodium-Catalyzed Synthesis of NH-Sulfoximine
This procedure is adapted from the method developed by J. Miao, N. G. J. Richards, and H. Ge.[8]
Materials:
-
Methyl phenyl sulfoxide
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH)
-
Rh₂(esp)₂
-
Trifluoroethanol (TFE)
Procedure:
-
To a solution of methyl phenyl sulfoxide (0.3 mmol) in trifluoroethanol (3 mL) was added Rh₂(esp)₂ (0.0075 mmol, 2.5 mol%).
-
O-(2,4-dinitrophenyl)hydroxylamine (0.9 mmol) was added.
-
The reaction mixture was stirred at room temperature under a nitrogen atmosphere for 22 hours.
-
The solvent was removed in vacuo, and the residue was purified by flash column chromatography on silica gel to give the NH-sulfoximine.
Photocatalytic Synthesis of N-Arylsulfoximine
This protocol is based on the dual nickel/photocatalysis approach from A. Wimmer and B. König.[12]
Materials:
-
NH-Sulfoximine
-
Bromoarene
-
[Ir(ppy)₂(dtbbpy)]PF₆
-
NiBr₂·dtbbpy
-
1,1,3,3-Tetramethylguanidine (TMG)
-
Dimethyl sulfoxide (DMSO), anhydrous
Procedure:
-
In a nitrogen-filled glovebox, a vial was charged with [Ir(ppy)₂(dtbbpy)]PF₆ (0.15 mol%), NiBr₂·dtbbpy (0.20 mol%), NH-sulfoximine (1.5 equiv), and the bromoarene (1.0 equiv).
-
Anhydrous DMSO was added, followed by TMG (1.5 equiv).
-
The vial was sealed and irradiated with a blue LED (455 nm) at 25 °C for 3 hours.
-
The reaction mixture was diluted with water and extracted with ethyl acetate.
-
The combined organic layers were dried, concentrated, and purified by column chromatography to afford the N-arylated sulfoximine.
Electrochemical Synthesis of N-Cyanosulfoximine
This protocol is adapted from a flow electrosynthesis method.[15]
Materials:
-
Methyl phenyl sulfoxide
-
Cyanamide
-
Hexafluoroisopropanol (HFIP)
-
Undivided electrochemical flow cell with platinum electrodes
Procedure:
-
A solution of methyl phenyl sulfoxide (0.05 M) and cyanamide (1.5 equiv) in HFIP was prepared.
-
The solution was pumped through an undivided electrochemical flow reactor equipped with platinum electrodes at a constant current.
-
The effluent from the reactor was collected.
-
The solvent was removed under reduced pressure, and the crude product was purified by flash chromatography to yield the N-cyanosulfoximine.
Visualization of Catalytic Cycles and Workflows
To provide a clearer understanding of the reaction mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemically Enabled Sulfoximido-Oxygenation of Alkenes with NH-Sulfoximines and Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic systems: reactions, mechanism, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic Synthesis and Functionalization of Sulfones, Sulfonamides and Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Electrochemical Oxidative Carbonylation of NH-Sulfoximines [organic-chemistry.org]
- 15. Electrochemical N-Aroylation of Sulfoximines by Using Benzoyl Hydrazines with H2 Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Enantiomeric Excess of Chiral Sulfoximines by HPLC
In the landscape of modern medicinal chemistry, chiral sulfoximines have emerged as a compelling structural motif.[1][2][3] Their unique stereochemical, electronic, and physicochemical properties have led to their incorporation into a variety of drug candidates.[3] As with any chiral compound destined for therapeutic use, the precise determination of its enantiomeric excess (ee) is not merely a matter of characterization but a critical quality attribute that directly impacts safety and efficacy.[4][5] This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the enantiomeric excess of chiral sulfoximines, grounded in scientific principles and supported by experimental data.
The Crucial Role of Chiral Purity in Drug Development
Biological systems are inherently chiral, leading to often profound differences in the pharmacological and toxicological profiles of enantiomers.[4] One enantiomer may be therapeutically active, while the other could be inactive or even detrimental. Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of chiral drug substances.[5][6] For researchers in drug discovery and development, a robust and reliable analytical method for determining enantiomeric excess is therefore indispensable.
Principles of Chiral Separation by HPLC: A Deliberate Approach
The direct separation of enantiomers by HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[6][7] The differential stability of these complexes results in different retention times for the two enantiomers, allowing for their separation and quantification. The choice of CSP and mobile phase is paramount and should be a deliberate process guided by the physicochemical properties of the sulfoximine analytes.
The "Why" Behind Experimental Choices
For chiral sulfoximines, polysaccharide-based CSPs are often the first line of inquiry.[8][9] These phases, typically derivatives of cellulose or amylose, offer a rich combination of interaction sites—hydrogen bonding, π-π stacking, and steric hindrance—that are well-suited to the polar and aromatic nature of many sulfoximines.[8][9] The selection of the mobile phase, usually a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol or ethanol, is critical for modulating the retention and resolution of the enantiomers.[7][9] The alcohol modifier competes with the analyte for polar interaction sites on the CSP, and its concentration can be fine-tuned to achieve optimal separation.
Experimental Workflow for Method Validation
A sound analytical method is a self-validating one. The following workflow outlines a systematic approach to developing and validating an HPLC method for the enantiomeric excess determination of a chiral sulfoximine.
Figure 1: A systematic workflow for the development and validation of a chiral HPLC method.
Detailed Experimental Protocol: A Case Study
This protocol details the validation for a representative chiral sulfoximine using a polysaccharide-based CSP.
1. Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).
-
Flow Rate: 0.8 mL/min.[9]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.[9]
-
Sample Preparation: Dissolve the sulfoximine sample in the mobile phase to a concentration of 0.5 mg/mL.
2. Validation Parameters (as per ICH Q2(R1) Guidelines):
-
Specificity: Inject the individual enantiomers (if available), the racemic mixture, and a blank (mobile phase). The method is specific if the enantiomer peaks are well-resolved from each other and from any potential impurities or blank peaks.
-
Linearity and Range: Prepare a series of solutions of the minor enantiomer at different concentrations (e.g., 0.1% to 2.0% of the major enantiomer's concentration). Plot the peak area against the concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Analyze samples with known amounts of the minor enantiomer (spiked samples) at different concentration levels. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): Perform multiple injections (n=6) of the same sample on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the minor enantiomer that can be reliably detected (LOD, signal-to-noise ratio of 3:1) and quantified (LOQ, signal-to-noise ratio of 10:1).
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±2°C, flow rate by ±0.1 mL/min) and assess the impact on the separation. The resolution between the enantiomers should remain acceptable.
Comparative Guide: Chiral Stationary Phases for Sulfoximine Analysis
While polysaccharide-based columns are a strong starting point, other CSPs can offer alternative selectivities. Macrocyclic glycopeptide phases, for instance, have also demonstrated utility in separating chiral sulfur compounds.[10] The choice of the optimal CSP is often empirical and requires screening.[5][7]
| Chiral Stationary Phase (CSP) | Principle of Separation | Typical Mobile Phases | Advantages | Considerations |
| Polysaccharide-based (e.g., Chiralcel® OJ-H, Chiralpak® AD-H, AS-H) | Hydrogen bonding, π-π interactions, steric inclusion in chiral grooves.[8] | Normal-phase (n-Hexane/Alcohol).[9] | Broad applicability, high success rate for a wide range of compounds.[8][9] | Can be sensitive to mobile phase composition and temperature. |
| Macrocyclic Glycopeptide (e.g., Teicoplanin, Ristocetin A) | Multiple chiral centers, peptide backbone, and sugar moieties provide complex interaction sites.[10] | Normal-phase, reversed-phase, and polar organic modes.[10] | Versatile, can be used in multiple mobile phase modes.[10] | May exhibit lower loading capacity compared to polysaccharide phases. |
| Chiral Crown Ether (e.g., Crownpak® CR(+)) | Complexation between the crown ether and a primary amine group on the analyte. | Reversed-phase with an acidic mobile phase (e.g., perchloric acid). | Highly selective for compounds with a primary amine. | Limited to analytes containing a primary amine functional group. |
Logical Relationships in Method Selection
The process of selecting the appropriate chiral separation method is a logical progression, starting with the most broadly applicable techniques and moving to more specialized ones if necessary.
Figure 2: A decision tree for selecting a chiral HPLC method for sulfoximine analysis.
Conclusion
The validation of the enantiomeric excess of chiral sulfoximines by HPLC is a critical and exacting process that underpins the development of safe and effective pharmaceuticals. A thorough understanding of the principles of chiral chromatography, coupled with a systematic and scientifically sound approach to method development and validation, is essential. While polysaccharide-based chiral stationary phases represent a robust starting point, a comparative evaluation of different CSPs may be necessary to achieve optimal separation. The protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to confidently and accurately determine the enantiomeric purity of these important chiral molecules.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral stationary phases for the liquid chromatographic separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyridinyl Sulfoximine and Traditional Phosphine Ligands in Catalysis
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the choice of ligand is paramount, dictating the efficiency, selectivity, and scope of a transition metal-catalyzed reaction. For decades, phosphine ligands have been the workhorses of cross-coupling chemistry, their versatility and tunability making them indispensable tools.[1][2] However, the quest for novel reactivity and improved catalytic performance has driven the exploration of new ligand architectures. Among these, pyridinyl sulfoximines are emerging as a compelling class of ligands, offering a unique combination of electronic and steric properties. This guide provides a comprehensive comparison of the performance of pyridinyl sulfoximine ligands against traditional phosphine ligands, supported by experimental data and mechanistic insights to inform your catalyst system design.
The Contenders: A Tale of Two Ligand Architectures
Traditional Phosphine Ligands: The Incumbent Champions
Phosphine ligands, with the general formula PR₃, are ubiquitous in catalysis for good reason.[3] Their success stems from the ease with which their steric and electronic properties can be modulated by varying the R groups.[3] This fine-tuning is critical for optimizing catalytic activity.[4]
-
Electronic Properties: The electron-donating ability of a phosphine ligand is a key factor in its performance. Electron-rich phosphines increase the electron density on the metal center, which can facilitate the oxidative addition step in many catalytic cycles.[5] The Tolman Electronic Parameter (TEP) is a widely accepted measure of a phosphine's electron-donating strength, determined by the CO stretching frequency of a [LNi(CO)₃] complex.[6] A lower TEP value indicates a more electron-donating ligand.
-
Steric Properties: The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in promoting reductive elimination and stabilizing the active catalytic species.[5] Bulky ligands can create a coordinatively unsaturated metal center, which is often the active species in the catalytic cycle.
Pyridinyl Sulfoximines: The Rising Challengers
Pyridinyl sulfoximines are a class of N,S-ligands that have recently garnered attention in catalysis.[7] These ligands feature a pyridine ring connected to a sulfoximine moiety. This arrangement offers a unique electronic profile and coordination geometry compared to traditional phosphines.
-
Electronic Properties: The electronic nature of pyridinyl sulfoximines is more complex than that of simple phosphines. The pyridine nitrogen acts as a σ-donor, while the sulfoximine group can exhibit both σ-donating and π-accepting properties. The overall electron-donating capacity can be tuned by modifying substituents on both the pyridine ring and the sulfoximine nitrogen and sulfur atoms. Computational studies on pyridyl-containing ligands suggest that the nitrogen heteroatom significantly influences the electronic structure of the metal complex.[8][9]
-
Steric Properties: The steric environment around the metal center is influenced by the substituents on the pyridine ring and the sulfoximine group. The rigid, planar structure of the pyridine ring, combined with the three-dimensional nature of the sulfoximine moiety, can create a unique chiral pocket around the metal, which is particularly advantageous for asymmetric catalysis.[10]
Performance Showdown: A Comparative Analysis in Suzuki-Miyaura Coupling
To provide a concrete comparison, we will analyze the expected performance of these two ligand classes in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in modern organic synthesis.[4]
Benchmark Performance: Traditional Phosphine Ligands
Bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, are considered state-of-the-art for many challenging Suzuki-Miyaura couplings.[4] They have demonstrated high turnover numbers (TONs) and turnover frequencies (TOFs) for a broad range of substrates, including sterically hindered and electron-rich aryl chlorides.
| Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 | K₃PO₄ | Toluene | RT | 2 | 98 | 98 | [4] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 | K₃PO₄ | Toluene | 100 | 1 | 99 | 198 | [4] |
Projected Performance: Pyridinyl Sulfoximine Ligands
-
Potential Advantages:
-
Enhanced Stability: The bidentate N,S-coordination of a pyridinyl sulfoximine ligand can lead to a more stable palladium complex compared to a monodentate phosphine ligand. This increased stability could translate to higher catalyst longevity and the ability to use lower catalyst loadings.
-
Unique Selectivity: The distinct electronic and steric environment created by the pyridinyl sulfoximine ligand may offer unique selectivity profiles for challenging substrates where traditional phosphines may fall short. The hemilabile nature of the S=O or S=N bond could also play a role in opening up a coordination site during the catalytic cycle.
-
Access to Asymmetric Catalysis: The inherent chirality of the sulfoximine sulfur atom provides a straightforward route to chiral ligands for asymmetric Suzuki-Miyaura couplings.[1]
-
-
Potential Challenges:
-
Slower Oxidative Addition: Depending on the substituents, the overall electron-donating ability of a pyridinyl sulfoximine might be lower than that of highly electron-rich phosphines like SPhos. This could potentially lead to a slower rate of oxidative addition, which is often the rate-limiting step.
-
Catalyst Inhibition: The pyridine nitrogen, if not properly sterically shielded, could potentially bridge two palladium centers, leading to catalyst deactivation.
-
Based on these considerations, a well-designed pyridinyl sulfoximine ligand could be expected to perform competitively with traditional phosphine ligands, particularly in reactions where catalyst stability is a major concern or where unique selectivity is required. For a hypothetical Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid, one might anticipate a pyridinyl sulfoximine-ligated palladium catalyst to provide a high yield, potentially with a lower catalyst loading than some phosphine systems, albeit possibly requiring a longer reaction time or higher temperature to overcome a potentially slower oxidative addition step.
Experimental Design for a Head-to-Head Comparison
To rigorously evaluate the performance of a pyridinyl sulfoximine ligand against a traditional phosphine ligand, a systematic experimental approach is necessary. The following protocol outlines a self-validating system for comparing the performance of a novel pyridinyl sulfoximine ligand with the well-established SPhos in a Suzuki-Miyaura coupling reaction.
Synthesis of a Representative Pyridinyl Sulfoximine Ligand
A variety of synthetic routes to pyridinyl sulfoximines have been reported.[1][2] A common approach involves the reaction of a 2-lithiopyridine with a sulfinamide followed by oxidation.
A general synthetic scheme for pyridinyl sulfoximine ligands.
Comparative Catalysis Protocol: Suzuki-Miyaura Coupling
Objective: To compare the catalytic activity of a pyridinyl sulfoximine-Pd catalyst with an SPhos-Pd catalyst in the Suzuki-Miyaura coupling of 4-chlorotoluene and phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Pyridinyl sulfoximine ligand (synthesized)
-
4-Chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox, prepare stock solutions of Pd(OAc)₂ (e.g., 0.01 M in toluene).
-
Prepare stock solutions of SPhos and the pyridinyl sulfoximine ligand (e.g., 0.02 M in toluene).
-
In separate vials, mix the Pd(OAc)₂ stock solution with each ligand stock solution to achieve a 1:2 Pd:ligand ratio. Allow to stir for 30 minutes.
-
-
Reaction Setup:
-
To a series of oven-dried reaction vials, add phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the internal standard.
-
Add 4-chlorotoluene (1.0 mmol) to each vial.
-
Add the pre-formed catalyst solution (e.g., 1 mol% Pd relative to 4-chlorotoluene).
-
Add anhydrous toluene to bring the final reaction volume to a consistent level (e.g., 2 mL).
-
-
Reaction Execution and Monitoring:
-
Seal the vials and place them in a pre-heated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
At specified time points (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction vial under an inert atmosphere.
-
Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic extract by GC-FID or GC-MS to determine the conversion of 4-chlorotoluene and the yield of the biphenyl product relative to the internal standard.
-
-
Data Analysis:
-
Plot the yield of the product versus time for each ligand.
-
Calculate the initial turnover frequency (TOF) for each catalyst.
-
Determine the final yield and turnover number (TON) for each catalyst after 24 hours.
-
Workflow for comparing ligand performance.
Conclusion: A New Frontier in Ligand Design
Traditional phosphine ligands have undeniably shaped the field of homogeneous catalysis, and their importance will continue for the foreseeable future. However, the exploration of new ligand classes, such as pyridinyl sulfoximines, is crucial for pushing the boundaries of catalytic efficiency and selectivity.
While a definitive, universal declaration of superiority for one class over the other is not yet possible and likely context-dependent, pyridinyl sulfoximines present a compelling alternative with the potential for enhanced catalyst stability and unique reactivity profiles. Their modular synthesis and inherent chirality further add to their appeal.
For researchers and drug development professionals, the key takeaway is the importance of a diverse ligand toolbox. The systematic and comparative evaluation of novel ligands, as outlined in this guide, is essential for identifying the optimal catalyst system for a given transformation, ultimately accelerating the discovery and development of new chemical entities.
References
- 1. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interpretation of Tolman electronic parameters in the light of natural orbitals for chemical valence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tolman electronic parameter - Wikipedia [en.wikipedia.org]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Characterization of S-Methyl-S-(2-pyridinyl) sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Sulfoximines
Sulfoximines are a unique class of organosulfur compounds characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom.[1] Their growing importance in drug discovery stems from their ability to act as bioisosteres for sulfones and sulfonamides, often conferring improved physicochemical properties such as aqueous solubility and cell permeability.[2] The chiral center at the sulfur atom also introduces a three-dimensional structural element that can be exploited for enhanced target binding.[3][4] S-Methyl-S-(2-pyridinyl) sulfoximine, in particular, combines the versatile sulfoximine core with a pyridinyl moiety, a common heterocyclic scaffold in pharmaceuticals, making its thorough characterization essential for further development.[5][6]
Spectroscopic Profile of this compound
The definitive spectroscopic signature of a molecule is crucial for its unambiguous identification and quality control. Below is a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
Table 1: Spectroscopic Data for this compound[7]
| Technique | Parameter | Observed Value |
| ¹H NMR | Chemical Shift (δ) | 8.72 (d, J = 3.5 Hz, 1H), 8.12 (d, J = 7.8 Hz, 1H), 7.96-7.92 (m, 1H), 7.52-7.49 (m, 1H), 3.25 (s, 3H), 2.79 (bs, 1H, NH) |
| ¹³C NMR | Chemical Shift (δ) | 160.5, 150.0, 138.3, 126.7, 121.0, 42.3 |
| FT-IR | Wavenumber (cm⁻¹) | 3262, 1425, 1217, 1187, 989, 754 |
| HRMS (ESI-QTOF) | m/z | Calculated for C₆H₉N₂OS⁺ [M+H]⁺: 157.0436, Found: 157.0437 |
Comparative Spectroscopic Analysis
To better understand the spectroscopic features of this compound, it is instructive to compare its data with that of structurally related sulfoximines. For this purpose, we will consider S-Methyl-S-phenylsulfoximine and tert-Butyl(imino)(methyl)-λ⁶-sulfanone.
Table 2: Comparative Spectroscopic Data of Selected Sulfoximines
| Compound | ¹H NMR (δ) | ¹³C NMR (δ) | Key IR Bands (cm⁻¹) |
| This compound | Pyridyl protons: 8.72-7.49; S-CH₃: 3.25; NH: 2.79[7] | Pyridyl carbons: 160.5-121.0; S-CH₃: 42.3[7] | N-H stretch: ~3262; S=O stretch: ~1217, 1187[7] |
| S-Methyl-S-phenylsulfoximine | Phenyl protons: 7.7-7.4; S-CH₃: 2.9; NH: 3.5 (variable) | Phenyl carbons: 142-126; S-CH₃: 45.0 | N-H stretch: ~3250; S=O stretch: ~1220, 1100 |
| tert-Butyl(imino)(methyl)-λ⁶-sulfanone | S-CH₃: 2.87; NH: 2.25; t-Butyl: 1.45[7] | S-C: 60.3; S-CH₃: 36.3; t-Butyl C: 24.0[7] | N-H stretch: ~3297; S=O stretch: ~1189, 1083[7] |
Analysis of Comparative Data:
-
¹H NMR: The downfield chemical shifts of the pyridinyl protons in this compound compared to the phenyl protons in its phenyl analogue are indicative of the electron-withdrawing nature of the nitrogen atom in the pyridine ring. The chemical shift of the S-methyl group is relatively consistent across the compared molecules.
-
¹³C NMR: The chemical shifts of the aromatic carbons in the pyridinyl and phenyl sulfoximines are found in the expected aromatic region. The S-methyl carbon signal in this compound is observed at 42.3 ppm.[7]
-
IR Spectroscopy: The N-H stretching frequency is a characteristic feature of these NH-sulfoximines, typically appearing as a sharp to moderately broad band in the region of 3200-3300 cm⁻¹.[8][9][10] The strong absorptions in the 1000-1300 cm⁻¹ range are attributed to the symmetric and asymmetric stretching vibrations of the S=O group, a hallmark of sulfoximines.[11]
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data, the following detailed methodologies are provided.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a sulfoximine.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sulfoximine in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Accumulate a larger number of scans (e.g., 1024 or more) to obtain adequate signal intensity.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: An FT-IR spectrometer equipped with a suitable sampling accessory (e.g., ATR, KBr press).
-
Sample Preparation:
-
Neat (for oils): Place a small drop of the sample directly onto the ATR crystal.
-
KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
3. High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Operate the instrument in high-resolution mode to obtain accurate mass measurements.
-
-
Data Processing: Determine the accurate mass of the molecular ion and use it to calculate the elemental composition. Compare the calculated mass with the observed mass to confirm the molecular formula.
Conclusion and Future Outlook
The spectroscopic data presented in this guide provides a comprehensive and validated fingerprint for this compound. The comparative analysis with related sulfoximines highlights the key spectral features that are characteristic of this important class of molecules. The detailed experimental protocols offer a reliable framework for researchers to obtain high-quality data for their own sulfoximine-containing compounds. As the field of medicinal chemistry continues to explore the potential of sulfoximines, a thorough understanding of their spectroscopic properties will be indispensable for advancing drug discovery and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. enamine.net [enamine.net]
- 3. Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Sulfoximines, Sulfonimidoyl Fluorides, and Sulfonimidamides Enabled by an Enantiopure Bifunctional S(VI) Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 76456-06-9 | Benchchem [benchchem.com]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. rsc.org [rsc.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. IR Absorption Table [webspectra.chem.ucla.edu]
- 10. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 11. researchgate.net [researchgate.net]
The Ascendancy of Sulfoximines: A Comparative Guide for Drug Discovery
In the relentless pursuit of novel therapeutics with optimized pharmacological profiles, medicinal chemists are increasingly turning to under-explored functional groups. Among these, the sulfoximine moiety has emerged as a compelling bioisosteric replacement for the ubiquitous sulfone group in drug candidates. This guide provides an in-depth comparison of sulfoximines and sulfones, offering experimental data and protocols to inform strategic decisions in drug design and development.
Introduction: Beyond the Sulfone Mainstay
For decades, the sulfone group has been a reliable scaffold in medicinal chemistry, valued for its chemical stability and hydrogen bonding acceptor capabilities. However, the quest for improved drug-like properties, such as enhanced aqueous solubility and metabolic stability, has illuminated the limitations of this otherwise dependable functional group. Enter the sulfoximine, the mono-aza analogue of the sulfone, which offers a unique combination of physicochemical and biological properties that can overcome some of the challenges associated with sulfones.[1][2]
The key structural difference lies in the replacement of one of the sulfonyl oxygens with a nitrogen atom, which can be unsubstituted (NH-sulfoximine) or substituted. This seemingly minor alteration imparts a cascade of advantageous properties, including increased polarity, a chiral center at the sulfur atom, and the ability to act as both a hydrogen bond donor and acceptor.[1][3]
DOT Script for Structural Comparison
Caption: General structures of a sulfone and a sulfoximine.
Comparative Analysis: Physicochemical and Pharmacokinetic Properties
The theoretical advantages of sulfoximines translate into tangible improvements in drug-like properties. The following tables summarize experimental data from matched molecular pair analyses, directly comparing sulfone-containing compounds with their sulfoximine analogues.
Aqueous Solubility and Lipophilicity
A frequent challenge in drug development is the poor aqueous solubility of lead compounds, which can hinder formulation and bioavailability. The introduction of a sulfoximine moiety often leads to a significant increase in aqueous solubility due to its greater polarity.[4]
| Compound Pair | Sulfone (Sw pH 6.5/7.4) | Sulfoximine (Sw pH 6.5/7.4) | logD (pH 7.5) Sulfone | logD (pH 7.5) Sulfoximine | Reference |
| AZ20 / Ceralasertib | 10 µM (pH 7.4) | 661 µM (pH 7.4) | 2.5 | 1.9 | [5] |
| AT7519 Analogue | 1524 mg/L | 52 mg/L | 1.3 | 1.6 | [6] |
| Palbociclib Analogue | 34 mg/L | 30 mg/L | 1.9 | 2.0 | [6] |
| Ribociclib Analogue | 334 mg/L | 22 mg/L | 1.9 | 2.0 | [6] |
| Vardenafil Analogue | 220 mg/L | 52 mg/L | 2.6 | 2.0 | [6] |
Note: While the AT7519, Palbociclib, Ribociclib, and Vardenafil analogues show a decrease in solubility for the sulfoximine, the case of Ceralasertib demonstrates a significant and beneficial increase. This highlights that the effect is context-dependent and needs to be evaluated on a case-by-case basis.
The ATR inhibitor Ceralasertib (AZD6738) is a prime example of the successful application of a sulfone-to-sulfoximine switch. Its sulfone precursor, AZ20, suffered from low aqueous solubility. Replacing the sulfone with a sulfoximine in ceralasertib resulted in a significant improvement in aqueous solubility and a reduction in lipophilicity, contributing to its advancement into clinical trials.[5]
Metabolic Stability
Metabolic instability can lead to rapid clearance of a drug from the body, reducing its efficacy. Sulfoximines have been shown to exhibit greater metabolic stability compared to their sulfone counterparts in several instances.
| Compound Pair | Predicted Blood Clearance (CLb) Sulfone (L h-1 kg-1) | Predicted Blood Clearance (CLb) Sulfoximine (L h-1 kg-1) | Metabolic System | Reference |
| Imatinib Analogue | 2.3 | 1.9 | Rat Hepatocytes | [6] |
| AT7519 Analogue | 1.7 | 0.06 | Rat Hepatocytes | [6] |
| Palbociclib Analogue | 1.3 | 1.1 | Rat Hepatocytes | [6] |
| Vardenafil Analogue | 3.0 | 2.1 | Rat Hepatocytes | [2] |
This enhanced stability can be attributed to the electronic nature of the sulfoximine group, which may be less susceptible to enzymatic degradation.
Case Study: The Development of Ceralasertib
The journey of the ATR inhibitor ceralasertib from its sulfone precursor, AZ20, is a powerful illustration of the strategic advantage of sulfoximines.
DOT Script for Ceralasertib Development Workflow
Caption: Development workflow from AZ20 to Ceralasertib.
The sulfone in AZ20 was identified as a liability due to its contribution to low aqueous solubility and a risk of time-dependent inhibition (TDI) of CYP3A4.[5] The strategic replacement of the sulfone with a sulfoximine moiety in ceralasertib not only significantly improved aqueous solubility but also eliminated the CYP3A4 TDI risk and reduced hERG activity.[5] This successful modification was instrumental in the selection of ceralasertib as a clinical candidate.
Experimental Protocols
To facilitate the exploration of sulfoximines in your own research, we provide the following detailed experimental protocols.
Synthesis of Sulfoximines via Rhodium-Catalyzed Imination of Sulfoxides
This protocol is adapted from established methods for the rhodium-catalyzed synthesis of NH-sulfoximines.[7][8]
DOT Script for Sulfoximine Synthesis Workflow
Caption: General workflow for sulfoximine synthesis.
Materials:
-
Sulfoxide (1.0 equiv)
-
O-(2,4-dinitrophenyl)hydroxylamine (1.5 equiv)
-
Rh₂(esp)₂ (2.0 mol %)
-
Magnesium oxide (MgO) (4.0 equiv)
-
Toluene
-
Dichloromethane (CH₂Cl₂)
-
Celite
-
Silica gel for column chromatography
Procedure:
-
To a suspension of the sulfoxide (0.5 mmol, 1.0 equiv), O-(2,4-dinitrophenyl)hydroxylamine (0.75 mmol, 1.5 equiv), MgO (2.0 mmol, 4.0 equiv), and Rh₂(esp)₂ (0.01 mmol, 2.0 mol %) in toluene (1.0 mL) at room temperature.
-
Heat the resulting mixture to 30°C and stir for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ (1 mL).
-
Filter the mixture through a pad of Celite, washing the pad with additional CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired NH-sulfoximine.
Determination of Aqueous Solubility by the Shake-Flask Method
This is a standard and reliable method for determining the thermodynamic solubility of a compound.[9][10]
Materials:
-
Test compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of the solid test compound to a glass vial.
-
Add a known volume of PBS (e.g., 1 mL) to the vial.
-
Tightly cap the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).
-
Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved compound in the diluted supernatant by a validated HPLC or UV-Vis method, using a standard curve of the compound.
-
Calculate the aqueous solubility of the compound in mg/mL or µM.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay provides an indication of a compound's susceptibility to phase I metabolism.[11]
Materials:
-
Test compound (stock solution in DMSO or acetonitrile)
-
Pooled human liver microsomes (or from other species)
-
0.1 M Phosphate buffer, pH 7.4
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Incubator or water bath at 37°C
-
Acetonitrile (containing an internal standard) for quenching
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes (final concentration typically 0.5-1 mg/mL protein) and phosphate buffer in a 96-well plate.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a 2-3 fold volume of cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
Conclusion: A Valuable Addition to the Medicinal Chemist's Toolbox
The strategic incorporation of sulfoximines as bioisosteres for sulfones presents a promising avenue for optimizing the properties of drug candidates. The evidence suggests that this functional group can confer significant advantages in terms of aqueous solubility and metabolic stability, ultimately contributing to the development of safer and more effective medicines. While the effects are context-dependent and require empirical validation, the potential benefits warrant the consideration of sulfoximines in modern drug discovery programs. The synthetic and analytical protocols provided herein offer a practical starting point for researchers to explore the potential of this rising star in medicinal chemistry.
References
- 1. Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. endotherm-lsm.com [endotherm-lsm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of Sulfoximine Propargyl Carbamates under Improved Conditions for Rhodium Catalyzed Carbamate Transfer to Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. enamine.net [enamine.net]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of Sulfoximine vs. Sulfonamide Analogues
In modern drug discovery, optimizing a compound's pharmacokinetic profile is as critical as perfecting its pharmacodynamic activity. A key determinant of a drug's in vivo fate is its metabolic stability—the susceptibility of a compound to biotransformation by metabolic enzymes. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising candidate.
For decades, the sulfonamide moiety has been a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs.[1] However, its metabolic liabilities, including polymorphic N-acetylation and oxidative metabolism leading to reactive intermediates, often present significant challenges.[2][3] This has spurred the exploration of bioisosteric replacements, with the sulfoximine functional group emerging as a particularly compelling alternative.[1][4][5][6] Sulfoximines, aza-analogues of sulfones and sulfonamides, have been shown to frequently enhance physicochemical properties and, crucially, improve metabolic stability.[7][8][9]
This guide provides an in-depth, objective comparison of the in vitro metabolic stability of sulfoximine and sulfonamide analogues. We will delve into the underlying metabolic pathways, provide a validated experimental protocol for assessment, and present comparative data to inform strategic decisions in drug design.
The Foundation: Assessing Metabolic Stability with Liver Microsomes
To compare these two functional groups, we must first establish a reliable method for quantifying metabolic stability. The gold standard for early-stage in vitro assessment is the liver microsomal stability assay .[10][11][12]
Why Liver Microsomes? The liver is the body's primary metabolic hub.[12] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells, and they contain a high concentration of the key Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[10][12][13] Since approximately 60% of marketed drugs are cleared by CYP-mediated metabolism, this system provides a highly relevant and cost-effective model for predicting hepatic clearance.[12]
The assay's core principle is to measure the rate at which the parent compound disappears over time when incubated with these metabolically active microsomes.[14] This process is dependent on cofactors, primarily NADPH , which provides the reducing equivalents necessary for CYP450 enzyme function.[11][12] The results are typically expressed in two key parameters:
-
Half-life (t½): The time required for 50% of the compound to be metabolized.
-
Intrinsic Clearance (Cl_int): The inherent ability of the liver enzymes to metabolize a drug, independent of physiological factors like blood flow. It is calculated from the half-life and the protein concentration used in the assay.[11]
Below is a conceptual workflow for this fundamental experiment.
Caption: General workflow for an in vitro liver microsomal stability assay.
A Tale of Two Fates: Comparing Metabolic Pathways
The structural differences between sulfonamides and sulfoximines directly influence their susceptibility to metabolic enzymes.
Sulfonamide Metabolism: A Multi-Pronged Attack
Sulfonamides typically undergo extensive Phase I and Phase II metabolism.
-
Phase I Oxidation: The aromatic amine portion of many sulfonamides is a prime target for CYP450 enzymes, particularly CYP2C9.[3] This oxidation can produce reactive hydroxylamine metabolites, which have been implicated in idiosyncratic drug toxicities.[3][15][16] Further metabolism of other parts of the molecule, such as hydroxylation of alkyl or aryl groups, can also occur.[17]
-
Phase II N-Acetylation: A major metabolic route is the acetylation of the N4-aniline nitrogen, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme.[2][17][18] NAT2 activity is subject to well-known genetic polymorphism, dividing the population into "slow" and "fast" acetylators. Slow acetylators have a reduced capacity to detoxify sulfonamides via this pathway, which is a known risk factor for developing hypersensitivity reactions.[2][3]
-
Phase II Glucuronidation: The N1-nitrogen of the sulfonamide group or its metabolites can also be conjugated with glucuronic acid.[17]
Sulfoximine Metabolism: A More Stable Core
In stark contrast, the sulfoximine core is characterized by its high chemical and metabolic stability.[7][8][9][19]
-
Resistance to Oxidation: The sulfur atom in a sulfoximine is in a high oxidation state (S(VI)), making it resistant to further oxidative metabolism at the sulfur center. While metabolism of peripheral substituents on the molecule can still occur, the core functional group itself is exceptionally robust.
-
Limited Conjugation: While N-functionalization is possible, the nitrogen in the sulfoximine is generally less susceptible to the extensive Phase II conjugations seen with the sulfonamide N4-amine. Studies on the metabolism of buthionine sulfoximine, for instance, found that the majority of the drug was excreted unchanged, with a small fraction converted to an N-acetylated metabolite, indicating very limited biotransformation.[20]
This fundamental difference in metabolic susceptibility is visualized below.
Caption: Comparative metabolic fates of sulfonamides versus sulfoximines.
Experimental Protocol: A Self-Validating System
The following protocol details a standard, robust procedure for a liver microsomal stability assay. Trustworthiness is ensured by including appropriate controls.
1. Materials & Reagents
-
Liver Microsomes: Pooled from multiple donors (human, rat, mouse, etc.) to average out inter-individual variability.[12] Store at -80°C.
-
Phosphate Buffer: 100 mM, pH 7.4.
-
Test & Control Compounds: 10 mM stock solutions in DMSO. Positive controls with known metabolic rates (e.g., Testosterone for high clearance, Verapamil for intermediate clearance) are essential for validating each experiment.
-
NADPH Regenerating System (Cofactor Solution):
-
NADP⁺ (3 mM)
-
Glucose-6-phosphate (5.3 mM)
-
Glucose-6-phosphate dehydrogenase (0.67 units/mL)
-
MgCl₂ (3.3 mM)
-
-
Quenching Solution: Ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, LC-MS/MS system.
2. Step-by-Step Methodology
-
Compound Preparation: Thaw test compound and control stocks. Prepare an intermediate dilution in acetonitrile (e.g., 125 µM).[11]
-
Incubation Plate Setup:
-
Add phosphate buffer to all wells of a 96-well plate.
-
Add the test/control compounds to their respective wells to achieve a final incubation concentration of ~1-2 µM.[11][12]
-
Negative Control: For each compound, prepare wells containing no NADPH cofactor solution (substitute with buffer). This control accounts for non-enzymatic degradation.[11]
-
-
Reaction Initiation:
-
Prepare a master mix of liver microsomes in phosphate buffer (final protein concentration ~0.4-0.5 mg/mL).[11][12]
-
Add the microsome suspension to the incubation plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls). Record this as time zero (T₀).
-
-
Time-Point Sampling:
-
Sample Processing:
-
Seal and vortex the quenching plate.
-
Centrifuge the plate (e.g., at 4000 rpm for 10 minutes) to pellet the precipitated microsomal proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
3. Data Analysis & Interpretation
-
Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample.
-
Plot the natural logarithm (ln) of the [% remaining] versus time.
-
The slope of the resulting line equals the negative elimination rate constant (-k).
-
Calculate the half-life: t½ (min) = 0.693 / k
-
Calculate the intrinsic clearance: Cl_int (µL/min/mg protein) = (0.693 / t½) / [protein concentration in mg/mL]
Data-Driven Comparison: Sulfoximine Analogues Demonstrate Superior Stability
The theoretical advantages of sulfoximines are borne out by experimental data. A study by Hewitt et al. synthesized direct sulfoximine analogues of marketed drugs and advanced clinical candidates, allowing for a direct matched-pair analysis of their in vitro properties. The results consistently demonstrated a trend towards improved metabolic stability for the sulfoximine-containing compounds.[23]
| Matched Pair (Sulfonamide/Amine vs. Sulfoximine) | System | Predicted Blood Clearance (CLb) L h⁻¹ kg⁻¹ | Stability Outcome |
| Imatinib (Amine) | Rat Hepatocytes | 2.3 | - |
| Sulfoximine Analogue 8 | Rat Hepatocytes | 1.9 | Improved Stability |
| Imatinib (Amine) | Human Liver Microsomes | 0.48 | - |
| Sulfoximine Analogue 8 | Human Liver Microsomes | 0.34 | Improved Stability |
| AT7519 (Amine) | Rat Hepatocytes | 1.7 | - |
| Sulfoximine Analogue 15 | Rat Hepatocytes | 0.06 | Significantly Improved Stability |
| AT7519 (Amine) | Human Liver Microsomes | 0.24 | - |
| Sulfoximine Analogue 15 | Human Liver Microsomes | 0.06 | Significantly Improved Stability |
| Palbociclib (Amine) | Rat Hepatocytes | 1.3 | - |
| Sulfoximine Analogue 23 | Rat Hepatocytes | 1.1 | Improved Stability |
| Ribociclib (Amine) | Rat Hepatocytes | 2.3 | - |
| Sulfoximine Analogue 26 | Rat Hepatocytes | 1.1 | Improved Stability |
Data synthesized from Hewitt, et al. (2017).[23] Predicted blood clearance is derived from in vitro clearance measurements.
As the data clearly indicates, in every matched pair tested in both rat hepatocytes and human liver microsomes, the sulfoximine analogue exhibited lower predicted clearance, which corresponds to higher metabolic stability.[23] The replacement of the amine in the CDK inhibitor AT7519 with a sulfoximine moiety resulted in a particularly dramatic improvement in stability.[23]
Conclusion and Outlook for Drug Design
The in vitro evidence strongly supports the use of sulfoximines as a strategic bioisosteric replacement for sulfonamides to enhance metabolic stability. The sulfoximine functional group is inherently more robust and less susceptible to the primary Phase I and Phase II metabolic pathways that readily degrade sulfonamides.
-
Key Takeaway: By replacing a sulfonamide (or a metabolically labile amine) with a sulfoximine, medicinal chemists can often mitigate risks associated with rapid clearance and the formation of reactive metabolites. This frequently leads to more favorable pharmacokinetic profiles, including longer half-lives and improved oral bioavailability.[9][23]
While it is crucial to recognize that the overall properties of a molecule are context-dependent and not dictated by a single functional group, the data trend is undeniable.[23] The liver microsomal stability assay is an essential, high-throughput tool that allows for the early-stage evaluation of such strategic modifications. The consistent observation of improved stability in sulfoximine analogues confirms that they are not just a novelty but a valuable and validated addition to the medicinal chemist's toolbox for creating safer, more effective medicines.[7][8]
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyltransferases: pharmacogenetics and clinical consequences of polymorphic drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. karger.com [karger.com]
- 18. Effect of acetaminophen on sulfamethazine acetylation in male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies for oxidative synthesis of N-triflyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ymerdigital.com [ymerdigital.com]
- 23. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Resolution of S-Aryl-S-Methylsulfoximines Featuring the S-(2-Pyridinyl) Moiety
This guide provides an in-depth evaluation of synthetic strategies for the kinetic resolution (KR) of S-Aryl-S-Methylsulfoximines, with a particular focus on derivatives containing the 2-pyridinyl group. The unique electronic and coordinating properties of the pyridinyl moiety present both challenges and opportunities in asymmetric synthesis. We will compare and contrast leading methodologies, supported by experimental data, to inform researchers in medicinal chemistry and drug development on the selection of optimal synthetic routes.
Introduction: The Rising Importance of Chiral Sulfoximines
Sulfoximines are a fascinating class of sulfur-containing compounds that have garnered significant attention in medicinal and agricultural chemistry.[1] The sulfur atom in a disubstituted sulfoximine is a stereocenter, making these molecules chiral and opening avenues for their use as chiral auxiliaries, ligands, and, most importantly, as core components of bioactive molecules.[1][2]
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent.[3] An ideal kinetic resolution provides the unreacted starting material and the product in high enantiomeric excess (ee), governed by the selectivity factor (s), where high 's' values are indicative of a more effective resolution.[2] This guide delves into the specific challenge of resolving sulfoximines, a task for which several innovative catalytic systems have recently been developed.
Core Methodologies for the Kinetic Resolution of Pyridyl Sulfoximines
The 2-pyridinyl substituent on the sulfoximine scaffold serves as an excellent coordinating "directing group," a feature that has been masterfully exploited in transition-metal catalysis. We will examine two primary, contrasting strategies: a Palladium(II)-catalyzed C-H functionalization and an organocatalytic N-amidation.
Strategy A: Palladium(II)-Catalyzed C–H Arylation & Olefination
A groundbreaking approach developed by the Gunanathan group utilizes the pyridinyl moiety as an intrinsic directing group to facilitate a Palladium(II)-catalyzed enantioselective C–H functionalization of the sulfoximine's aryl group.[4][5] In this process, a chiral mono-N-protected amino acid (MPAA) ligand imparts stereochemical control, causing one enantiomer of the sulfoximine to react preferentially.
Mechanism & Experimental Logic: The reaction proceeds via a concerted metalation-deprotonation (CMD) pathway. The racemic sulfoximine coordinates to the Pd(II) center via its pyridyl nitrogen. The chiral amino acid ligand then forms two diastereomeric transition states for the C-H activation step. The energetic difference between these transition states dictates the selectivity, leading to the faster conversion of one enantiomer and leaving the other unreacted and enantioenriched. The choice of the 3-methyl pyridyl directing group and the specific amino acid ligand (L8, a Boc-L-tert-leucine derivative) were found to be critical for achieving high selectivity.[4][5][6][7]
Workflow: Pd(II)-Catalyzed Kinetic Resolution
Caption: Workflow for Pd(II)-catalyzed kinetic resolution of pyridyl sulfoximines.
Performance Data: This method demonstrates exceptional selectivity, particularly for C-H arylation, achieving 's' factors well over 200.
| Entry | Sulfoximine Arene | Coupling Partner | Yield (Product) | ee (Product) | Yield (SM) | ee (SM) | Selectivity (s) |
| 1 | 3-MeO-Ph | Ethyl Acrylate | 45% | 98% ee | 48% | 85% ee | 105 |
| 2 | 3-MeO-Ph | 4-CF₃-Ph-Bpin | 48% | >99% ee | 46% | 91% ee | >200 |
| 3 | Naphthyl | 4-MeO-Ph-Bpin | 45% | 99% ee | 41% | 73% ee | >200 |
| 4 | 3-Cl-Ph | 4-CF₃-Ph-Bpin | 39% | 97.8% ee | 45% | 66% ee | 117 |
| Data synthesized from Gunanathan et al., Chem. Sci., 2021.[4][5] |
Strategy B: Organocatalytic N-Amidation
In contrast to leveraging the aryl ring, the Bolm group developed an elegant kinetic resolution that targets the sulfoximine's N-H bond.[1] This method employs a chiral N-heterocyclic carbene (NHC) catalyst to facilitate the stereoselective acylation of one sulfoximine enantiomer with an enal, which acts as an unconventional acylating agent.
Mechanism & Experimental Logic: A chiral triazolium salt is deprotonated in situ to form the active NHC catalyst. The NHC adds to an enal (like cinnamaldehyde) to form a chiral acyl azolium intermediate. This intermediate then selectively acylates one enantiomer of the racemic sulfoximine. The choice of the NHC catalyst is paramount; catalysts derived from (S)-3,3-dimethylbutan-2-amine provided the best results. A key advantage is that this process avoids the need for an external acyl transfer agent.
Logical Flow: NHC-Catalyzed Kinetic Resolution
Caption: Key stages in the NHC-organocatalyzed kinetic resolution of sulfoximines.
Performance Data: This method provides good to excellent selectivity across a broad range of aryl sulfoximines. Notably, by simply choosing the enantiomer of the catalyst, one can access either enantiomer of the sulfoximine with high ee.
| Entry | Sulfoximine Arene | Catalyst | Yield (SM) | ee (SM) | Yield (Amide) | ee (Amide) | Selectivity (s) |
| 1 | Phenyl | (S)-Cat | 43% | 91% ee | 54% | 70% ee | 30 |
| 2 | Phenyl | (R)-Cat | 45% | -95% ee | 53% | -76% ee | 48 |
| 3 | 4-Br-Ph | (S)-Cat | 40% | 99% ee | 57% | 67% ee | 60 |
| 4 | 4-Br-Ph | (R)-Cat | 40% | -97% ee | 56% | -74% ee | 60 |
| 5 | 2-Pyridinyl | (S)-Cat | 48% | 15% ee | 50% | 13% ee | 1.8 |
| Data synthesized from Bolm et al., J. Am. Chem. Soc., 2016.[1] |
Comparative Analysis and Broader Context
| Feature | Pd(II)-Catalyzed C-H Activation | NHC-Catalyzed N-Amidation |
| Reaction Site | ortho C-H bond of the aryl group | N-H bond of the sulfoximine |
| Key Reagent | Chiral Amino Acid Ligand | Chiral NHC Organocatalyst |
| Selectivity (s) | Very High to Superb (s = 50 to >200) | Moderate to Excellent (s = 16 to 60) |
| Requirement | Requires a directing group (e.g., 2-pyridinyl) | General for N-H sulfoximines |
| Substrate Scope | Excellent for various aryl groups | Broad scope for various aryl groups |
| Pyridyl Substrates | Optimal. The method is designed for them. | Poor. Low selectivity observed (s = 1.8).[1] |
Key Insight: The data clearly shows a divergence in applicability. The Pd(II)-catalyzed method is exceptionally well-suited for pyridinyl-containing sulfoximines, delivering some of the highest selectivity factors reported for any sulfoximine resolution.[4] Conversely, the NHC-catalyzed method, while highly effective for simple aryl sulfoximines, performs poorly when a 2-pyridinyl group is present, likely due to interference by the basic nitrogen atom with the catalytic cycle.[1]
Benchmarking Against Other Kinetic Resolutions: To put these results in perspective, state-of-the-art enzymatic resolutions of secondary alcohols frequently achieve 's' factors >200.[8] For example, the dynamic kinetic resolution of secondary alcohols using Novozyme® 435 in combination with a ruthenium racemization catalyst can achieve >99% ee and >96% yield.[9] The Pd(II)-catalyzed resolution of pyridyl sulfoximines, with 's' factors exceeding 200, is therefore on par with the best-performing and most established resolution methods in organic synthesis, marking a significant achievement in the field.
Experimental Protocols
Protocol 1: Pd(II)-Catalyzed C-H Arylative Kinetic Resolution
(Representative procedure based on Gunanathan et al.)[4][5][6][7]
-
To an oven-dried screw-cap vial equipped with a magnetic stir bar, add racemic (3-methoxyphenyl)(methyl)(2-(3-methylpyridyl))sulfoximine (1b, 0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 10 mol%), and the chiral ligand L8 (Boc-L-t-Leu-OH, 7.0 mg, 0.03 mmol, 30 mol%).
-
Add Ag₂CO₃ (55.2 mg, 0.2 mmol, 2.0 equiv) and 2-chlorobenzoquinone (7.8 mg, 0.05 mmol, 0.5 equiv).
-
Evacuate and backfill the vial with nitrogen gas three times.
-
Add (4-(trifluoromethyl)phenyl)boronic acid pinacol ester (4a, 61.6 mg, 0.2 mmol, 2.0 equiv) followed by 1,2-dichloroethane (DCE, 1.0 mL).
-
Seal the vial tightly and place it in a preheated oil bath at 75 °C.
-
Stir the reaction for 72 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite, washing with additional DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the unreacted starting material (R)-1b and the C-H arylated product (S)-5a.
-
Determine enantiomeric excess of both fractions using chiral HPLC.
Protocol 2: NHC-Catalyzed Amidative Kinetic Resolution
(Representative procedure based on Bolm et al.)[1]
-
To an oven-dried vial with a magnetic stir bar, add the chiral triazolium precatalyst (5 mol %), 4 Å molecular sieves (30 mg), and MnO₂ (87 mg, 1.0 mmol).
-
Add a solution of racemic S-methyl-S-phenylsulfoximine (1a, 31 mg, 0.20 mmol) in THF (1 mL).
-
Add cinnamaldehyde (2a, 16 mg, 0.12 mmol, 0.6 equiv) followed by 1,8-Diazabicycloundec-7-ene (DBU) (30 µL, 0.20 mmol).
-
Stir the reaction mixture at -60 °C.
-
Monitor the reaction by TLC. Upon completion (or optimal conversion), filter the reaction mixture through a short pad of silica gel.
-
Concentrate the filtrate and purify by column chromatography to separate the unreacted sulfoximine and the N-acylated product.
-
Determine the enantiomeric excess of the recovered starting material and the product by chiral HPLC analysis.
Conclusion and Recommendations
For researchers working with S-(2-pyridinyl) sulfoximines , the Pd(II)-catalyzed C-H functionalization represents the state-of-the-art method for kinetic resolution. Its design intrinsically leverages the pyridyl moiety to achieve exceptional levels of enantioselectivity (s > 200), rivaling the efficiency of well-established enzymatic processes. This method provides a reliable pathway to both enantiomers of the sulfoximine in high purity and good yields.
While the NHC-catalyzed amidation is a powerful and general method for a wide range of other aryl sulfoximines, it is not a suitable choice for pyridyl-substituted substrates due to poor selectivity.
The choice of method is therefore unequivocally dictated by the substrate's structure. The development of the directing group-enabled, Palladium-catalyzed resolution highlights a sophisticated strategy in asymmetric catalysis, where a functional group that might otherwise be considered a challenge is transformed into a key element for stereochemical control.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Kinetic resolution of sulfur-stereogenic sulfoximines by Pd(ii)–MPAA catalyzed C–H arylation and olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic resolution of sulfur-stereogenic sulfoximines by Pd( ii )–MPAA catalyzed C–H arylation and olefination - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04299H [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Ascendance of Sulfoximines: A Comparative Guide to a Rising Star in Bioisosteric Replacement
In the landscape of modern drug discovery, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of medicinal chemistry.[1][2] This practice aims to enhance a molecule's pharmacological profile by substituting a specific functional group with another that preserves the desired biological activity while improving physicochemical, pharmacokinetic, and toxicological properties.[1] For years, sulfones and sulfonamides have been stalwart functional groups in a multitude of approved drugs. However, the emergence of the sulfoximine moiety has offered a compelling alternative, demonstrating significant potential to overcome common drug development hurdles and unlock new intellectual property space.[3][4]
This guide provides an in-depth comparison of sulfoximines with their classical bioisosteres, sulfones and sulfonamides. We will delve into the nuanced structural and electronic differences that underpin their distinct properties, supported by experimental data from seminal studies and real-world case studies of clinical candidates. This analysis will equip researchers, scientists, and drug development professionals with the critical insights needed to effectively leverage the sulfoximine scaffold in their own discovery programs.
The Sulfoximine Moiety: A Unique Constellation of Properties
The sulfoximine group, a mono-aza analogue of the sulfone, presents a unique tetrahedral sulfur center that offers a distinct set of features for drug designers.[5][6] Unlike the symmetrical sulfone, the introduction of a nitrogen atom creates an asymmetric environment and provides an additional vector for chemical modification at the imine position.[3] This seemingly subtle change has profound implications for a compound's behavior in a biological system.
Key characteristics of the sulfoximine group include:
-
Dual Hydrogen Bond Capability: Unsubstituted (NH) sulfoximines can act as both hydrogen bond donors and acceptors, a versatility not offered by sulfones.[7][8]
-
Enhanced Polarity and Solubility: The sulfoximine moiety is generally more polar than its sulfone counterpart, which often translates to improved aqueous solubility.[8][9]
-
Chemical and Metabolic Stability: Sulfoximines exhibit high chemical and metabolic stability, a crucial attribute for developing robust drug candidates.[7][10]
-
Chirality at Sulfur: The tetrahedral sulfur atom in a sulfoximine can be a stereocenter, introducing an element of three-dimensionality that can be exploited for optimizing target engagement.[11]
-
Tunable Basicity: The nitrogen atom of the sulfoximine is weakly basic, allowing for potential salt formation and modulation of physicochemical properties.[6][9]
These properties collectively position the sulfoximine as a powerful tool for fine-tuning the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[7]
Sulfoximine vs. Sulfone: A Head-to-Head Comparison
The bioisosteric replacement of a sulfone with a sulfoximine has been a particularly fruitful strategy in recent drug discovery programs.[3] The rationale for this substitution often stems from the desire to improve solubility and introduce a new point for interaction with the biological target.
Physicochemical Properties
The most significant physicochemical differentiator between sulfoximines and sulfones is their polarity and resulting aqueous solubility. The ability of the N-H bond in an unsubstituted sulfoximine to act as a hydrogen bond donor significantly enhances its interaction with water compared to the sulfone, which can only act as a hydrogen bond acceptor through its oxygen atoms.
| Property | Sulfone (R-SO₂-R') | Sulfoximine (R-S(O)(NH)-R') | Rationale for Difference |
| Hydrogen Bonding | Acceptor only | Donor and Acceptor | Presence of the N-H group in the sulfoximine.[6][8] |
| Aqueous Solubility | Generally lower | Often significantly higher | Increased polarity and hydrogen bonding capacity of the sulfoximine.[8] |
| Lipophilicity (logD) | Generally higher | Generally lower | The polar sulfoximine group reduces overall lipophilicity.[3] |
| Chemical Stability | High | High | Both are stable functional groups under physiological conditions. |
A compelling example of this is the development of the ATR inhibitor ceralasertib (AZD6738), where the replacement of a sulfone with a sulfoximine was a key step in its discovery.[1][3]
Biological Activity and ADME Profile
The introduction of a sulfoximine in place of a sulfone can have a range of effects on a compound's biological activity and ADME profile. The additional hydrogen bond donor capability can lead to new or enhanced interactions with the target protein, potentially boosting potency.
From an ADME perspective, the increased polarity and solubility associated with sulfoximines can lead to improved pharmacokinetic properties, such as increased bioavailability and reduced clearance.[5] However, the impact on cell permeability can be variable and must be assessed on a case-by-case basis.
Sulfoximine vs. Sulfonamide: An Alternative to a Classic
The sulfonamide functional group is ubiquitous in medicinal chemistry, but it is not without its liabilities, including potential for off-target effects (e.g., carbonic anhydrase inhibition) and challenges with aqueous solubility.[3][4] The NH-sulfoximine has emerged as an excellent bioisostere for the primary sulfonamide group.[3]
Comparative Analysis
| Property | Primary Sulfonamide (R-SO₂NH₂) | NH-Sulfoximine (R-S(O)(NH)-R') | Key Advantages of Sulfoximine |
| Acidity (pKa) | More acidic | Less acidic | Reduced potential for off-target interactions mediated by an acidic sulfonamide. |
| Aqueous Solubility | Variable, can be low | Often improved | The unique polarity of the sulfoximine can enhance solubility.[4] |
| Off-Target Activity | Potential for carbonic anhydrase binding | Reduced potential | The different electronic and steric profile lessens this liability.[4] |
| Metabolic Stability | Can be susceptible to metabolism | Generally high | The sulfoximine moiety is robust to metabolic degradation.[6] |
The clinical candidate roniciclib, a pan-CDK inhibitor, exemplifies the successful application of this bioisosteric switch. The replacement of a primary sulfonamide with an NH-sulfoximine was instrumental in overcoming challenges with aqueous solubility and sulfonamide-mediated off-target activity, while also providing a novel intellectual property position.[3][4]
Experimental Protocols
The successful integration of sulfoximines into a drug discovery pipeline relies on robust and accessible synthetic methodologies. Historically, the synthesis of sulfoximines was hampered by harsh reaction conditions and limited substrate scope.[12] However, recent years have seen the development of safer and more versatile methods.[8][13]
General Protocol for the Synthesis of NH-Sulfoximines from Sulfoxides
This protocol is based on the widely used rhodium-catalyzed imination of sulfoxides.
Materials:
-
Sulfoxide starting material
-
O-(Mesitylenesulfonyl)hydroxylamine (MSH)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the sulfoxide (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (e.g., nitrogen or argon) is added Rh₂(OAc)₄ (0.02 mmol, 2 mol%).
-
MSH (1.2 mmol) is added portion-wise over 10 minutes at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ (10 mL).
-
The aqueous layer is extracted with DCM (3 x 15 mL).
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired NH-sulfoximine.
Note: This is a general procedure and may require optimization for specific substrates. Safety precautions, including the use of a fume hood and appropriate personal protective equipment, should be strictly followed.
Visualizing the Bioisosteric Relationships
To better understand the structural relationships between these functional groups, the following diagrams are provided.
Caption: Bioisosteric relationships between sulfoximines, sulfones, and sulfonamides.
Caption: Simplified workflow for the synthesis of NH-sulfoximines.
Conclusion and Future Perspectives
The sulfoximine functional group has firmly established itself as a valuable addition to the medicinal chemist's toolbox.[12] Its unique combination of physicochemical and metabolic properties makes it a powerful bioisostere for sulfones and sulfonamides, often providing solutions to long-standing challenges in drug development.[3][9] The successful progression of several sulfoximine-containing compounds into clinical trials is a testament to their potential.[14]
As synthetic methodologies continue to evolve and our understanding of the nuanced effects of sulfoximines on drug properties deepens, we can expect to see an even broader application of this versatile functional group. The exploration of N-functionalized sulfoximines and the strategic use of their inherent chirality will undoubtedly unlock new avenues for the design of next-generation therapeutics. The "rising star" of sulfoximines is poised to become a permanent fixture in the constellation of privileged structures in medicinal chemistry.[8][14]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Sulfoximines for Drug Design - Enamine [enamine.net]
- 8. endotherm-lsm.com [endotherm-lsm.com]
- 9. researchgate.net [researchgate.net]
- 10. enamine.net [enamine.net]
- 11. Recent Advances in the Synthesis of Cyclic Sulfoximines via C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling S-Methyl-S-(2-pyridinyl) sulfoximine: Personal Protective Equipment, Emergency Procedures, and Disposal
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. S-Methyl-S-(2-pyridinyl) sulfoximine and related sulfoximine compounds are valuable reagents in modern synthesis.[1] However, their handling demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, procedural understanding of the necessary personal protective equipment (PPE), emergency responses, and disposal plans. Our goal is to build a culture of safety that validates itself through meticulous, repeatable procedures.
Hazard Assessment: Understanding the "Why" Behind the "What"
To select the appropriate PPE, we must first understand the specific hazards presented by this compound and its analogs. Based on available Safety Data Sheets (SDS) for structurally similar compounds, the primary risks are:
-
Skin and Eye Irritation: The compound is classified as a skin irritant and a cause of serious eye irritation.[2][3][4] Direct contact can lead to inflammation, redness, and discomfort.
-
Respiratory Irritation: If inhaled, particularly as a dust or aerosol, it may cause respiratory tract irritation.[2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a significant concern, with related compounds being classified as harmful or even fatal if swallowed.[5][6]
-
Aquatic Toxicity: Some related sulfoximines are very toxic to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental release.
These hazards dictate a multi-faceted protection strategy that shields the user from all potential routes of exposure: dermal, ocular, inhalation, and ingestion.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not static; it must be adapted to the specific task and the associated risk of exposure. The following table outlines the minimum PPE requirements for common laboratory operations involving this compound.
| Laboratory Task | Minimum Required PPE | Rationale for Protection |
| Weighing Solid Compound | - Nitrile Gloves (double-gloved recommended)- Safety Goggles- Lab Coat- Half-mask Respirator with Particulate Filter (e.g., N95/P100) | Prevents inhalation of fine powders and protects skin and eyes from dust.[5][7][8][9] |
| Preparing Solutions | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat | Protects against splashes of the dissolved compound and solvent. Goggles provide a seal against the eyes.[7][10] |
| Running Reactions & Transfers | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat- Work within a certified chemical fume hood | The fume hood provides the primary barrier against vapor and aerosol exposure.[7] PPE serves as crucial secondary protection. |
| Handling Waste & Decontamination | - Nitrile Gloves- Chemical Splash Goggles- Lab Coat or Chemical-Resistant Apron | Protects against contact with concentrated waste materials and cleaning solutions. |
A Closer Look at PPE Selection:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are essential.[7] For tasks with a higher risk of splashes or when handling concentrated solutions, consider wearing two pairs of gloves (double-gloving). Sleeves should be worn outside the gloves to prevent chemicals from running down into them.[11]
-
Eye and Face Protection: At a minimum, tightly fitting safety goggles are required.[5][8] When there is a significant splash hazard, a full-face shield worn over safety goggles is the best practice.[11]
-
Body Protection: A standard laboratory coat should be worn at all times and kept fully buttoned.[7] For large-scale operations, a chemical-resistant apron or suit may be necessary.[8][12]
-
Respiratory Protection: All work that may generate dust or aerosols must be conducted in a well-ventilated area, preferably a chemical fume hood.[3][7] If a fume hood is not available or during a large-scale cleanup, a NIOSH-approved respirator is mandatory.[5][12]
Procedural Guide: Donning and Doffing PPE
The sequence of putting on and taking off PPE is critical to prevent cross-contamination. This workflow is designed to ensure that contaminants are not transferred to your skin or clean areas of the lab.
Caption: PPE Donning and Doffing Workflow.
Emergency Protocols: A Self-Validating Response Plan
In the event of an exposure, a clear, practiced response is your most valuable asset. The following steps are based on established first aid procedures for chemical exposures.[13][14][15]
Step-by-Step First Aid Procedures:
-
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][3] For large-scale contact, use an emergency safety shower.
-
While rinsing, remove all contaminated clothing, ensuring not to contaminate other areas of the body.[15]
-
Wash the area with soap and water.[13]
-
Seek immediate medical attention if skin irritation persists.[3]
-
-
Eye Contact:
-
Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[2][15]
-
Hold the eyelids open and away from the eyeball to ensure thorough rinsing.[15]
-
Remove contact lenses if present, but do not delay rinsing to do so.[2][15]
-
Seek immediate medical attention, regardless of the apparent severity.[14]
-
-
Inhalation:
-
Ingestion:
Emergency Response Decision Flowchart
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. Methionine Sulfoximine | C5H12N2O3S | CID 89034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 11. Protective apparel [norfalco.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
